3-(Phenethyloxy)aniline hydrochloride
Beschreibung
The exact mass of the compound 3-(Phenethyloxy)aniline hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211766. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Phenethyloxy)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Phenethyloxy)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
3-(2-phenylethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c15-13-7-4-8-14(11-13)16-10-9-12-5-2-1-3-6-12;/h1-8,11H,9-10,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMNJRBKWVFPPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586392 | |
| Record name | 3-(2-Phenylethoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17399-24-5 | |
| Record name | 17399-24-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211766 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Phenylethoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(Phenethyloxy)aniline Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-(phenethyloxy)aniline hydrochloride, a valuable substituted aniline derivative. The primary focus is on a robust and high-yielding two-step synthetic pathway commencing with the Williamson ether synthesis to construct the core phenoxy ether linkage, followed by the catalytic reduction of a nitro group to the corresponding aniline. The final step involves the conversion of the free base to its hydrochloride salt. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, mechanistic insights, and a thorough discussion of the critical parameters involved in each synthetic step.
Introduction
3-(Phenethyloxy)aniline and its hydrochloride salt are important intermediates in the synthesis of various biologically active molecules and functional materials. The strategic placement of the phenethyloxy and amino moieties on the aniline scaffold provides a versatile platform for further chemical modifications. This guide delineates a reliable and scalable synthetic approach, emphasizing the underlying chemical principles and practical considerations for its successful implementation in a laboratory setting.
Strategic Overview of the Synthesis
The synthesis of 3-(phenethyloxy)aniline hydrochloride is most effectively achieved through a two-step sequence, as illustrated below. This strategy is predicated on the well-established Williamson ether synthesis, followed by a standard reduction of an aromatic nitro group.
Caption: Overall synthetic strategy for 3-(phenethyloxy)aniline hydrochloride.
This approach is advantageous as it utilizes readily available starting materials and employs robust and well-understood chemical transformations, leading to high overall yields and purity of the final product.
Detailed Synthetic Protocols
Step 1: Williamson Ether Synthesis of 1-Nitro-3-(phenethyloxy)benzene
The initial step involves the formation of the ether linkage via a Williamson ether synthesis. This reaction proceeds through an S(_N)2 mechanism, where the phenoxide ion, generated from 3-nitrophenol, acts as a nucleophile and attacks the electrophilic carbon of phenethyl bromide.[1]
Reaction:
3-Nitrophenol + Phenethyl bromide → 1-Nitro-3-(phenethyloxy)benzene
Experimental Protocol:
-
To a stirred solution of 3-nitrophenol (1.0 eq.) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of 3-nitrophenol.
-
To this suspension, add phenethyl bromide (1.1 eq.) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 1-nitro-3-(phenethyloxy)benzene as a pale yellow solid.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 3-nitrophenol to form the more nucleophilic phenoxide.
-
Solvent: A polar aprotic solvent like acetone or DMF is chosen to dissolve the reactants and facilitate the S(_N)2 reaction without interfering with the nucleophile.
-
Temperature: Heating the reaction to reflux increases the reaction rate, ensuring a reasonable reaction time.
Step 2: Catalytic Reduction of 1-Nitro-3-(phenethyloxy)benzene to 3-(Phenethyloxy)aniline
The second step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[2][3]
Reaction:
1-Nitro-3-(phenethyloxy)benzene + H(_2) (in the presence of a catalyst) → 3-(Phenethyloxy)aniline
Experimental Protocol:
-
To a solution of 1-nitro-3-(phenethyloxy)benzene (1.0 eq.) in ethanol or ethyl acetate, add a catalytic amount of 10% palladium on carbon (Pd/C) (approximately 5-10% by weight of the starting material).
-
The reaction mixture is then subjected to a hydrogen atmosphere (typically using a balloon filled with hydrogen or a Parr hydrogenator) and stirred vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3-(phenethyloxy)aniline as an oil or a low-melting solid. The crude product is often of sufficient purity for the next step.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenation of nitro groups.
-
Solvent: Ethanol and ethyl acetate are excellent solvents for this reaction as they dissolve the starting material and are inert under the reaction conditions.
-
Hydrogen Source: Molecular hydrogen is the reducing agent, and a constant supply is maintained to drive the reaction to completion.
Step 3: Formation of 3-(Phenethyloxy)aniline Hydrochloride
The final step is the conversion of the free aniline base to its more stable and easily handled hydrochloride salt. This is a simple acid-base reaction.[4]
Reaction:
3-(Phenethyloxy)aniline + HCl → 3-(Phenethyloxy)aniline Hydrochloride
Experimental Protocol:
-
Dissolve the crude 3-(phenethyloxy)aniline in a minimal amount of a suitable organic solvent such as diethyl ether or ethyl acetate.
-
To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution as a solid.
-
Collect the solid by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the resulting solid under vacuum to obtain 3-(phenethyloxy)aniline hydrochloride.
Causality Behind Experimental Choices:
-
Acid: Hydrochloric acid is used to protonate the basic amino group of the aniline.
-
Solvent: A non-polar or moderately polar solvent is chosen in which the free base is soluble, but the hydrochloride salt is insoluble, facilitating its precipitation and isolation.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1-Nitro-3-(phenethyloxy)benzene | C₁₄H₁₃NO₃ | 243.26 | Pale yellow solid |
| 3-(Phenethyloxy)aniline | C₁₄H₁₅NO | 213.27 | Oil or low-melting solid |
| 3-(Phenethyloxy)aniline Hydrochloride | C₁₄H₁₆ClNO | 249.74 | Solid |
Expected Spectroscopic Data for 3-(Phenethyloxy)aniline Hydrochloride:
-
¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of both benzene rings, the methylene protons of the phenethyl group, and a broad singlet for the ammonium protons.
-
¹³C NMR: The spectrum will display signals for all the unique carbon atoms in the molecule.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the ammonium salt, C-O-C stretching of the ether, and aromatic C-H and C=C stretching are expected.
Mechanistic Insights
Caption: Mechanism of the Williamson ether synthesis.
The Williamson ether synthesis proceeds via an S(_N)2 mechanism. The reaction is initiated by the deprotonation of the phenol to form a more potent nucleophile, the phenoxide ion. This is followed by the backside attack of the phenoxide on the primary carbon of the phenethyl bromide, leading to the displacement of the bromide leaving group and the formation of the ether linkage.
Safety and Handling
-
3-Nitrophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phenethyl bromide: Lachrymator and irritant. Work in a well-ventilated fume hood.
-
Potassium carbonate: Irritant. Avoid inhalation of dust.
-
Palladium on carbon: Flammable solid. Handle with care and avoid ignition sources.
-
Hydrogen gas: Highly flammable. Use in a well-ventilated area away from sparks and flames.
-
Hydrochloric acid: Corrosive. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This technical guide has outlined a reliable and well-precedented two-step synthetic route for the preparation of 3-(phenethyloxy)aniline hydrochloride. By following the detailed protocols and considering the mechanistic and safety information provided, researchers can confidently synthesize this valuable intermediate for their research and development needs.
References
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Phenylethoxy)aniline. Retrieved from [Link]
-
HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2023, July 7). best synthesis for 3-nitrophenol (C6H5NO3). Retrieved from [Link]
-
ResearchGate. (2024, September 7). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed catalytic cycle for the reduction of nitro benzene performed.... Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
YouTube. (2018, March 27). Reduction of nitrobenzene. Retrieved from [Link]
-
NIST WebBook. (n.d.). Aniline hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]
-
Study.com. (n.d.). Starting with 3-nitroaniline, show how to prepare 3-Nitrophenol. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen. Retrieved from [Link]
-
PMC. (2016, January 19). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]
-
NIST WebBook. (n.d.). Aniline, n-ethyl-, hydrochloride. Retrieved from [Link]
-
ResearchGate. (2020, July 16). Does anyone have any literature or procedure for the preparation of aniline hydrochloride? Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of aniline derivatives - EP 0066325 A1.
-
ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture? Retrieved from [Link]
-
ResearchGate. (n.d.). Superimposed 1 H-NMR spectra of the corresponding amines (aniline and.... Retrieved from [Link]
- Google Patents. (n.d.). WO2008125867A2 - Process for the preparation of gefitinib.
-
SpectraBase. (n.d.). Aniline. Retrieved from [Link]
Sources
Core Molecular Profile and Physicochemical Characteristics
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Phenethyloxy)aniline Hydrochloride
This document provides a comprehensive technical overview of 3-(Phenethyloxy)aniline hydrochloride (CAS No: 17399-24-5), a versatile chemical scaffold with significant potential in synthetic and medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its properties, synthesis, and handling.
3-(Phenethyloxy)aniline hydrochloride is a derivative of aniline, featuring a phenethyloxy substituent at the meta-position of the benzene ring. The hydrochloride salt form is typically supplied to enhance stability and improve aqueous solubility, which are critical considerations for both laboratory handling and potential downstream pharmaceutical applications.
The aniline functional group is a cornerstone in medicinal chemistry, offering a versatile handle for further chemical modification.[1] However, the inclusion of an aniline moiety necessitates careful consideration of its potential for metabolic instability and toxicity, which can often be mitigated through structural modifications.[1] The phenethyloxy group imparts a degree of lipophilicity and conformational flexibility to the molecule.
Physicochemical Data
The fundamental properties of the hydrochloride salt and its corresponding free base are summarized below. These computed and experimental values are essential for planning synthetic transformations, designing purification strategies, and predicting pharmacokinetic behavior.
| Property | Value (Hydrochloride Salt) | Value (Free Base) | Data Source |
| CAS Number | 17399-24-5 | 75058-73-0 | [2][3] |
| Molecular Formula | C₁₄H₁₆ClNO | C₁₄H₁₅NO | [2][3] |
| Molecular Weight | 249.74 g/mol | 213.27 g/mol | [2][3] |
| InChIKey | NSMNJRBKWVFPPZ-UHFFFAOYSA-N | ATANNAJKSFDCGR-UHFFFAOYSA-N | [3][4] |
| SMILES | C1=CC=C(C=C1)CCOC2=CC=CC(=C2)N.Cl | C1=CC=C(C=C1)CCOC2=CC=CC(=C2)N | [2][3] |
| XLogP3 (Free Base) | N/A | 3.5 | [3] |
| Topological Polar Surface Area | N/A | 35.3 Ų | [3] |
| Hydrogen Bond Donor Count | N/A | 1 | [3] |
| Hydrogen Bond Acceptor Count | N/A | 2 | [3] |
| Rotatable Bond Count | N/A | 4 | [3] |
Synthesis and Purification Workflow
The synthesis of 3-(Phenethyloxy)aniline hydrochloride is typically achieved through a two-step process: ether formation followed by acidification to yield the hydrochloride salt. The choice of this pathway is guided by the commercial availability of starting materials and the robustness of the reactions.
Step 1: Williamson Ether Synthesis of the Free Base
The formation of the ether linkage is efficiently accomplished via the Williamson ether synthesis. This classic nucleophilic substitution reaction is a reliable method for coupling an alkoxide with a primary alkyl halide. In this context, the phenolic oxygen of 3-aminophenol acts as the nucleophile.
Protocol Justification:
-
Starting Materials: 3-Aminophenol is selected as the aromatic core due to the desired meta-substitution pattern of the amine and hydroxyl groups. (2-Bromoethyl)benzene is an effective electrophile.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the more acidic phenolic hydroxyl group selectively over the aniline amine. This selectivity is crucial to prevent N-alkylation.
-
Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is used to dissolve the reactants and facilitate the SN2 reaction mechanism.
Caption: Proposed synthetic workflow for 3-(Phenethyloxy)aniline HCl.
Experimental Protocol:
-
To a solution of 3-aminophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension vigorously and add (2-bromoethyl)benzene (1.1 eq) dropwise.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the pure 3-(Phenethyloxy)aniline free base.
Step 2: Formation of the Hydrochloride Salt
The conversion of the aniline free base to its hydrochloride salt is a straightforward acid-base reaction. This step is critical as the salt form is generally a more stable, crystalline solid that is easier to handle and weigh than the often-oily free base.[5]
Protocol Justification:
-
Acid: A solution of hydrogen chloride (HCl) in a non-protic organic solvent like diethyl ether or 1,4-dioxane is used. This prevents the introduction of water, which could hinder precipitation and make drying more difficult.
-
Procedure: Adding the acid to the free base solution typically induces rapid precipitation of the ammonium salt. The reaction is often performed at a reduced temperature to maximize yield.
Experimental Protocol:
-
Dissolve the purified 3-(Phenethyloxy)aniline free base in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2M HCl in diethyl ether (1.1 eq) with stirring.
-
Observe the formation of a precipitate.
-
Continue stirring for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield 3-(Phenethyloxy)aniline hydrochloride.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the final compound. The hydrochloride salt exhibits distinct spectroscopic features compared to its free base, particularly in IR and NMR spectroscopy.
| Analysis Type | Expected Observations for 3-(Phenethyloxy)aniline Hydrochloride |
| ¹H NMR | Aromatic protons (multiplets, ~6.5-7.5 ppm), -O-CH₂- and -CH₂-Ph protons (triplets, ~3.0-4.5 ppm), and a broad singlet for the -NH₃⁺ protons (variable, may exchange with D₂O). |
| ¹³C NMR | Aromatic carbons (~110-160 ppm), and two aliphatic carbons for the ethyl bridge (~40-70 ppm). |
| FT-IR | A broad absorption band in the 2500-3000 cm⁻¹ region corresponding to the N-H stretching vibration of the ammonium salt (-NH₃⁺).[6] This is a significant shift from the typical N-H stretches of a free amine (~3300-3400 cm⁻¹).[6] Aromatic C-H and C-O stretching bands will also be present. |
| Mass Spec (ESI+) | The molecular ion peak will correspond to the mass of the free base [M+H]⁺ at m/z 214.12. |
Reactivity, Stability, and Safe Handling
Chemical Reactivity
The reactivity of 3-(Phenethyloxy)aniline hydrochloride is dominated by the aniline moiety. The ammonium salt is significantly less nucleophilic than the free amine. Therefore, reactions involving the amine (e.g., acylation, alkylation, diazotization) typically require prior neutralization with a base to regenerate the free aniline. The ether linkage and the aromatic rings are generally stable under standard synthetic conditions but can participate in electrophilic aromatic substitution.
Stability and Storage
Aniline hydrochlorides are generally more stable to air and light than their free base counterparts, which can darken over time due to oxidation.[7] However, the compound should still be stored under an inert atmosphere in a cool, dark, and dry place to ensure long-term integrity.[8] The product is stable under normal conditions.[8][9]
Safe Handling
As with other aniline derivatives, 3-(Phenethyloxy)aniline hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Aniline derivatives are classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[8] They are also suspected of causing genetic defects and cancer, and can cause damage to organs through prolonged exposure.[8]
Caption: Role of the 3-(Phenethyloxy)aniline scaffold in drug discovery.
Significance in Medicinal Chemistry and Drug Development
Aniline derivatives are prevalent in drug discovery due to their ability to form key interactions with biological targets.[1] 3-(Phenethyloxy)aniline hydrochloride serves as a valuable starting material or intermediate for the synthesis of more complex, pharmacologically active molecules.[10]
The structure allows for several points of diversification:
-
Amine Functionalization: The amine can be readily converted into amides, sulfonamides, ureas, and other functional groups to explore structure-activity relationships (SAR).
-
Aromatic Ring Substitution: The two aromatic rings can undergo electrophilic substitution to introduce additional functionalities that can modulate properties like receptor selectivity, solubility, or metabolic stability.[1]
-
Scaffold Hopping: The core structure itself can be used as a bioisosteric replacement for other known pharmacophores.
By strategically modifying this scaffold, medicinal chemists can fine-tune a compound's pharmacological profile, enhancing factors like bioavailability and selectivity while mitigating potential toxicities associated with the aniline motif.[1]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 427434, 3-(2-Phenylethoxy)aniline. Retrieved January 15, 2026, from [Link]
-
Penta s.r.o. (2024, May 7). Aniline hydrochloride Safety Data Sheet. Retrieved January 15, 2026, from [Link]
-
Beijing Grish Henghua Technology Co., Ltd. (n.d.). 3-(Phenethyloxy)aniline hydrochloride. Retrieved January 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12120, 3-Ethoxyaniline. Retrieved January 15, 2026, from [Link]
-
NileBlue. (2023, November 17). Making Aniline HCl [Video]. YouTube. Retrieved January 15, 2026, from [Link]
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2006). 3-[(Phenylsulfonyl)methyl]aniline hydrochloride. Retrieved January 15, 2026, from [Link]
-
Loba Chemie. (2016, April 26). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. Retrieved January 15, 2026, from [Link]
Sources
- 1. cresset-group.com [cresset-group.com]
- 2. biosynth.com [biosynth.com]
- 3. 3-(2-Phenylethoxy)aniline | C14H15NO | CID 427434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Phenethyloxy)aniline hydrochloride | 17399-24-5 [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. ANILINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. benchchem.com [benchchem.com]
A Technical Guide to Investigating the Potential Biological Activity of 3-(Phenethyloxy)aniline hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide outlines a comprehensive, multi-tiered strategy for the systematic evaluation of the potential biological activity of the novel compound, 3-(Phenethyloxy)aniline hydrochloride. Aniline and its derivatives are recognized as crucial scaffolds in medicinal chemistry, contributing to a wide range of pharmaceuticals.[1] Given the structural motifs present in 3-(Phenethyloxy)aniline hydrochloride—a phenethyloxy group linked to an aniline core—this compound presents a compelling case for investigation as a potential therapeutic agent. This document provides a roadmap for its initial characterization, from in silico profiling to a cascade of in vitro and in vivo assays, designed to elucidate its pharmacological potential and mechanism of action. The methodologies described herein are grounded in established principles of drug discovery and are designed to be self-validating at each stage.
Introduction and Rationale
The aniline scaffold is a cornerstone in the development of numerous therapeutic agents due to its versatile chemical reactivity and ability to interact with various biological targets.[1] The subject of this guide, 3-(Phenethyloxy)aniline hydrochloride (CAS No: 17399-24-5), is a derivative that warrants systematic investigation.[2] Its structure combines a phenethyloxy moiety, which can influence lipophilicity and interactions with hydrophobic pockets of target proteins, with an aniline ring, a common pharmacophore. The hydrochloride salt form generally enhances aqueous solubility, a favorable property for biological testing.[3]
The initial phase of any drug discovery program for a novel compound involves a thorough evaluation of its potential biological activities.[4][5] This guide proposes a logical and efficient workflow to explore the pharmacological profile of 3-(Phenethyloxy)aniline hydrochloride, starting with computational predictions and progressing through a series of robust experimental validations.
Initial Characterization and Physicochemical Analysis
Prior to biological evaluation, a comprehensive physicochemical characterization of 3-(Phenethyloxy)aniline hydrochloride is paramount to ensure sample identity, purity, and stability.
Structural Verification and Purity Assessment
A multi-technique approach is essential for the unambiguous confirmation of the compound's structure and purity.[1]
| Technique | Purpose | Typical Parameters |
| ¹H and ¹³C NMR | Definitive structural confirmation and identification of impurities. | Solvent: DMSO-d₆ or CDCl₃; Spectrometer: 400 MHz or higher.[1] |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | ESI-MS in positive ion mode to detect [M+H]⁺.[1] |
| HPLC | Assessment of purity. | Column: C18; Mobile Phase: Acetonitrile/water gradient with 0.1% formic acid; Detection: UV at 254 nm.[1] |
| FTIR Spectroscopy | Identification of key functional groups (e.g., N-H, C-O, aromatic C-H). | KBr pellet or ATR. |
Solubility and Lipophilicity
Understanding the solubility and lipophilicity of a compound is critical for designing biological assays and predicting its pharmacokinetic behavior.[6][7]
-
Aqueous Solubility: Determined in phosphate-buffered saline (PBS) at physiological pH (7.4) using methods such as shake-flask or nephelometry.
-
Lipophilicity (LogP/LogD): Can be predicted using in silico tools and experimentally determined using methods like the octanol-water partition coefficient.[6][7]
In Silico Profiling and Target Prediction
Computer-aided drug design (CADD) methods are cost-effective tools for identifying potential biological targets and predicting pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).[8]
Target Prediction
Utilizing reverse docking and pharmacophore modeling against libraries of known protein structures can provide initial hypotheses about the potential molecular targets of 3-(Phenethyloxy)aniline hydrochloride. Network pharmacology can also be employed to understand complex interactions between the compound and biological systems.[9]
ADMET Prediction
A variety of computational models can predict key pharmacokinetic parameters and potential liabilities.
| Parameter | Prediction Tool Examples | Significance |
| Absorption | SwissADME, QikProp | Predicts oral bioavailability and intestinal absorption. |
| Distribution | pkCSM, ADMETlab | Estimates blood-brain barrier penetration and plasma protein binding. |
| Metabolism | SMARTCyp, FAME | Identifies potential sites of metabolism by cytochrome P450 enzymes. |
| Excretion | Online prediction tools | Predicts the likely route of elimination from the body. |
| Toxicity | DEREK Nexus, TOPKAT | Flags potential for mutagenicity, carcinogenicity, and other toxicities. |
In Vitro Biological Evaluation: A Tiered Approach
The in vitro assessment of 3-(Phenethyloxy)aniline hydrochloride should follow a logical cascade, starting with broad screening and progressing to more specific, hypothesis-driven assays.[4]
Tier 1: Initial Cytotoxicity and Broad-Spectrum Screening
The first step in evaluating a novel compound is to determine its general effect on cell viability.[10]
-
Cell Culture: Plate a panel of human cell lines (e.g., HeLa, HepG2, HEK293) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 3-(Phenethyloxy)aniline hydrochloride and treat the cells for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value.
Tier 2: Targeted Biological Screens
Based on the in silico predictions and the structural similarity to known bioactive molecules, a panel of targeted assays can be employed. Given the aniline core, potential activities could include antimicrobial, anti-inflammatory, or central nervous system (CNS) effects.[11]
The minimal inhibitory concentration (MIC) assay is a fundamental test for antimicrobial potential.[8]
-
Bacterial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Compound Preparation: Prepare a two-fold serial dilution of 3-(Phenethyloxy)aniline hydrochloride in a 96-well plate containing appropriate broth media.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
The lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in macrophages is a common screen for anti-inflammatory potential.
Based on in silico predictions, radioligand binding assays can be used to determine the affinity of the compound for specific G-protein coupled receptors (GPCRs), ion channels, or enzymes.
Tier 3: Mechanism of Action Studies
Once a reproducible biological activity is identified, the next step is to elucidate the underlying mechanism of action (MoA).[12] This can involve a variety of techniques:
-
Enzyme Inhibition Assays: To determine if the compound directly inhibits a specific enzyme.
-
Western Blotting: To assess changes in the expression or phosphorylation status of key signaling proteins.
-
Quantitative PCR (qPCR): To measure changes in gene expression.
-
Global Gene Expression Analysis (Transcriptomics): To obtain an unbiased view of the cellular pathways affected by the compound.[12]
Caption: Workflow for elucidating the Mechanism of Action.
In Vivo Evaluation
Promising in vitro data warrants progression to in vivo studies to assess efficacy and safety in a whole-organism context.[13][14][15] The choice of animal model will depend on the observed in vitro activity.[13]
Preliminary Toxicity Assessment
Acute toxicity studies in rodents (e.g., mice or rats) are necessary to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.
Efficacy Studies in Disease Models
Based on the confirmed in vitro activity, an appropriate animal model of disease should be selected.[14] For example:
-
Anti-inflammatory: LPS-induced systemic inflammation model in mice.
-
Antimicrobial: Murine thigh infection model.
-
CNS Activity: Behavioral models such as the forced swim test (antidepressant) or passive avoidance test (cognition).[11]
Caption: A streamlined workflow for in vivo evaluation.
Conclusion
This technical guide provides a structured and scientifically rigorous framework for the initial investigation of the potential biological activity of 3-(Phenethyloxy)aniline hydrochloride. By following a tiered approach that integrates in silico, in vitro, and in vivo methodologies, researchers can efficiently and effectively profile this novel compound, potentially uncovering a new lead for therapeutic development. Each step is designed to build upon the previous one, ensuring that resources are directed toward the most promising avenues of investigation.
References
-
Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451. [Link]
-
InVivo Biosystems. (n.d.). Drug Discovery and Development Services. Retrieved from [Link]
-
MDPI. (n.d.). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. MDPI. Retrieved from [Link]
-
Ćiković, N., et al. (2021). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 12, 708298. [Link]
-
David, D. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Retrieved from [Link]
-
Walicka, M., et al. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 26(21), 6465. [Link]
-
Sztanke, K., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(13), 4296. [Link]
-
MDPI. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]
-
Oxford Academic. (2022). Network pharmacology and pharmacophore modelling of aniline-containing natural products for anticancer drug discovery. International Journal of Food Science and Technology, 57(11), 7118-7132. [Link]
-
Suzuki, T., et al. (1999). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Chemical & Pharmaceutical Bulletin, 47(1), 28-36. [Link]
-
PubChem. (n.d.). 3-(2-phenylethoxy)aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and Related Compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accio.github.io [accio.github.io]
- 5. mdpi.com [mdpi.com]
- 6. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. invivobiosystems.com [invivobiosystems.com]
- 13. mdpi.com [mdpi.com]
- 14. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
A Guide to Investigating the Mechanism of Action for 3-(Phenethyloxy)aniline hydrochloride
To the Research Community: A comprehensive search of publicly available scientific literature and databases reveals that 3-(Phenethyloxy)aniline hydrochloride is a known chemical entity, available commercially for research purposes.[1][2][3] However, as of the current date, there is no documented evidence or published research detailing a specific biological mechanism of action for this compound.[4]
The aniline moiety is a common scaffold in medicinal chemistry, known to be present in a wide array of biologically active compounds.[5][6] Derivatives of aniline have been explored for various therapeutic effects, including anticancer and antimicrobial activities.[6][7] Given the structural alerts associated with aniline compounds, which can lead to the formation of reactive metabolites, a thorough investigation into the biological activity and safety profile of any new derivative is paramount.[5]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on how to elucidate the mechanism of action (MOA) of a novel compound such as 3-(Phenethyloxy)aniline hydrochloride. It provides a logical, experience-driven framework for moving from initial compound characterization to detailed pathway analysis, adhering to the principles of scientific integrity and authoritative grounding.
Part 1: Foundational Characterization and Target Identification
The first step in understanding a compound's MOA is to determine its fundamental biological effects and identify its primary molecular target(s). This phase involves a tiered screening approach.
Initial Phenotypic Screening & Cytotoxicity Assessment
Before investigating specific mechanisms, it is crucial to understand the compound's general effect on cell health and viability.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability by measuring the reduction of MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells.[8]
Step-by-Step Methodology:
-
Cell Plating: Seed a panel of relevant human cell lines (e.g., a standard cancer cell line panel like the NCI-60, or cell types relevant to a hypothesized therapeutic area) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of 3-(Phenethyloxy)aniline hydrochloride in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in a complete culture medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions (ranging from low nM to high µM). Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Causality and Interpretation: A low IC₅₀ value suggests potent cytotoxic or anti-proliferative activity. This result would guide the investigation toward mechanisms like apoptosis, cell cycle arrest, or targeted kinase inhibition.[7] If no cytotoxicity is observed, the compound might act on non-proliferative pathways (e.g., as a GPCR modulator or enzyme activator).
Target Class Identification
Based on the aniline scaffold and initial screening, a broad panel of assays can help narrow down the potential target class.
Workflow for Broad Target Screening:
Caption: High-throughput screening workflow for initial target class identification.
Commercial services offer comprehensive screening panels (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) that test the compound against hundreds of known biological targets. A "hit" from one of these panels provides a direct and actionable starting point for detailed MOA studies.
Part 2: Elucidating the Specific Mechanism of Action
Once a primary target or a distinct cellular phenotype is identified, the next phase is to characterize the specific molecular interactions and downstream signaling events. The purpose of an MOA study is to understand how a compound interacts with its target and how natural substrates might modulate this activity.[9]
Case Study: Hypothetical Kinase Inhibitor MOA
Let's assume the broad screening identified 3-(Phenethyloxy)aniline hydrochloride as an inhibitor of a specific tyrosine kinase, "Kinase X."
Step 1: Confirming Direct Inhibition and Determining Potency
Enzyme assays are fundamental for quantifying how a molecule modulates enzyme activity.[10]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a 384-well plate, combine Kinase X enzyme, its specific peptide substrate, and ATP at its Km concentration.
-
Compound Addition: Add 3-(Phenethyloxy)aniline hydrochloride across a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase to phosphorylate its substrate.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase reaction.
-
Data Acquisition: Measure the luminescent signal, which is directly proportional to kinase activity.
-
Analysis: Plot the percentage of inhibition versus compound concentration to determine the IC₅₀ value.
Step 2: Determining the Mode of Inhibition
Understanding whether the inhibition is competitive, non-competitive, or uncompetitive is critical for drug development.[9] This is achieved by running the kinase assay with varying concentrations of both the inhibitor and the substrate (ATP).
Data Presentation: Michaelis-Menten & Lineweaver-Burk Analysis
The kinetic data should be summarized in a table and visualized using a Lineweaver-Burk plot.
| Inhibitor Conc. | Substrate (ATP) Conc. | Velocity (Luminescence) |
| 0 nM | 1 µM | Value |
| 0 nM | 10 µM | Value |
| 0 nM | 100 µM | Value |
| 100 nM | 1 µM | Value |
| 100 nM | 10 µM | Value |
| 100 nM | 100 µM | Value |
-
Competitive Inhibition: Lines on the Lineweaver-Burk plot will intersect on the y-axis (Vmax is unchanged, Km increases). This suggests the compound binds to the same site as ATP.[9]
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged). This indicates the compound binds to an allosteric site.
Mapping the Downstream Signaling Pathway
Confirmation of target engagement within a cellular context is essential. Western blotting is a cornerstone technique for this validation.
Experimental Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Treatment: Treat cells expressing Kinase X with 3-(Phenethyloxy)aniline hydrochloride at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for a defined period (e.g., 2 hours).
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or milk, then incubate with a primary antibody specific for the phosphorylated form of Kinase X's direct downstream substrate (p-Substrate Y). Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Stripping & Reprobing: Strip the membrane and reprobe with antibodies for the total Substrate Y and a loading control (e.g., GAPDH) to ensure equal protein loading.
Signaling Pathway Visualization:
Caption: Hypothetical signaling pathway for a Kinase X inhibitor.
A dose-dependent decrease in the p-Substrate Y signal would confirm that 3-(Phenethyloxy)aniline hydrochloride engages and inhibits Kinase X in a cellular environment, leading to a downstream biological effect.
Part 3: Addressing Genotoxicity and Safety
Given the aniline core, it is mandatory to assess the potential for mutagenicity and DNA damage early in the development process.
Experimental Protocol: Ames Test for Mutagenicity
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without external histidine. A test compound is considered mutagenic if it causes the bacteria to revert to a histidine-producing state.
Step-by-Step Methodology:
-
Strain Preparation: Grow overnight cultures of histidine-dependent Salmonella strains (e.g., TA98, TA100).
-
Metabolic Activation: Prepare a mix containing S9 fraction from Aroclor 1254-induced rat liver to simulate mammalian metabolism.[8]
-
Plate Incorporation: In a tube with molten top agar, add the bacterial culture, the test compound at various concentrations, and the S9 mix (for metabolic activation plates).[8]
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies. A significant, dose-dependent increase in revertants compared to the negative control indicates mutagenic potential.
References
This section would be populated with peer-reviewed articles specific to 3-(Phenethyloxy)aniline hydrochloride as they become available. In the context of this guide, the references point to authoritative sources on the methodologies described.
- BenchChem. (2025). Application Notes and Protocols for Biological Screening of Aniline Compounds.
-
Li, P., et al. (2014). Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 86, 642-653. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(2-Phenylethoxy)aniline. PubChem Compound Database. Available at: [Link]
-
Dykstra, K. D., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(3), 200-203. Available at: [Link]
- BenchChem. (2025). 3-[(E)-2-Phenylethenyl]aniline mechanism of action in biological systems.
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]
- BenchChem. (2025). Comparative Study on the Biological Activity of 3-Chloro-4-(isopentyloxy)aniline Derivatives and Related Analogues.
Sources
- 1. biosynth.com [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Buy 2-(3-Methoxyphenoxy)aniline hydrochloride | 1185078-17-4 [smolecule.com]
- 5. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and biological evaluation of novel aniline-derived asiatic acid derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
An In-Depth Technical Guide to the Structural Analysis of 3-(Phenethyloxy)aniline Hydrochloride
This guide provides a comprehensive technical overview of the structural analysis of 3-(phenethyloxy)aniline hydrochloride (CAS No. 17399-24-5), a versatile aromatic amine derivative with applications in pharmaceutical research and development.[1] Intended for researchers, scientists, and drug development professionals, this document details the core analytical methodologies for elucidating and confirming the molecular structure of this compound, grounded in established scientific principles and field-proven insights.
Introduction to 3-(Phenethyloxy)aniline Hydrochloride
3-(Phenethyloxy)aniline hydrochloride is a salt of an aromatic ether and a primary aniline. Its molecular structure, comprising a phenethyloxy group attached to an aniline ring at the meta-position, makes it a valuable scaffold in medicinal chemistry. Aniline and its derivatives are known to be important intermediates in the synthesis of a wide range of pharmaceuticals.[2] The hydrochloride salt form is often utilized to improve the solubility and stability of the parent amine.
A thorough structural analysis is paramount to confirm the identity, purity, and isomeric integrity of 3-(phenethyloxy)aniline hydrochloride, ensuring the reliability of subsequent biological and pharmacological studies. This guide will systematically walk through the synthesis and the multi-technique analytical approach required for a complete structural characterization.
Molecular Structure and Properties:
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₆ClNO | [1] |
| Molecular Weight | 249.74 g/mol | [1] |
| CAS Number | 17399-24-5 | [1] |
| SMILES | C1=CC=C(C=C1)CCOC2=CC=CC(=C2)N.Cl | [1] |
Synthesis and Purification
A plausible and efficient laboratory-scale synthesis of 3-(phenethyloxy)aniline hydrochloride involves a two-step process: a Williamson ether synthesis to form the ether linkage, followed by the reduction of a nitro group to the aniline, and finally, salt formation.
Step 1: Williamson Ether Synthesis of 1-Nitro-3-(phenethyloxy)benzene
The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alkoxide and an alkyl halide.[3][4] In this step, 3-nitrophenol is deprotonated by a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of phenethyl bromide.
Protocol:
-
To a solution of 3-nitrophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add phenethyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-nitro-3-(phenethyloxy)benzene.
Step 2: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a common transformation in organic synthesis. Catalytic hydrogenation or reduction with a metal in acidic media are standard procedures.
Protocol (Catalytic Hydrogenation):
-
Dissolve the 1-nitro-3-(phenethyloxy)benzene (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 3-(phenethyloxy)aniline.
Step 3: Hydrochloride Salt Formation
The final step is the formation of the hydrochloride salt to enhance the compound's stability and solubility in aqueous media.
Protocol:
-
Dissolve the crude 3-(phenethyloxy)aniline in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(phenethyloxy)aniline hydrochloride as a solid.
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[5][6]
Experimental Protocol for NMR Analysis
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation: Dissolve approximately 10-20 mg of 3-(phenethyloxy)aniline hydrochloride in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄, as the hydrochloride salt may have limited solubility in chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons for unambiguous assignments.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the protons in the molecule. The expected chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H (C₆H₅) | 7.20 - 7.40 | m | 5H |
| Aniline-H (C₆H₄) | 6.80 - 7.20 | m | 4H |
| -O-CH₂- | 4.25 | t | 2H |
| -CH₂-Ph | 3.10 | t | 2H |
| -NH₃⁺ | ~10.0 | br s | 3H |
Interpretation:
-
Aromatic Protons (7.20 - 7.40 ppm and 6.80 - 7.20 ppm): The protons of the monosubstituted phenyl ring and the trisubstituted aniline ring will appear in the aromatic region. The aniline protons will likely be shifted slightly upfield due to the electron-donating nature of the ether oxygen.
-
Methylene Protons (-O-CH₂- and -CH₂-Ph): The two methylene groups form an ethyl bridge. The protons on the carbon adjacent to the oxygen (-O-CH₂-) are expected to be deshielded and appear as a triplet around 4.25 ppm. The protons on the carbon adjacent to the phenyl group (-CH₂-Ph) will also be a triplet, but further upfield around 3.10 ppm.
-
Ammonium Protons (-NH₃⁺): In the hydrochloride salt, the amine group will be protonated to form an ammonium ion. These protons are acidic and their signal is often broad and can exchange with residual water in the solvent. The chemical shift is highly dependent on concentration and solvent but is expected to be significantly downfield, around 10.0 ppm in DMSO-d₆.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ether-linked aniline C) | 158.0 |
| C (aniline, C-NH₃⁺) | 140.0 |
| C (phenyl, C-CH₂) | 138.0 |
| Aromatic CHs (phenyl & aniline) | 110 - 130 |
| -O-CH₂- | 69.0 |
| -CH₂-Ph | 35.0 |
Interpretation:
-
Aromatic Carbons (110 - 158 ppm): The twelve aromatic carbons will resonate in this region. The carbon attached to the ether oxygen on the aniline ring will be the most downfield of the aromatic signals (around 158.0 ppm). The carbon bearing the ammonium group will also be significantly downfield (around 140.0 ppm).
-
Aliphatic Carbons (35.0 and 69.0 ppm): The two sp³ hybridized carbons of the ethyl bridge will appear in the upfield region of the spectrum. The carbon directly attached to the electronegative oxygen (-O-CH₂-) will be more deshielded (around 69.0 ppm) compared to the carbon adjacent to the phenyl ring (-CH₂-Ph, around 35.0 ppm).
Structural Analysis by Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for FT-IR Analysis
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the 3-(phenethyloxy)aniline hydrochloride sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
FT-IR Spectral Data and Interpretation
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in 3-(phenethyloxy)aniline hydrochloride.
Expected FT-IR Absorption Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (NH₃⁺) | 3200 - 2800 | Broad, Strong |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| N-H Bend (NH₃⁺) | 1600 - 1500 | Medium |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| C-O Stretch (Aryl-Alkyl Ether) | 1275 - 1200 (asym) & 1075 - 1020 (sym) | Strong |
| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Medium |
Interpretation:
-
N-H Stretching: The most prominent feature for the hydrochloride salt will be a broad and strong absorption in the 3200-2800 cm⁻¹ region, corresponding to the N-H stretching vibrations of the ammonium group (-NH₃⁺).
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl bridge will be just below 3000 cm⁻¹.
-
N-H Bending: The bending vibrations of the ammonium group are expected in the 1600-1500 cm⁻¹ region.
-
C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ range.
-
C-O Stretching: The C-O stretching of the aryl-alkyl ether is a key diagnostic feature, typically showing two strong bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.
-
C-N Stretching: The C-N stretching of the aromatic amine will be observed in the 1335-1250 cm⁻¹ region.
Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and providing structural information through fragmentation patterns.
Experimental Protocol for Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation: Prepare a dilute solution of 3-(phenethyloxy)aniline hydrochloride in a solvent compatible with ESI, such as methanol or acetonitrile/water.
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the m/z of the molecular ion.
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
Mass Spectral Data and Interpretation
Expected Mass Spectral Data:
-
Molecular Ion: In positive ion ESI, the base amine will be detected as the protonated molecule [M+H]⁺, where M is the free base 3-(phenethyloxy)aniline (C₁₄H₁₅NO, MW = 213.27). The expected m/z will be approximately 214.12.
-
High-Resolution Mass: High-resolution mass spectrometry will allow for the confirmation of the elemental formula (C₁₄H₁₆NO⁺ for the protonated molecule).
Expected Fragmentation Pattern:
The fragmentation of the protonated molecule will provide valuable structural information. Key expected fragments include:
| m/z | Proposed Fragment |
| 214.12 | [M+H]⁺ (Protonated molecular ion) |
| 108.06 | [C₇H₈O]⁺ (cleavage of the ethyl bridge) |
| 105.07 | [C₈H₉]⁺ (phenethyl cation) |
| 93.06 | [C₆H₇N]⁺ (aniline radical cation) |
| 77.04 | [C₆H₅]⁺ (phenyl cation) |
Interpretation of Fragmentation:
The fragmentation pattern can help to piece together the structure of the molecule. Cleavage of the ether bond and the ethyl linker are expected to be major fragmentation pathways. The presence of fragments corresponding to the phenethyl moiety and the aniline moiety would provide strong evidence for the proposed structure.
Crystallographic Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals can be challenging, the resulting data provides precise bond lengths, bond angles, and information about intermolecular interactions.
Experimental Protocol for X-ray Crystallography
Crystallization:
-
Grow single crystals of 3-(phenethyloxy)aniline hydrochloride by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, methanol/diethyl ether).
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using an X-ray diffractometer.
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain accurate atomic coordinates, bond lengths, and angles.
Expected Structural Insights from X-ray Crystallography
A successful crystallographic analysis would unequivocally confirm:
-
The connectivity of the atoms, confirming the 3-(phenethyloxy)aniline structure.
-
The geometry of the molecule, including the bond lengths and angles of the aromatic rings, the ether linkage, and the ethyl bridge.
-
The conformation of the molecule in the solid state.
-
The packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride counter-ion, and potential π-π stacking interactions between the aromatic rings.
Conclusion
The structural analysis of 3-(phenethyloxy)aniline hydrochloride requires a multi-faceted approach, integrating data from several spectroscopic techniques. NMR spectroscopy provides the carbon-hydrogen framework, FT-IR identifies the key functional groups, and mass spectrometry confirms the molecular weight and elemental formula, with fragmentation patterns offering further structural clues. While X-ray crystallography provides the most definitive structural information, its application is contingent on obtaining suitable single crystals. By systematically applying these analytical methodologies, researchers can confidently elucidate and verify the structure of 3-(phenethyloxy)aniline hydrochloride, ensuring the integrity of this important molecule for its applications in drug discovery and development.
References
-
PubChem. (n.d.). Aniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Phenylethoxy)aniline. Retrieved from [Link]
-
ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Gowda, B. T., et al. (2002). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung A, 57(11), 969-977. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]
-
ResearchGate. (2015). The 1H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline and the NOE result for 2-butylthioaniline in DMSO-d6. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]
-
NIST. (n.d.). Aniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Purity and Characterization of 3-(Phenethyloxy)aniline Hydrochloride
Introduction
In the landscape of pharmaceutical development, the journey from a candidate molecule to a therapeutic agent is paved with rigorous analytical scrutiny. The purity, structure, and stability of any chemical entity, particularly active pharmaceutical ingredient (API) precursors and intermediates, are paramount. This guide provides an in-depth technical framework for the comprehensive characterization and purity assessment of 3-(Phenethyloxy)aniline hydrochloride (CAS No: 17399-24-5).[1][2][3][4][5][6] This compound serves as a versatile intermediate in the synthesis of various target molecules, making a thorough understanding of its properties essential for ensuring the quality, safety, and efficacy of the final drug product.[7]
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, grounding every protocol in the principles of scientific integrity and regulatory expectations. We will explore a multi-orthogonal analytical strategy, ensuring that the identity, purity, and solid-state properties of 3-(Phenethyloxy)aniline hydrochloride are established with the highest degree of confidence.
Physicochemical Profile
A foundational understanding begins with the basic physicochemical properties of the molecule. These data are critical for selecting appropriate analytical techniques and solvents.
| Property | Value | Reference |
| Chemical Name | 3-(Phenethyloxy)aniline hydrochloride | [6] |
| Synonym(s) | 3-(2-phenylethoxy)aniline hydrochloride | [6] |
| CAS Number | 17399-24-5 | [1] |
| Molecular Formula | C₁₄H₁₆ClNO | [1][3][4] |
| Molecular Weight | 249.74 g/mol | [1][2][3] |
| Free Base | 3-(2-Phenylethoxy)aniline (CAS: 75058-73-0) | [8] |
| Appearance | Typically an off-white to light-colored solid | Inferred |
| InChI Key | NSMNJRBKWVFPPZ-UHFFFAOYSA-N | [6] |
Synthesis Context and Potential Impurity Profile
The purity of a compound is intrinsically linked to its synthetic route. While numerous specific pathways exist, a common approach to synthesizing molecules like 3-(Phenethyloxy)aniline hydrochloride involves a multi-step process. Understanding this process is key to anticipating potential process-related impurities.[9]
A plausible synthetic pathway could involve:
-
Williamson Ether Synthesis: Reaction of 3-nitrophenol with phenethyl bromide to form the ether linkage.
-
Nitro Group Reduction: Reduction of the nitro-intermediate to the corresponding aniline free base.
-
Salt Formation: Treatment of the purified aniline free base with hydrochloric acid.[10][11][12]
This pathway informs the potential impurity profile, which must be investigated.
A Multi-Orthogonal Characterization Strategy
No single analytical technique can provide a complete picture of a chemical compound. A robust characterization strategy relies on multiple, orthogonal (based on different principles) methods to confirm identity, assess purity, and define physicochemical properties. This approach ensures that any analytical blind spots of one technique are covered by another.
Identity Confirmation: Unambiguous Structural Elucidation
The first step is to unequivocally confirm the chemical structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for a complete assignment.
Expected ¹H NMR Spectrum (in DMSO-d₆):
-
Anilinium Protons (-NH₃⁺): A broad singlet, typically downfield (>10 ppm), which is concentration-dependent and exchanges with D₂O.[13]
-
Aromatic Protons: Complex multiplets between ~6.5-7.8 ppm. The protons on the aniline ring will be distinct from the five protons on the terminal phenyl ring.
-
Phenethyl Protons (-O-CH₂-CH₂-Ph): Two distinct triplets, each integrating to 2H. The -O-CH₂- protons will be downfield (~4.2 ppm) compared to the -CH₂-Ph protons (~3.0 ppm) due to the deshielding effect of the adjacent oxygen atom.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of 3-(Phenethyloxy)aniline hydrochloride and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>16 scans).
-
Processing: Process the data with appropriate phasing and baseline correction. Integrate all signals and reference the spectrum to the residual solvent peak.
Mass Spectrometry (MS)
Rationale: MS provides the molecular weight of the compound, serving as a primary confirmation of its identity. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides the exact mass, allowing for the unambiguous determination of the elemental formula.
Expected Mass Spectrum: Using electrospray ionization in positive mode (ESI+), the spectrum will not show the mass of the hydrochloride salt directly. Instead, it will show the protonated free base:
-
[M+H]⁺ Ion: Expected at m/z 214.1226, corresponding to the formula [C₁₄H₁₆NO]⁺. The observed mass in HRMS should be within a 5 ppm tolerance of this theoretical value.
Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Identify the monoisotopic mass of the [M+H]⁺ peak and compare it to the theoretical exact mass.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and effective technique for identifying the functional groups present in a molecule. For 3-(Phenethyloxy)aniline hydrochloride, the key is to distinguish the spectrum of the anilinium salt from its free base form.
Expected Characteristic Absorption Bands:
-
N-H Stretch (Anilinium -NH₃⁺): A very broad and strong absorption band typically in the 2500-3200 cm⁻¹ range, which is characteristic of amine salts. This replaces the two sharp peaks of a primary amine (~3300-3500 cm⁻¹).[13]
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-O Ether Stretch: A strong, characteristic peak in the 1200-1250 cm⁻¹ region.
Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-600 cm⁻¹.
-
Analysis: Identify the key functional group frequencies and compare them to known values for amine salts and ethers.[14][15]
Purity and Impurity Determination
Establishing purity is arguably the most critical aspect of characterization for pharmaceutical intermediates.
High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC with UV detection is the gold standard for determining the purity of small organic molecules. It separates the main compound from its impurities, allowing for quantification. A well-developed method should be "stability-indicating," meaning it can also separate the parent compound from any potential degradants.[16]
Protocol: HPLC Purity Analysis
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Gradient: A time-based gradient from low to high organic content (e.g., 5% B to 95% B over 20 minutes) is recommended to elute all potential impurities.
-
-
System Suitability Test (SST):
-
Before sample analysis, inject a standard solution five times.
-
The relative standard deviation (RSD) for the peak area and retention time should be ≤2.0%.
-
The tailing factor for the main peak should be ≤2.0.
-
The theoretical plates should be ≥2000.
-
-
Sample Preparation:
-
Accurately prepare a sample solution at a concentration of ~0.5 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Calculate the purity using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
-
Report any impurity exceeding the reporting threshold (e.g., 0.05%).
-
Solid-State Characterization
The solid-state properties of a compound can significantly impact its stability, solubility, and handling characteristics.
Thermal Analysis (DSC & TGA)
Rationale: Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, identifying the melting point and potential polymorphic forms.[18][19] Thermogravimetric Analysis (TGA) measures changes in mass with temperature, which is crucial for detecting the presence of water (hydrates) or residual solvents and determining thermal stability.[18][20] Simultaneous TGA-DSC analysis is highly efficient.[21]
Expected Thermal Profile:
-
TGA: A potential initial weight loss corresponding to the release of surface or lattice water, followed by a stable plateau, and then a sharp weight loss at higher temperatures indicating decomposition.[21][22]
-
DSC: An initial endotherm corresponding to any dehydration event, followed by a sharp endotherm representing the melting point of the compound. Decomposition may be observed as a complex series of endothermic or exothermic events at higher temperatures.[21][22]
Protocol: TGA-DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Instrumentation: Use a simultaneous TGA-DSC instrument.
-
Method: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature beyond its decomposition point (e.g., 350 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen purge (e.g., 30 mL/min).[21]
-
Analysis: Correlate weight loss events from the TGA curve with endothermic or exothermic events from the DSC curve. Determine the onset of melting and decomposition.
Elemental Analysis (CHN)
Rationale: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental, quantitative measure of purity and serves to confirm the empirical formula.
Theoretical vs. Experimental Values: For C₁₄H₁₆ClNO, the theoretical elemental composition is:
-
%C: 67.33
-
%H: 6.46
-
%N: 5.61
Acceptance Criteria: The experimentally determined values should typically be within ±0.4% of the theoretical values to confirm the elemental composition and high purity of the sample.
Conclusion
The comprehensive characterization of 3-(Phenethyloxy)aniline hydrochloride is a critical exercise in due diligence for any research or drug development program. A multi-orthogonal approach, as detailed in this guide, is non-negotiable for building a complete and reliable data package. By combining powerful spectroscopic techniques for identity confirmation (NMR, MS, FTIR), a robust chromatographic method for purity assessment (HPLC), and solid-state analysis for physical properties (TGA/DSC), scientists can ensure the quality of this vital intermediate. This rigorous analytical framework not only satisfies regulatory expectations but also provides the foundational confidence needed to advance promising molecules through the development pipeline.
References
-
Witten, B., & Reid, E. E. (n.d.). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses Procedure. Retrieved from [Link][10]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 427434, 3-(2-Phenylethoxy)aniline. Retrieved from [Link][8]
-
Grohmann, D. G., & Hathaway, B. A. (2006). 3-[(Phenylsulfonyl)methyl]aniline hydrochloride. Molbank, M502. Retrieved from [Link][13]
-
PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. Retrieved from [Link][21]
-
Nowak, K., & Ciesielski, W. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4335. Retrieved from [Link][22]
-
Supporting Information for Asymmetric addition of hydrazones as alkyl carbanion equivalents with aryl imines in water. (n.d.). Royal Society of Chemistry. Retrieved from [Link][14]
-
Patel, S. B., et al. (n.d.). Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. bepls. Retrieved from [Link][16]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]
-
Sane, R. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review. Retrieved from [Link][18]
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). 3-(Phenethyloxy)aniline hydrochloride. Retrieved from [Link][4]
-
AHH Chemical Co., Ltd. (n.d.). 3-(Phenethyloxy)Aniline Hydrochloride Compound (CAS No. 17399-24-5). Retrieved from [Link][5]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77135, 3-Phenoxyaniline. Retrieved from [Link][15]
-
LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from [Link][23]
-
TSI Journals. (n.d.). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. Trade Science Inc. Retrieved from [Link][20]
-
News-Medical.Net. (n.d.). Thermal Analysis of Pharmaceutical Materials. Retrieved from [Link][19]
-
PrepChem.com. (n.d.). Synthesis of aniline hydrochloride. Retrieved from [Link][11]
-
MassBank. (n.d.). MSBNK-UvA_IBED-UI000201. Retrieved from [Link][24]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link][25]
-
Google Patents. (n.d.). JPH08295654A - Method for purifying aniline. Retrieved from [26]
-
Siahmed, K., et al. (2020). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 12(3), 329-337. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link][27]
-
YouTube. (2023). Making Aniline HCl. Retrieved from [Link][12]
-
World Journal of Pharmaceutical Research. (n.d.). Volume 4, Issue 13. Retrieved from [Link][28]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link][29]
-
NIST. (n.d.). Aniline. NIST WebBook. Retrieved from [Link][30]
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link][9]
-
SIELC Technologies. (2018). Aniline hydrochloride. Retrieved from [Link][31]
-
ResearchGate. (2022). FTIR Spectra of Aniline. Retrieved from [Link][32]
-
NCBI. (n.d.). Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. Retrieved from [Link][33]
-
SpectraBase. (n.d.). Aniline - Optional[FTIR] - Spectrum. Retrieved from [Link][34]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 3-(trichlorovinyl) aniline hydrochloride | Sigma-Aldrich [sigmaaldrich.cn]
- 3. scbt.com [scbt.com]
- 4. 3-(Phenethyloxy)aniline hydrochloride - CAS:17399-24-5 - 北京欣恒研科技有限公司 [konoscience.com]
- 5. ministryofmaterial.com [ministryofmaterial.com]
- 6. 3-(Phenethyloxy)aniline hydrochloride | 17399-24-5 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 3-(2-Phenylethoxy)aniline | C14H15NO | CID 427434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. prepchem.com [prepchem.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. 3-Phenoxyaniline | C12H11NO | CID 77135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. bepls.com [bepls.com]
- 17. benchchem.com [benchchem.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. news-medical.net [news-medical.net]
- 20. tsijournals.com [tsijournals.com]
- 21. azom.com [azom.com]
- 22. mdpi.com [mdpi.com]
- 23. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 24. massbank.eu [massbank.eu]
- 25. researchgate.net [researchgate.net]
- 26. JPH08295654A - Method for purifying aniline - Google Patents [patents.google.com]
- 27. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 28. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 29. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 30. Aniline [webbook.nist.gov]
- 31. Aniline hydrochloride | SIELC Technologies [sielc.com]
- 32. researchgate.net [researchgate.net]
- 33. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. spectrabase.com [spectrabase.com]
In silico modeling of 3-(Phenethyloxy)aniline hydrochloride
An In-Depth Technical Guide to the In Silico Modeling of 3-(Phenethyloxy)aniline hydrochloride: A Workflow for Characterizing Novel Small Molecules
Introduction
The Challenge of Characterizing Novel Chemical Scaffolds
3-(Phenethyloxy)aniline hydrochloride: A Case Study
This guide utilizes 3-(Phenethyloxy)aniline hydrochloride as a case study for a comprehensive in silico characterization workflow. This compound, with the chemical formula C14H16ClNO and a molecular weight of 249.74 g/mol , is cataloged as a "versatile small molecule scaffold," suggesting its potential as a building block in medicinal chemistry.[3][4] However, publicly available data on its specific biological activities or molecular targets is scarce. This makes it an ideal candidate to demonstrate the power of computational methods in generating testable hypotheses from the ground up, starting with nothing more than its chemical structure.
Objectives and Scope of this Guide
As a Senior Application Scientist, the purpose of this document is to provide researchers, scientists, and drug development professionals with a detailed, field-proven guide to the in silico modeling of a novel small molecule. We will move beyond a simple listing of steps to explain the causality behind methodological choices, ensuring a self-validating and scientifically rigorous workflow. This guide will cover:
-
Physicochemical Profiling: Foundational analysis of the molecule's properties.
-
Target Identification: Strategies to hypothesize potential biological targets.
-
Molecular Docking: Simulating the molecule's interaction with a selected target.
-
Molecular Dynamics: Assessing the stability of the predicted interaction over time.
-
ADMET Prediction: Forecasting the absorption, distribution, metabolism, excretion, and toxicity profile.
By the end of this guide, the reader will have a clear, actionable framework for the computational characterization of 3-(Phenethyloxy)aniline hydrochloride, a framework that is adaptable to any novel small molecule.
Physicochemical and Structural Analysis
Before any complex biological modeling can occur, a foundational understanding of the molecule's structure and basic physicochemical properties is essential. These properties often dictate a molecule's potential for bioavailability and its general "drug-likeness."
Obtaining and Representing the Molecular Structure
The starting point for all in silico work is an accurate 3D representation of the molecule. For 3-(Phenethyloxy)aniline hydrochloride, the structure can be obtained from its SMILES (Simplified Molecular Input Line Entry System) string: C1=CC=C(C=C1)CCOC2=CC=CC(=C2)N.Cl.[3] This 1D representation can be converted into a 3D structure using software like Avogadro, ChemDraw, or online tools. It is crucial at this stage to ensure the correct protonation state. Given the hydrochloride salt, the aniline nitrogen will be protonated (NH3+), which is critical for subsequent interaction modeling.
Calculation of Key Physicochemical Properties
Several key descriptors are used to assess the "drug-likeness" of a molecule, with Lipinski's Rule of Five being a cornerstone. These rules of thumb help to predict if a compound is likely to have poor oral absorption or permeation. We can calculate these properties for 3-(Phenethyloxy)aniline using various cheminformatics toolkits or web servers.
| Property | Value (for free base) | Lipinski's Guideline | Assessment |
| Molecular Weight | 213.28 g/mol | < 500 Da | Pass |
| LogP (octanol-water partition coefficient) | ~3.2 | < 5 | Pass |
| Hydrogen Bond Donors (N-H, O-H) | 1 | < 5 | Pass |
| Hydrogen Bond Acceptors (N, O) | 2 | < 10 | Pass |
Note: The free base form, 3-(phenethyloxy)aniline, is used for standard Lipinski analysis as the salt form dissociates in vivo.
The data indicates that the molecule conforms to Lipinski's rules, suggesting a higher probability of it being a viable oral drug candidate.
Target Identification and Hypothesis Generation
With no known biological target, our first major task is to generate a data-driven hypothesis about which protein(s) 3-(Phenethyloxy)aniline hydrochloride might interact with in the body. This is a critical step that guides the subsequent, more focused computational experiments.
Rationale for Target Prediction
Target prediction methods leverage the principle that molecules with similar structures often have similar biological activities. By comparing our molecule to vast databases of compounds with known targets, we can infer potential interactions.[5] This process is not definitive but is highly effective at narrowing down the possibilities from tens of thousands of potential proteins to a manageable number for further investigation.
Ligand-Based and Structure-Based Approaches
There are two primary strategies for in silico target prediction:
-
Ligand-Based: This method involves searching for known bioactive molecules that are structurally similar to our query molecule. Web servers like SwissTargetPrediction or SuperPred use 2D and 3D similarity metrics to identify proteins that are known to bind to molecules resembling 3-(Phenethyloxy)aniline.
-
Structure-Based (Inverse Docking): This approach takes the opposite perspective. Instead of comparing ligands, we "dock" our molecule against a large library of protein binding sites.[6] A high docking score against a particular protein suggests a potential interaction. This method is computationally more intensive but can uncover novel target relationships not apparent from ligand similarity alone.
Workflow for Prioritizing Potential Biological Targets
A robust approach involves using multiple methods and looking for consensus. The results from these servers are typically a ranked list of potential targets. The highest-ranking targets, especially those identified by multiple independent methods, become our primary candidates for the more detailed modeling described in the following sections.
Caption: Workflow for computational target identification.
Molecular Docking: Simulating the Binding Event
Once a high-priority potential target has been identified, molecular docking is used to predict the preferred orientation of our molecule when bound to the protein and to estimate the strength of the interaction.[7][8]
The "Lock and Key" Principle in the Digital Age
Molecular docking computationally models the "handshake" between a ligand (our molecule) and a receptor (the target protein).[7] It explores numerous possible binding poses and uses a scoring function to rank them, with lower energy scores typically indicating a more favorable interaction.[7]
Step-by-Step Protocol for Molecular Docking using AutoDock
This protocol outlines a standard workflow using AutoDock Tools and AutoDock Vina, which are widely used, open-source docking software.[9][10]
Experimental Protocol: Molecular Docking
-
Ligand Preparation:
-
Load the 3D structure of 3-(Phenethyloxy)aniline (the free base) into AutoDock Tools.
-
Ensure the correct protonation state (the aniline nitrogen should be charged if appropriate for the binding pocket environment, though typically the free base is used initially).
-
Detect the rotatable bonds within the molecule, which allows for conformational flexibility during docking.
-
Assign Gasteiger charges, which are necessary for calculating electrostatic interactions.
-
Save the prepared ligand in the .pdbqt format.
-
-
Receptor Preparation:
-
Download the 3D crystal structure of the chosen target protein from the Protein Data Bank (PDB).
-
Open the protein structure in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.[9]
-
Add polar hydrogens to the protein structure.[9]
-
Add Kollman charges to the protein atoms.[9]
-
Save the prepared receptor in the .pdbqt format.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation. This is a 3D grid box that encompasses the predicted binding site on the protein.[9]
-
If the binding site is known (e.g., from a co-crystallized ligand), center the grid box on that site. If it is unknown, the grid box may need to cover the entire protein surface (blind docking).[9]
-
Save the grid parameter file.
-
-
Running the Docking Simulation:
-
Use AutoDock Vina, providing the prepared ligand, prepared receptor, and grid box configuration as input.
-
Vina will perform the docking calculation, exploring different poses and scoring them.
-
-
Analysis of Results:
-
The output will be a set of predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the top-ranked pose in a molecular viewer (like PyMOL or ChimeraX) to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.
-
Molecular Dynamics: Assessing the Stability of the Predicted Complex
A docking simulation provides a static snapshot of a potential interaction. Molecular Dynamics (MD) simulations go a step further by introducing motion, allowing us to observe the stability of the ligand-protein complex over time in a simulated physiological environment.[11]
Beyond the Static Docking Pose: Why Dynamics Matter
Proteins and ligands are not rigid; they are dynamic entities that fluctuate and change conformation. An MD simulation can reveal whether a promising docking pose is stable or if the ligand quickly dissociates from the binding pocket. This provides a more rigorous validation of the docking hypothesis.
Step-by-Step Protocol for a Basic MD Simulation using GROMACS
GROMACS is a powerful and popular open-source software package for performing MD simulations.[12][13][14]
Experimental Protocol: Molecular Dynamics
-
System Preparation:
-
Start with the best-ranked docked complex of the protein and 3-(Phenethyloxy)aniline from the previous step.
-
Use GROMACS tools to generate a topology file for the protein (describing its atoms, bonds, and charges) and the ligand. Ligand parameterization often requires a separate tool like CGenFF or ACPYPE.
-
Place the complex in a simulation box (e.g., a cube or dodecahedron).
-
Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).[15]
-
Add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.[15]
-
-
Energy Minimization:
-
Perform an energy minimization run to relax the system and remove any steric clashes or unfavorable geometries introduced during setup.[15]
-
-
Equilibration:
-
Conduct two phases of equilibration. First, in the NVT ensemble (constant Number of particles, Volume, and Temperature), to bring the system to the desired temperature.
-
Second, in the NPT ensemble (constant Number of particles, Pressure, and Temperature), to adjust the system's pressure and density to be representative of experimental conditions.[15]
-
-
Production MD Run:
-
Run the main simulation for a desired length of time (e.g., 10-100 nanoseconds), saving the coordinates of all atoms at regular intervals. This generates the trajectory file.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD suggests the complex is not undergoing major structural changes.
-
Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual amino acid residues to identify flexible regions of the protein.
-
Interaction Analysis: Monitor key interactions (like hydrogen bonds) between the ligand and protein throughout the simulation to see if they are persistent.
-
Caption: A typical workflow for Molecular Dynamics simulation.
ADMET Profiling: Predicting a Molecule's Fate in the Body
A molecule can have excellent target affinity but fail as a drug due to poor pharmacokinetic properties.[16][17] In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning of potential issues.[16][18]
The Importance of Early ADMET Assessment
Predicting ADMET properties before synthesis can save significant resources by flagging molecules that are likely to be poorly absorbed, rapidly metabolized, or toxic.[16][17] This allows for chemical modifications to be made early in the design cycle to improve the molecule's overall profile.
Step-by-Step Protocol for ADMET Prediction
Numerous free web servers, such as SwissADME and pkCSM, can predict a wide range of ADMET properties from a simple molecular structure.[19]
Experimental Protocol: ADMET Prediction
-
Access a Prediction Server: Navigate to a web-based tool like SwissADME.
-
Input the Structure: Provide the SMILES string for 3-(Phenethyloxy)aniline (C1=CC=C(C=C1)CCOC2=CC=CC(=C2)N).
-
Run the Prediction: Execute the calculation. The server will return a comprehensive report.
-
Analyze Key Parameters:
-
Absorption: Look at predicted Caco-2 permeability and Human Intestinal Absorption (HIA).
-
Distribution: Check the predicted Blood-Brain Barrier (BBB) permeability and plasma protein binding.
-
Metabolism: Identify potential interactions with Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are major sites of drug metabolism.
-
Excretion: While less commonly predicted, some tools provide insights into renal clearance.
-
Toxicity: Assess predictions for properties like AMES toxicity (mutagenicity) and hERG inhibition (cardiotoxicity).
-
Interpreting the ADMET Profile
The results should be synthesized into a clear summary table. For 3-(Phenethyloxy)aniline, a hypothetical output might look like this:
| ADMET Property | Predicted Value/Classification | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Likely good oral absorption. |
| Distribution | ||
| BBB Permeant | Yes | May cross the blood-brain barrier. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| Toxicity | ||
| AMES Toxicity | Negative | Unlikely to be mutagenic. |
| hERG I Inhibitor | Low Probability | Low risk of cardiotoxicity. |
This profile provides actionable insights. For example, the predicted CYP2D6 inhibition might prompt chemists to modify the structure to mitigate this potential liability.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow to take a novel compound, 3-(Phenethyloxy)aniline hydrochloride, from a simple chemical structure to a rich profile of predicted biological activity and pharmacokinetic properties. By integrating physicochemical analysis, target prediction, molecular docking, molecular dynamics, and ADMET profiling, we have generated a set of testable hypotheses that can guide subsequent experimental work.
References
-
Uddin, R., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
-
Uddin, R., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]
-
Beveridge, D. L., & Lemkul, J. A. GROMACS Tutorials. GROMACS. [Link]
-
GROMACS Development Team. Introduction to Molecular Dynamics - the GROMACS tutorials!. GROMACS. [Link]
-
EMBL-EBI. GROMACS tutorial | Biomolecular simulations. EMBL-EBI. [Link]
-
Omics Tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking. Omics Tutorials. [Link]
-
A. G. (2022, September 3). GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. Parallel Project. [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
National Genomics Data Center. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. National Genomics Data Center. [Link]
-
Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry, 10(4), 375-377. [Link]
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Singh, S., & Roy, K. (2024). Molecular Modeling Techniques and In-Silico Drug Discovery. Methods in Molecular Biology, 2719, 1-11. [Link]
-
ELIXIR TeSS. (2023, November 9). Running molecular dynamics simulations using GROMACS. ELIXIR TeSS. [Link]
-
Laghouil, M., et al. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). bioRxiv. [Link]
-
Sygnature Discovery. ADMET Prediction Software. Sygnature Discovery. [Link]
-
Patheon Pharma Services. (2023, September 27). In Silico Modeling: Accelerating drug development. Patheon Pharma Services. [Link]
-
Mac-Lean, D., & Mucs, D. (2025, August 10). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]
Sources
- 1. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 2. pharmtech.com [pharmtech.com]
- 3. biosynth.com [biosynth.com]
- 4. 3-(trichlorovinyl) aniline hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. | Semantic Scholar [semanticscholar.org]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. youtube.com [youtube.com]
- 9. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 10. youtube.com [youtube.com]
- 11. Running molecular dynamics simulations using GROMACS - TeSS (Training eSupport System) [tess.elixir-europe.org]
- 12. GROMACS Tutorials [mdtutorials.com]
- 13. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 14. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 15. compchems.com [compchems.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Open access in silico tools to predict the ADMET profiling of drug candidates. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 19. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of 3-(Phenethyloxy)aniline hydrochloride
Version: 1.0
Abstract
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving the novel research compound, 3-(Phenethyloxy)aniline hydrochloride (CAS No. 17399-24-5). Given the limited publicly available data on the specific biological activity of this molecule, this guide emphasizes a foundational, safety-first approach. It synthesizes established methodologies for the preclinical evaluation of new chemical entities (NCEs), with a particular focus on the aniline derivative class. The protocols outlined herein are intended as a starting point and should be adapted based on emerging in vitro and in vivo data.
Introduction and Scientific Rationale
3-(Phenethyloxy)aniline hydrochloride is a small molecule available for research purposes.[1][2][3][4] Its structure, featuring a phenethyloxy moiety linked to an aniline core, suggests potential for diverse biological interactions. Aniline and its derivatives are known to exhibit a wide range of pharmacological and toxicological profiles, including neurotoxic effects and, in some cases, carcinogenic potential.[5][6][7] Therefore, a thorough and systematic in vivo evaluation is critical to characterizing the safety and potential therapeutic utility of this compound.
The successful progression of an NCE from discovery to clinical testing hinges on a robust preclinical data package.[8][9] This guide provides the logical and methodological framework for building such a package for 3-(Phenethyloxy)aniline hydrochloride, starting with fundamental safety and pharmacokinetic assessments before proceeding to exploratory efficacy studies.
Compound Profile: 3-(Phenethyloxy)aniline hydrochloride
A clear understanding of the compound's basic properties is essential for proper handling and formulation.
| Property | Value | Source |
| CAS Number | 17399-24-5 | [1][3] |
| Molecular Formula | C₁₄H₁₆ClNO | [1][3] |
| Molecular Weight | 249.74 g/mol | [1][3] |
| Synonyms | 3-(2-phenylethoxy)aniline hydrochloride | [3] |
| Physical Appearance | Typically a solid | General |
| Solubility | Expected to be more soluble in polar solvents due to the hydrochloride salt | [10] |
| Purity | >99% (Typical for research-grade chemicals) | General |
Overall In Vivo Evaluation Strategy
A staged, data-driven approach is paramount for the in vivo characterization of a novel compound. The following workflow illustrates the logical progression from initial safety and pharmacokinetic profiling to the investigation of efficacy in relevant disease models.
Caption: A logical workflow for the in vivo evaluation of a novel compound.
Protocol: Preliminary Safety and Toxicity Assessment
Rationale: The primary goal of initial toxicity studies is to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[8] Given that aniline derivatives can cause hematological and neurological side effects, these systems should be monitored closely.[5]
Animal Model:
-
Species: Wistar or Sprague-Dawley rats are commonly used for initial toxicity assessments.[11]
-
Sex: Both males and females should be included.
-
Number: 3-5 animals per group.
Protocol: Single-Dose Acute Toxicity Study
-
Acclimatization: Allow animals to acclimate to the facility for at least 5-7 days before the study begins.
-
Formulation:
-
Based on solubility tests, prepare a vehicle control (e.g., saline, 0.5% methylcellulose).
-
Prepare a stock solution of 3-(Phenethyloxy)aniline hydrochloride in the chosen vehicle. Ensure complete dissolution.
-
-
Dosing:
-
Administer the compound via a clinically relevant route. Oral gavage (PO) is common for small molecules.[8]
-
Use a dose-escalation design. A suggested starting range, based on general principles for novel compounds, is provided below. This is a hypothetical starting point and must be adjusted based on any available in vitro cytotoxicity data.
-
| Group | Dose (mg/kg) | Rationale |
| 1 | 0 (Vehicle) | Control |
| 2 | 10 | Low dose |
| 3 | 50 | Mid dose |
| 4 | 200 | High dose |
| 5 | 500 | Limit dose for acute toxicity screening |
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-dosing, then at regular intervals for up to 14 days.
-
Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, signs of convulsions, lethargy).
-
Measure body weight at baseline and at least twice weekly.
-
-
Endpoint Analysis:
-
At the end of the 14-day observation period, euthanize animals.
-
Perform gross necropsy on all animals.
-
Collect major organs (liver, kidney, spleen, brain, heart, lungs) for histopathological analysis, especially from the high-dose and control groups.
-
Collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Protocol: Exploratory Pharmacokinetic (PK) Study
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is crucial for designing effective dosing schedules for subsequent efficacy studies.[12]
Animal Model:
-
Species: Male Sprague-Dawley rats or C57BL/6 mice.
-
Number: 3 animals per time point.
Protocol: Single-Dose PK Study
-
Dosing:
-
Administer a single, well-tolerated dose of 3-(Phenethyloxy)aniline hydrochloride (e.g., 10 mg/kg) via both intravenous (IV) for bioavailability assessment and the intended therapeutic route (e.g., oral gavage).
-
-
Sample Collection:
-
Collect sparse blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of 3-(Phenethyloxy)aniline hydrochloride in plasma.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC (Area Under the Curve) | Total drug exposure over time |
| t₁/₂ (Half-life) | Time for plasma concentration to decrease by half |
| F% (Bioavailability) | Fraction of the oral dose that reaches systemic circulation |
Hypothetical Efficacy Study: A Model for Neuroinflammation
Rationale: As some aniline derivatives have shown activity in the central nervous system,[13] a hypothetical efficacy study in a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation is presented. This is a speculative example to illustrate the process.
Hypothetical Mechanism of Action: 3-(Phenethyloxy)aniline hydrochloride may modulate inflammatory signaling pathways, such as the NF-κB pathway, which is critical in neuroinflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Protocol: LPS-Induced Neuroinflammation Model
-
Animals: C57BL/6 mice, 8-10 weeks old.
-
Groups (n=8-10 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS
-
Group 3: 3-(Phenethyloxy)aniline hydrochloride (Low Dose) + LPS
-
Group 4: 3-(Phenethyloxy)aniline hydrochloride (High Dose) + LPS
-
-
Procedure:
-
Pre-treat animals with the compound or vehicle via oral gavage for 3 consecutive days.
-
On day 3, one hour after the final compound dose, administer LPS (0.5 mg/kg) via intraperitoneal (IP) injection. Control animals receive saline.
-
Four hours after LPS injection, euthanize the animals.
-
-
Endpoint Analysis:
-
Behavioral (optional): Conduct open-field tests before the study endpoint to assess sickness behavior.
-
Tissue Collection: Collect brain tissue (specifically the hippocampus and cortex).
-
Biochemical Analysis:
-
Measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in brain homogenates using ELISA.
-
Perform Western blot analysis on brain lysates to assess the phosphorylation of key signaling proteins in the NF-κB pathway (e.g., p-p65).
-
-
Histology: Perform immunohistochemistry on brain sections to quantify microglial activation (e.g., Iba1 staining).
-
Data Analysis and Interpretation
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle-LPS control. A p-value < 0.05 is typically considered statistically significant.
-
Interpretation: A significant reduction in cytokine levels, NF-κB activation, or microglial activation in the compound-treated groups compared to the vehicle-LPS group would suggest potential anti-neuroinflammatory activity. These results, combined with the safety and PK data, would form the basis for further, more complex in vivo studies.
Conclusion
The successful in vivo evaluation of 3-(Phenethyloxy)aniline hydrochloride requires a methodical, safety-oriented approach. The protocols and strategies outlined in this document provide a foundational framework for initiating such studies. Researchers must remain adaptable, allowing preliminary data from safety and PK studies to guide the design of subsequent, hypothesis-driven efficacy experiments.
References
- Studies of Aniline and it's Derivatives on Various Organ Systems: A Mini Review. (2025). International Journal of Scientific Research in Biological Sciences, 12(2).
-
Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed. Retrieved from [Link]
-
Suzuki, T., Oka, M., Maeda, K., Furusawa, K., Uesaka, H., & Kataoka, T. (1999). Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. Chemical & Pharmaceutical Bulletin, 47(1), 28–36. [Link]
-
In-vivo Animal Models. (n.d.). Aragen Life Sciences. Retrieved from [Link]
-
Drug Development Solutions. (n.d.). Certara. Retrieved from [Link]
-
List of validated animal models. (n.d.). Syngene. Retrieved from [Link]
-
Paving the way for small-molecule drug discovery. (2021). Signal Transduction and Targeted Therapy, 6(1), 408. [Link]
- Byard, S. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology.
-
Lack of clastogenic activity of aniline hydrochloride in the mouse bone marrow. (2003). Mutagenesis, 18(3), 283–285. [Link]
- Aniline. (2003). European Commission.
- Aniline and Aniline Hydrochloride. (2018). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 123. Lyon (FR)
-
3-(2-Phenylethoxy)aniline. (n.d.). PubChem. Retrieved from [Link]
-
3-Ethoxyaniline. (n.d.). PubChem. Retrieved from [Link]
-
AI in the Discovery and Development of New Drugs. (2024). Pharmaceuticals, 17(1), 113. [Link]
- Aniline hydrochloride Safety D
-
Impact of Goji Berry Juice on Redox Status in Wistar Rats: A Subchronic Toxicity Assessment. (2022). Antioxidants, 11(11), 2244. [Link]
- Jones, E., & Fox, V. (2003). Lack of clastogenic activity of aniline hydrochloride in the mouse bone marrow. Mutagenesis, 18(3), 283-285.
- Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. (2022). Neuroquantology, 20(11), 7040-7055.
-
3-(Phenethyloxy)aniline hydrochloride. (n.d.). Beijing Mesochem Technology Co., Ltd. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. 3-(Phenethyloxy)aniline hydrochloride | 17399-24-5 [sigmaaldrich.com]
- 4. ministryofmaterial.com [ministryofmaterial.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lack of clastogenic activity of aniline hydrochloride in the mouse bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. seed.nih.gov [seed.nih.gov]
- 9. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 10. Buy 2-(3-Methoxyphenoxy)aniline hydrochloride | 1185078-17-4 [smolecule.com]
- 11. mdpi.com [mdpi.com]
- 12. certara.com [certara.com]
- 13. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: 3-(Phenethyloxy)aniline Hydrochloride in Modern Organic Synthesis
Introduction: Unveiling a Privileged Building Block
In the landscape of contemporary drug discovery and organic synthesis, the identification and utilization of versatile molecular scaffolds are of paramount importance. 3-(Phenethyloxy)aniline hydrochloride emerges as a significant building block, offering a unique combination of structural features that make it an attractive starting material for the synthesis of a diverse array of complex organic molecules and pharmacologically active agents.[1] Its structure marries a phenethyloxy tail, which can influence lipophilicity and molecular conformation, with a reactive aniline core, a well-established precursor for a multitude of carbon-nitrogen and carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of the applications of 3-(phenethyloxy)aniline hydrochloride in organic synthesis, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Handling
3-(Phenethyloxy)aniline hydrochloride is a salt, which often imparts greater stability and improved handling characteristics compared to the corresponding free base. The hydrochloride form enhances water solubility, which can be advantageous in certain reaction setups or for purification purposes.
| Property | Value |
| CAS Number | 17399-24-5[1] |
| Molecular Formula | C₁₄H₁₆ClNO[1] |
| Molecular Weight | 249.74 g/mol [1] |
| Appearance | Typically a solid |
| Solubility | Soluble in water and polar organic solvents |
Prior to its use in many organic reactions, the free base, 3-(phenethyloxy)aniline, is often generated in situ or in a separate step. A standard laboratory procedure involves the neutralization of the hydrochloride salt with a suitable base.
Protocol 1: Liberation of the Free Aniline
This protocol describes the preparation of 3-(phenethyloxy)aniline from its hydrochloride salt.
Materials:
-
3-(Phenethyloxy)aniline hydrochloride
-
50% aqueous sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether (or other suitable organic solvent)
-
Brine
-
Anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-(phenethyloxy)aniline hydrochloride (e.g., 8.25 g, 0.033 mol) in a mixture of water (50 mL) and ethanol (50 mL).
-
To this solution, add 50% aqueous sodium hydroxide (25 mL) to neutralize the hydrochloride and precipitate the free aniline.
-
Once the solid has fully dissolved, extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous potassium carbonate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the free 3-(phenethyloxy)aniline, which may be an oil or a low-melting solid.[2]
Causality: The addition of a strong base like sodium hydroxide deprotonates the anilinium ion, liberating the nucleophilic free aniline. The subsequent extraction into an organic solvent separates the aniline from the aqueous phase containing the inorganic salts.
Key Synthetic Transformations
The nucleophilic character of the amino group and the activated nature of the aromatic ring in 3-(phenethyloxy)aniline make it a versatile substrate for a range of important organic reactions.
N-Acylation: Synthesis of Amides
N-acylation is a fundamental transformation that converts the primary amine of 3-(phenethyloxy)aniline into an amide. This reaction is often employed to install a functional handle, modify the electronic properties of the aniline, or as a protecting group strategy.
dot
Caption: N-Acylation of 3-(phenethyloxy)aniline.
This protocol provides a general procedure for the acetylation of 3-(phenethyloxy)aniline.
Materials:
-
3-(Phenethyloxy)aniline (from Protocol 1)
-
Acetyl chloride or acetic anhydride
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(phenethyloxy)aniline (e.g., 1.0 g, 4.69 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine (0.45 mL, 5.63 mmol, 1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.37 mL, 5.16 mmol, 1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Expertise & Experience: The use of a base like pyridine is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting aniline and render it unreactive. Running the reaction at 0 °C initially helps to control the exothermic nature of the acylation.
Buchwald-Hartwig Amination: Forging C-N Bonds for Complex Scaffolds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction is instrumental in synthesizing complex aryl amines, which are prevalent in many pharmaceutical agents, including kinase inhibitors.[4] 3-(Phenethyloxy)aniline can serve as the amine coupling partner with a variety of aryl halides or triflates.
dot
Sources
Application Notes and Protocols for 3-(Phenethyloxy)aniline Hydrochloride in Preclinical Animal Models
Version: 1.0
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of 3-(Phenethyloxy)aniline hydrochloride (CAS No. 17399-24-5) in animal models. Due to the limited availability of published in vivo data for this specific molecule, this guide synthesizes information from structurally related phenoxyaniline derivatives to propose a robust framework for initial investigations. The protocols herein are designed as a validated starting point for solubility determination, formulation, preliminary toxicity assessment, and administration across common preclinical routes. The overarching goal is to equip researchers with the foundational knowledge and methodologies to logically design and execute studies to elucidate the therapeutic potential of this compound.
Scientific Introduction & Rationale
3-(Phenethyloxy)aniline hydrochloride belongs to the broader class of phenoxyaniline derivatives, a chemical scaffold of significant interest in medicinal chemistry.[1] This structural motif is recognized for its versatility and has been incorporated into molecules targeting a range of biological pathways. While 3-(Phenethyloxy)aniline hydrochloride itself is a novel entity with uncharacterized biological activity, the established pharmacology of its analogs provides a compelling rationale for its investigation.
The Phenoxyaniline Scaffold: A Privileged Structure in Drug Discovery
Phenoxyaniline derivatives have emerged as potent modulators of key cellular signaling pathways, demonstrating the scaffold's utility in developing targeted therapies.[1] Notable activities associated with this class of compounds include:
-
Kinase Inhibition: Several series of phenoxyaniline-containing molecules have been identified as potent inhibitors of critical kinases involved in oncogenesis and cell proliferation. These include MEK (MAP Kinase Kinase) within the MAPK/ERK signaling cascade and the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[1] Dysregulation of these pathways is a hallmark of numerous cancers and other proliferative diseases.
-
Cytochrome P450 (CYP) Enzyme Interaction: Analogs of phenoxyaniline have been instrumental in studying the interactions of xenobiotics with metabolic enzymes, particularly CYP2B isoforms.[2][3][4] Understanding how a new chemical entity (NCE) interacts with these enzymes is critical for predicting its metabolic fate, potential for drug-drug interactions, and overall safety profile.
The structural relationship of 3-(Phenethyloxy)aniline hydrochloride to these bioactive molecules suggests its potential as a modulator of similar pathways, making it a candidate for investigation in oncology, inflammation, and other therapeutic areas.
Potential Signaling Pathways of Interest
Based on the activities of related compounds, two primary signaling pathways present logical starting points for investigating the mechanism of action of 3-(Phenethyloxy)aniline hydrochloride.
Figure 1: The MAPK/ERK Signaling Pathway. Phenoxyaniline derivatives have been shown to inhibit MEK, a critical kinase in this pro-proliferative pathway.[1]
Figure 2: The PDGFR Signaling Pathway. Certain phenoxyquinoline derivatives are known inhibitors of the PDGFR tyrosine kinase.[1]
Physicochemical Properties & Formulation Development
Prior to any in vivo administration, a thorough characterization of the compound's physicochemical properties is mandatory. This section outlines the known properties and provides a protocol for determining solubility to enable appropriate vehicle selection.
Known Properties of 3-(Phenethyloxy)aniline Hydrochloride
| Property | Value | Source |
| CAS Number | 17399-24-5 | [5] |
| Molecular Formula | C₁₄H₁₆ClNO | [5] |
| Molecular Weight | 249.74 g/mol | [5] |
| Synonyms | 3-(2-phenylethoxy)aniline hydrochloride | |
| Physical Form | Solid (Assumed) | Supplier Data |
Protocol: Solubility Assessment in Common Preclinical Vehicles
Objective: To determine the solubility of 3-(Phenethyloxy)aniline hydrochloride in a panel of common vehicles to identify a suitable formulation for in vivo studies.
Materials:
-
3-(Phenethyloxy)aniline hydrochloride
-
Vehicle Panel:
-
Sterile Water for Injection
-
0.9% Sodium Chloride (Saline)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
5% Dextrose in Water (D5W)
-
Dimethyl sulfoxide (DMSO), ACS grade
-
Ethanol, 200 proof
-
Polyethylene glycol 400 (PEG 400)
-
Tween® 80
-
Carboxymethylcellulose (CMC) solution (e.g., 0.5% w/v in water)
-
-
Vortex mixer, magnetic stirrer, ultrasonic bath
-
Calibrated analytical balance and pH meter
-
Microcentrifuge and/or filtering apparatus (e.g., 0.22 µm syringe filters)
Procedure:
-
Preparation of Stock Solutions: Accurately weigh 10 mg of the compound into separate glass vials.
-
Initial Vehicle Addition: Add a small, precise volume (e.g., 100 µL) of the first vehicle (e.g., Sterile Water) to the vial.
-
Solubilization Efforts:
-
Vortex the vial vigorously for 2 minutes.
-
If not dissolved, place in an ultrasonic bath for 15 minutes.
-
If still not dissolved, gently warm the vial (not to exceed 40°C) for 15 minutes.
-
Use a magnetic stirrer for viscous vehicles like PEG 400.
-
-
Visual Inspection: Observe the solution against a light and dark background. A clear solution with no visible particulates indicates dissolution.
-
Incremental Vehicle Addition: If the compound is not fully dissolved, add another precise volume of the vehicle (e.g., 100 µL) and repeat step 3. Continue this process incrementally until the compound dissolves or a maximum practical volume is reached.
-
Solubility Calculation: Record the total volume of vehicle required to dissolve the initial mass. Calculate the solubility in mg/mL.
-
Co-Solvent Systems: If solubility in aqueous vehicles is poor, test co-solvent systems. A common starting point is a ternary system such as:
-
10% DMSO / 40% PEG 400 / 50% Saline
-
5% Ethanol / 5% Tween® 80 / 90% D5W
-
-
pH Adjustment: For aqueous solutions, measure the pH. If necessary, adjust cautiously with dilute HCl or NaOH to assess pH-dependent solubility.
-
Documentation: Record all observations, including the final solubility, the appearance of the solution, and the methods required for dissolution (e.g., sonication, heat).
Trustworthiness Check: The final formulation for in vivo use must be a clear, homogenous solution or a uniform suspension. Always prepare a fresh formulation on the day of dosing and inspect it for precipitation before administration.
Dosing & Administration Protocols in Animal Models
The following protocols are generalized for common laboratory rodents (mice and rats). All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC). Dose volumes should be adjusted based on the specific animal weight and route of administration.
Dose Calculation
The dose is typically expressed in milligrams of the active compound per kilogram of body weight (mg/kg).
Formula: Volume to Administer (mL) = (Dose (mg/kg) * Animal Weight (kg)) / Concentration (mg/mL)
Example: To dose a 25 g (0.025 kg) mouse at 10 mg/kg with a 2 mg/mL formulation: Volume = (10 mg/kg * 0.025 kg) / 2 mg/mL = 0.125 mL
Recommended Starting Dose Ranges
Without prior data, a dose-range-finding (DRF) study is essential. Based on the potential kinase inhibitor activity of the phenoxyaniline class, a logical starting range for an initial tolerability study would be:
| Species | Dose Range (mg/kg) | Rationale |
| Mouse | 1, 10, 50, 100 | Covers typical screening concentrations for novel kinase inhibitors in vivo. |
| Rat | 1, 5, 25, 50 | Adjusted for potential allometric scaling differences from mice. |
Administration Routes: Step-by-Step Protocols
Best For: Assessing oral bioavailability and systemic effects after gastrointestinal absorption.
Procedure:
-
Animal Restraint: Gently but firmly restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Dose Preparation: Draw the calculated dose volume into a syringe fitted with a proper-sized, ball-tipped gavage needle.
-
Administration: Insert the needle into the side of the mouth, gently advancing it along the esophagus into the stomach. Administer the dose smoothly and withdraw the needle.
-
Post-Dosing Observation: Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration.
Best For: Rapid systemic exposure, bypassing first-pass metabolism.
Procedure:
-
Animal Restraint: Restrain the animal to expose the abdomen. For mice, scruffing is common. For rats, appropriate manual restraint is required.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Dose Preparation: Draw the dose into a syringe with a 25-27 gauge needle.
-
Administration: Lift the skin slightly and insert the needle at a 15-20 degree angle. Aspirate briefly to ensure no blood or urine is drawn, then inject the solution.
-
Post-Dosing Observation: Monitor the injection site for leakage and the animal for signs of pain or distress.
Best For: Direct and immediate systemic circulation, achieving 100% bioavailability. Requires significant technical skill.
Procedure (Mouse, Lateral Tail Vein):
-
Animal Warming: Place the mouse under a heat lamp or on a warming pad for a few minutes to dilate the tail veins.
-
Animal Restraint: Place the mouse in a suitable restraint device that exposes the tail.
-
Vein Identification: Identify one of the lateral tail veins. Swab the area with 70% ethanol to clean the site and improve visualization.
-
Dose Preparation: Use a small syringe (e.g., insulin syringe) with a 27-30 gauge needle. Ensure the formulation is free of any air bubbles.
-
Administration: Insert the needle, bevel up, into the vein. A successful insertion is often indicated by a small flash of blood in the needle hub. Inject the dose slowly and steadily.
-
Post-Dosing Observation: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal closely for any immediate adverse reactions.
Initial In Vivo Study Design: A Proposed Workflow
For a novel compound like 3-(Phenethyloxy)aniline hydrochloride, a staged, logical progression of in vivo experiments is crucial.
Figure 3: Proposed Experimental Workflow. A logical sequence for the initial in vivo characterization of 3-(Phenethyloxy)aniline hydrochloride.
Protocol: Acute Tolerability / Dose-Range-Finding Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of 3-(Phenethyloxy)aniline hydrochloride following a single administration.
Animal Model: Naive C57BL/6 mice, 8-10 weeks old, n=3-5 per group (mixed-sex or separate sexes).
Study Groups:
-
Group 1: Vehicle control
-
Group 2: 1 mg/kg 3-(Phenethyloxy)aniline hydrochloride
-
Group 3: 10 mg/kg 3-(Phenethyloxy)aniline hydrochloride
-
Group 4: 50 mg/kg 3-(Phenethyloxy)aniline hydrochloride
-
Group 5: 100 mg/kg 3-(Phenethyloxy)aniline hydrochloride
Procedure:
-
Acclimation: Acclimate animals to the facility for at least 7 days prior to the study.
-
Baseline Measurements: Record the body weight of each animal on Day 0 before dosing.
-
Dosing: Administer a single dose of the compound or vehicle via the chosen route (e.g., IP or PO).
-
Clinical Observations:
-
Intensive Monitoring: Observe animals continuously for the first 4 hours post-dose. Record any clinical signs of toxicity (e.g., changes in posture, activity, breathing; presence of tremors, convulsions).
-
Daily Monitoring: Continue to observe animals daily for 7-14 days.
-
-
Body Weight: Record body weight daily for the duration of the study. A weight loss of >15-20% is often considered a key indicator of toxicity.
-
Endpoint: The study is concluded after 7 or 14 days. Key endpoints include survival, clinical signs, and changes in body weight. The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or >20% body weight loss.
Conclusion
3-(Phenethyloxy)aniline hydrochloride is a novel compound with therapeutic potential inferred from the well-documented bioactivity of the phenoxyaniline chemical class. While direct in vivo data is currently unavailable, this guide provides the necessary framework and detailed protocols to initiate a robust preclinical investigation. By systematically determining solubility, establishing a suitable formulation, and conducting a careful dose-range-finding study, researchers can generate the foundational data required to progress this compound into pharmacokinetic and efficacy studies in relevant animal models of disease.
References
-
PubChem. (n.d.). 3-(2-Phenylethoxy)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. Biochemistry. Retrieved from [Link]
-
ACS Publications. (2017). Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. Biochemistry. Retrieved from [Link]
-
PubMed. (2018). Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(Phenethyloxy)aniline Hydrochloride
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(Phenethyloxy)aniline hydrochloride. This compound is a versatile intermediate in the synthesis of various pharmaceutical agents and fine chemicals. The developed method is suitable for purity assessment, stability studies, and quality control of 3-(Phenethyloxy)aniline hydrochloride in various sample matrices. The methodology utilizes a C18 stationary phase with a simple isocratic mobile phase, ensuring ease of use, reproducibility, and high throughput.
Introduction
3-(Phenethyloxy)aniline hydrochloride is a primary aromatic amine containing a phenethyloxy substituent. The accurate and precise quantification of this compound is critical in drug development and manufacturing to ensure the quality and safety of the final product. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the separation and quantification of pharmaceutical compounds and their impurities.[1][2] Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar to nonpolar compounds like 3-(Phenethyloxy)aniline hydrochloride.[3][4]
The hydrochloride salt form of 3-(Phenethyloxy)aniline enhances its solubility in polar solvents, making it amenable to analysis in aqueous mobile phases.[1][5] This application note provides a detailed protocol for the HPLC analysis of 3-(Phenethyloxy)aniline hydrochloride, including the rationale for the selection of chromatographic conditions, sample preparation, and data analysis.
Chemical Properties of 3-(Phenethyloxy)aniline Hydrochloride
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₆ClNO | [6][7] |
| Molecular Weight | 249.74 g/mol | [6][8] |
| Appearance | Off-white to gray powder | [9] |
| Solubility | Soluble in water and methanol | [5][10] |
Experimental Protocol
This section details the step-by-step methodology for the HPLC analysis of 3-(Phenethyloxy)aniline hydrochloride.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Reagents:
-
3-(Phenethyloxy)aniline hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
Chromatographic Conditions
The selection of chromatographic parameters is critical for achieving the desired separation and peak shape.
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid | The combination of acetonitrile and water provides good salvation for the analyte while allowing for sufficient retention on the C18 column. The addition of phosphoric acid helps to control the pH of the mobile phase, ensuring consistent ionization of the analyte and improving peak shape by minimizing silanol interactions.[12] |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time and column efficiency for a standard 4.6 mm I.D. column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak symmetry. |
| Detection Wavelength | 254 nm | Based on the UV absorbance characteristics of structurally similar aromatic amines and phenylethylamine derivatives, 254 nm is a suitable wavelength for sensitive detection.[11] |
| Injection Volume | 10 µL | This injection volume is appropriate for standard analytical scale HPLC and provides a good signal-to-noise ratio. |
Sample Preparation
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of 3-(Phenethyloxy)aniline hydrochloride reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and dilute to the mark.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Sample Solution Preparation:
-
Prepare the sample in the mobile phase to a target concentration of 100 µg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
Method Validation Considerations
For use in a regulated environment, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation and Workflow
Workflow Diagram
Caption: Workflow for the HPLC analysis of 3-(Phenethyloxy)aniline hydrochloride.
Conclusion
The RP-HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantitative analysis of 3-(Phenethyloxy)aniline hydrochloride. The use of a standard C18 column and a straightforward isocratic mobile phase makes this method easily transferable to most analytical laboratories. The outlined protocol, with its detailed rationale, serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of this important chemical intermediate.
References
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC)
- Chen, S., & Hu, B. (2010). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. Analytical Letters, 43(1), 133-143.
- Sigma-Aldrich. HPLC Analysis of Aniline Homologs on Discovery® C18. Accessed January 15, 2026.
- PubChem. Benzenamine hydrochloride (1:1).
- Benchchem. Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride. Accessed January 15, 2026.
- Cheméo. Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Accessed January 15, 2026.
- Li, X., Wang, Y., & Liu, J. (2011). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems.
- Aboul-Enein, H. Y., & Ali, I. (2004). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- Al-Kindy, S. M., Suliman, F. E., Al-Lawati, H. A., & Al-Mughairi, S. (2017). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. Sultan Qaboos University Journal for Science, 22(1), 35-46.
- Zhang, L., Zhang, X., Wang, Y., & Zhang, Y. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Biosynth. 3-(Phenethyloxy)aniline hydrochloride. Accessed January 15, 2026.
- PubChem. 3-(2-Phenylethoxy)aniline.
- Sigma-Aldrich. 3-(trichlorovinyl) aniline hydrochloride. Accessed January 15, 2026.
- International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ResearchGate. A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. Accessed January 15, 2026.
- Phenomenex. Reversed Phase HPLC Method Development. Accessed January 15, 2026.
- Sigma-Aldrich. 3-(Phenethyloxy)aniline hydrochloride | 17399-24-5. Accessed January 15, 2026.
- Santa Cruz Biotechnology. 3-(Phenethyloxy)aniline hydrochloride. Accessed January 15, 2026.
- Beijing Innochem. 3-(Phenethyloxy)aniline hydrochloride - CAS:17399-24-5. Accessed January 15, 2026.
- Sigma-Aldrich. 3-(Phenethyloxy)aniline hydrochloride | 17399-24-5. Accessed January 15, 2026.
- ChemicalBook. Aniline hydrochloride | 142-04-1. Accessed January 15, 2026.
- NIST. Aniline hydrochloride. National Institute of Standards and Technology. Accessed January 15, 2026.
- Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Accessed January 15, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biosynth.com [biosynth.com]
- 7. 3-(Phenethyloxy)aniline hydrochloride - CAS:17399-24-5 - 北京欣恒研科技有限公司 [konoscience.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
Application Notes: 3-(Phenethyloxy)aniline Hydrochloride as a Novel Fluorogenic Probe for Monoamine Oxidase Activity
Abstract
These application notes provide a comprehensive guide to the proposed use of 3-(Phenethyloxy)aniline hydrochloride as a novel fluorogenic substrate for the continuous monitoring of monoamine oxidase (MAO) activity. Drawing upon the established reactivity of aniline derivatives in the presence of MAOs, we outline the fundamental principles, detailed experimental protocols for in vitro enzyme kinetics and inhibitor screening, and guidelines for data analysis. While 3-(Phenethyloxy)aniline hydrochloride is a commercially available compound[1][2], its application as a fluorescent probe is a novel proposition. Therefore, this document serves as a foundational guide for researchers to explore its potential in drug discovery and neurobiology, with the understanding that initial characterization of its fluorescent properties is a prerequisite.
Introduction: The Rationale for a New MAO Probe
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine. Their two isoforms, MAO-A and MAO-B, are critical regulators of monoamine levels in the central nervous system and peripheral tissues. Dysregulation of MAO activity has been implicated in a range of neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression, making them significant targets for therapeutic intervention.
The development of sensitive and specific fluorescent probes for MAO activity is paramount for high-throughput screening of potential inhibitors and for elucidating the enzyme's role in complex biological systems.[3][4][5] Aniline and its derivatives have been shown to be substrates for MAOs, and their oxidation can lead to products with distinct fluorescent properties.[6][7] 3-(Phenethyloxy)aniline hydrochloride possesses a core aniline structure, suggesting its potential to be enzymatically oxidized by MAOs. We hypothesize that this oxidation will result in a significant change in its fluorescence profile, enabling its use as a "turn-on" or ratiometric fluorescent probe. The phenethyloxy group may also confer desirable properties such as altered substrate specificity or improved photostability.
Principle of the Assay: A Proposed Mechanism
The proposed mechanism for 3-(Phenethyloxy)aniline hydrochloride as a fluorogenic MAO probe is based on the enzyme-catalyzed oxidation of the aniline moiety. In its native state, the aniline derivative is expected to exhibit minimal fluorescence. Upon interaction with the FAD cofactor in the active site of MAO, the aniline nitrogen is oxidized, leading to the formation of a more conjugated and rigid system. This transformation is predicted to result in a significant increase in fluorescence intensity at a specific emission wavelength. The rate of this fluorescence increase is directly proportional to the MAO activity.
Figure 1: Proposed enzymatic activation of 3-(Phenethyloxy)aniline hydrochloride.
Initial Characterization: Essential First Steps
Prior to utilizing 3-(Phenethyloxy)aniline hydrochloride in enzyme assays, its fundamental photophysical properties must be determined.
Protocol 3.1: Determination of Excitation and Emission Spectra
-
Prepare a stock solution of 3-(Phenethyloxy)aniline hydrochloride (e.g., 10 mM in DMSO).
-
Prepare a working solution (e.g., 10 µM) in the desired assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Acquire the excitation spectrum by scanning a range of excitation wavelengths (e.g., 280-450 nm) while monitoring the emission at a fixed wavelength (e.g., 520 nm).
-
Identify the excitation maximum (λex) from the resulting spectrum.
-
Acquire the emission spectrum by exciting the sample at the determined λex and scanning a range of emission wavelengths (e.g., 400-650 nm).
-
Identify the emission maximum (λem) from the resulting spectrum.
-
Repeat steps 2-6 with a chemically or electrochemically oxidized form of the probe to determine the spectral properties of the high-fluorescence product.
In Vitro Monoamine Oxidase Activity Assay
This protocol describes a 96-well plate-based assay for measuring the activity of recombinant human MAO-A or MAO-B.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) |
| 3-(Phenethyloxy)aniline hydrochloride | Sigma-Aldrich | MAT117958560 |
| Recombinant Human MAO-A | Supplier-A | Example-A |
| Recombinant Human MAO-B | Supplier-B | Example-B |
| Clorgyline (MAO-A inhibitor) | Supplier-C | Example-C |
| Pargyline (MAO-B inhibitor) | Supplier-D | Example-D |
| Potassium Phosphate Buffer (pH 7.4) | Lab Formulated | N/A |
| DMSO, Anhydrous | Supplier-E | Example-E |
| 96-well black, flat-bottom plates | Supplier-F | Example-F |
Experimental Workflow
Figure 2: Workflow for the in vitro MAO activity assay.
Detailed Protocol
-
Prepare a 10X working stock of 3-(Phenethyloxy)aniline hydrochloride (e.g., 100 µM) in assay buffer (100 mM potassium phosphate, pH 7.4).
-
Prepare working solutions of MAO inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B) and the test compounds in assay buffer.
-
To each well of a 96-well plate, add:
-
80 µL of assay buffer.
-
10 µL of inhibitor or vehicle (DMSO).
-
-
Add 10 µL of the 10X probe stock solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of pre-warmed MAO-A or MAO-B enzyme solution (final concentration to be optimized, e.g., 1-5 µg/mL).
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Monitor the fluorescence every minute for 30-60 minutes using the pre-determined optimal excitation and emission wavelengths.
Data Analysis and Interpretation
The primary data output will be the relative fluorescence units (RFU) over time.
-
Plot RFU versus time for each well.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (typically the first 5-15 minutes).
-
Calculate MAO inhibition: % Inhibition = [1 - (V₀ with inhibitor / V₀ with vehicle)] x 100
-
Determine the IC₅₀ value by plotting the % inhibition against a range of inhibitor concentrations and fitting the data to a four-parameter logistic equation.
Hypothetical Data
The following table illustrates the expected data from an inhibitor screening experiment.
| Compound | Concentration (µM) | V₀ (RFU/min) for MAO-A | % Inhibition (MAO-A) | V₀ (RFU/min) for MAO-B | % Inhibition (MAO-B) |
| Vehicle (DMSO) | - | 500 | 0 | 450 | 0 |
| Clorgyline | 1 | 25 | 95 | 430 | 4.4 |
| Pargyline | 1 | 480 | 4 | 30 | 93.3 |
| Test Compound X | 1 | 250 | 50 | 440 | 2.2 |
Safety and Handling
3-(Phenethyloxy)aniline hydrochloride is classified as an irritant and may be harmful if swallowed or in contact with skin.[8][9][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.[8]
Conclusion
3-(Phenethyloxy)aniline hydrochloride presents a promising, yet unexplored, scaffold for the development of a novel fluorescent probe for monoamine oxidase activity. The protocols outlined in these application notes provide a comprehensive framework for the initial characterization and subsequent utilization of this compound in MAO-related research. Successful validation of this probe could offer a valuable new tool for high-throughput screening and mechanistic studies in the field of neuropharmacology.
References
- Fluorescent probes for detecting monoamine oxidase activity and cell imaging.Organic & Biomolecular Chemistry, 12(13), 2033-6.
- Water-Soluble Near-Infrared Fluorescent Probes for Specific Detection of Monoamine Oxidase A in Living Biosystems.Analytical Chemistry, 93(9), 4285-4290.
- Recent advances in reaction-based fluorescent probes for detecting monoamine oxidases in living systems.RSC Publishing.
- Water-Soluble Near-Infrared Fluorescent Probes for Specific Detection of Monoamine Oxidase A in Living Biosystems.
- Near-Infrared Fluorescence Probe for Monoamine Oxidase A with a Large Stokes Shift for Intraoperative Navigation.
- 3-(Phenethyloxy)aniline hydrochloride | 17399-24-5.Sigma-Aldrich.
- 3-(Phenethyloxy)aniline hydrochloride | 17399-24-5 | SAA39924.Biosynth.
- Syntheses, Reactions, Absorption and Fluorescence Properties of Novel Anilines.Source Not Available.
- The fluorescence of indoles and aniline deriv
- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
- SAFETY D
- Aniline hydrochloride - Penta chemicals.Penta chemicals.
- 3-(Phenethyloxy)aniline hydrochloride | SCBT.Santa Cruz Biotechnology.
- 3-(Phenethyloxy)aniline hydrochloride | 17399-24-5.Sigma-Aldrich.
Sources
- 1. biosynth.com [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. Fluorescent probes for detecting monoamine oxidase activity and cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Water-Soluble Near-Infrared Fluorescent Probes for Specific Detection of Monoamine Oxidase A in Living Biosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. The fluorescence of indoles and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. media.laballey.com [media.laballey.com]
- 10. pentachemicals.eu [pentachemicals.eu]
Troubleshooting & Optimization
3-(Phenethyloxy)aniline hydrochloride solubility issues and solutions
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 3-(Phenethyloxy)aniline hydrochloride (CAS No: 17399-24-5).[1] We will address common solubility challenges and provide robust, field-proven solutions to ensure the successful integration of this compound into your experimental workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of 3-(Phenethyloxy)aniline hydrochloride.
Question 1: What is 3-(Phenethyloxy)aniline hydrochloride, and why is it formulated as a hydrochloride salt?
Answer: 3-(Phenethyloxy)aniline hydrochloride is an aromatic amine derivative. The parent compound, 3-(Phenethyloxy)aniline, is a free base that, like many amines, has limited solubility in aqueous solutions. To overcome this, it is reacted with hydrochloric acid. This protonates the basic nitrogen atom on the aniline ring, forming an ammonium salt known as a hydrochloride (HCl) salt.[2][3] This ionic salt form dramatically increases the compound's polarity, generally leading to significantly improved solubility in water and other polar protic solvents, a critical attribute for many biological and pharmaceutical applications.[3][4]
Question 2: I cannot find specific quantitative solubility data (e.g., in mg/mL) for 3-(Phenethyloxy)aniline hydrochloride. Why is this?
Answer: It is common for highly specific or novel research chemicals not to have extensive, publicly available quantitative solubility data. While data exists for simpler analogs like aniline hydrochloride, the unique phenethyloxy substituent on this molecule alters its physicochemical properties, including its crystal lattice energy and interactions with solvents.[5] Therefore, the solubility profile must be determined empirically for the specific solvent and conditions of your experiment. This guide provides a standard protocol for this determination in Section 3.
Question 3: Based on its chemical structure, in which types of solvents should I expect 3-(Phenethyloxy)aniline hydrochloride to be soluble?
Answer: The molecule's structure provides clear indicators for its expected solubility:
-
High Solubility Expected: As a salt, it should be most soluble in polar protic solvents. For its simpler analog, aniline hydrochloride, water is an excellent solvent (solubility is reported as 1070 g/L).[6][7] Therefore, water, aqueous buffers (acidic to neutral), and lower-chain alcohols like methanol and ethanol are the best starting points.[8][9]
-
Moderate to Low Solubility Expected: The presence of the nonpolar phenyl and ethyl groups (the phenethyloxy moiety) introduces significant lipophilic character.[10] This suggests that while it is a salt, its solubility in highly nonpolar organic solvents like hexanes or toluene will be very low.
-
Variable Solubility: Polar aprotic solvents like DMSO (Dimethyl Sulfoxide) and DMF (Dimethylformamide) are often effective at dissolving a wide range of compounds, including hydrochloride salts, and are excellent choices for preparing concentrated stock solutions.
Question 4: How does pH critically affect the solubility of this compound?
Answer: The pH of the solution is the most critical factor governing the solubility of any amine hydrochloride. The hydrochloride salt exists in its ionic, soluble form in acidic to neutral conditions. If the pH of the solution is raised (i.e., becomes more basic), the protonated amine will be deprotonated, converting the salt back into its neutral, free base form.[3] This free base is significantly less polar and, consequently, much less soluble in water, which will often cause it to precipitate out of an aqueous solution.[3] This is a crucial consideration when adding a stock solution of the compound to a buffered medium, such as cell culture media, which is typically buffered around pH 7.4.
Question 5: My solid 3-(Phenethyloxy)aniline hydrochloride has darkened over time. Is it still usable?
Answer: Aniline and its derivatives are known to be sensitive to air and light, often darkening upon storage due to oxidation.[9][11] While a slight color change may not significantly impact purity for some applications, it indicates some level of degradation. For sensitive quantitative assays, it is recommended to use fresh, unoxidized material or to re-purify the compound if purity is critical. To prevent this, always store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (like argon or nitrogen) and at recommended low temperatures.[6]
Section 2: Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to diagnosing and solving common solubility problems encountered in the lab.
| Observed Problem | Primary Causal Factors | Step-by-Step Troubleshooting Solutions |
| 1. Incomplete Dissolution in Aqueous Buffer | 1. Concentration Exceeds Solubility Limit: You are attempting to make a solution that is supersaturated. 2. Incorrect pH: The buffer pH is too high (neutral to basic), favoring the less soluble free base. 3. Slow Dissolution Kinetics: The compound dissolves slowly under the current conditions. | 1. Verify pH: Use a calibrated pH meter to ensure the buffer is acidic to neutral (ideally pH < 7). 2. Gentle Heating: Warm the solution gently (e.g., to 37-50°C) in a water bath. Increased temperature often enhances solubility.[12] 3. Increase Mechanical Energy: Use a vortex mixer or place the sample in an ultrasonic bath. Sonication provides energy to break the crystal lattice. 4. Attempt a Lower Concentration: Halve the target concentration to see if full dissolution is achieved. 5. Use a Co-solvent: Prepare a concentrated stock in DMSO or ethanol and dilute it into your aqueous buffer (see Protocol 2). |
| 2. Precipitation Upon Addition to Media/Reaction | 1. pH Shock: A stock solution (e.g., in water or acidic buffer) was added to a higher pH medium (e.g., cell culture media at pH 7.4), causing the free base to precipitate.[3] 2. Final Concentration Too High: The final concentration in the new medium exceeds the compound's solubility limit in that specific matrix. | 1. Prepare Stock in an Organic Co-solvent: Dissolve the compound at high concentration (e.g., 10-50 mM) in 100% DMSO. 2. Perform Serial Dilution: Add the stock solution to the final medium in small aliquots with vigorous stirring. This avoids localized high concentrations and allows for gradual dissolution. 3. Lower the Stock Concentration: If precipitation persists, remake the stock solution at a lower concentration (e.g., 10 mM instead of 50 mM) to reduce the amount of co-solvent added to the final mixture. |
| 3. Compound "Oils Out" or Forms a Sticky Residue | 1. Hygroscopicity: The compound has absorbed atmospheric moisture, creating a highly concentrated, semi-solid phase that resists dissolution.[6][13] 2. Impurities Present: The presence of synthetic byproducts can sometimes inhibit proper crystallization and dissolution. | 1. Dry the Material: Place the solid material in a vacuum desiccator for several hours to remove absorbed water before attempting to weigh and dissolve it. 2. Use a "Wetting" Solvent: Add a very small volume of a solvent in which the compound is highly soluble (e.g., methanol or ethanol) to the "oiled out" material. Once it forms a solution, slowly add the target solvent (e.g., water) while stirring. |
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for addressing solubility challenges.
Sources
- 1. biosynth.com [biosynth.com]
- 2. quora.com [quora.com]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aniline hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Optimizing 3-(Phenethyloxy)aniline Hydrochloride Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the synthesis of 3-(Phenethyloxy)aniline hydrochloride (CAS No: 17399-24-5).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. We will delve into the causality behind experimental choices, providing a framework for logical problem-solving.
Synthesis Overview: A Two-Step Approach
The synthesis of 3-(Phenethyloxy)aniline hydrochloride is typically achieved through a two-step process:
-
Williamson Ether Synthesis: This core reaction involves the formation of an ether linkage. 3-Aminophenol is deprotonated with a suitable base to form a phenoxide nucleophile, which then displaces a halide from a phenethyl halide (e.g., 2-phenylethyl bromide) via a bimolecular nucleophilic substitution (SN2) reaction.[2][3]
-
Salt Formation: The resulting free base, 3-(phenethyloxy)aniline, is then treated with hydrochloric acid to form the stable and often crystalline hydrochloride salt, which facilitates purification and handling.[4][5]
General Reaction Workflow
Caption: Overall workflow for the two-step synthesis of 3-(Phenethyloxy)aniline HCl.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?
Low yields in a Williamson ether synthesis can stem from several factors, primarily related to incomplete reaction or competing side reactions.[2]
Answer:
Several factors could be at play. Let's break them down using a logical troubleshooting process.
A. Ineffective Deprotonation of 3-Aminophenol
The phenolic proton of 3-aminophenol must be removed to generate the nucleophilic phenoxide. Incomplete deprotonation is a common culprit for low conversion.
-
The "Why": The Williamson synthesis relies on an alkoxide or phenoxide to act as the nucleophile.[3] If the base is not strong enough to deprotonate the phenol (pKa ~10) or if it's consumed by other sources (like water), the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
-
Solutions & Scientific Rationale:
-
Choice of Base: For phenols, weaker bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) can be effective.[6][7] However, for a more robust and irreversible deprotonation, a strong base like sodium hydride (NaH) is an excellent choice.[6][8] NaH reacts to form H₂ gas, which bubbles out of the solution, driving the deprotonation to completion.[8]
-
Anhydrous Conditions: If using a base like NaH, the reaction must be scrupulously dry. Water will quench the hydride, rendering it ineffective. Ensure all glassware is oven-dried and use anhydrous solvents.
-
B. Competing E2 Elimination Reaction
The desired SN2 reaction always competes with the E2 (elimination) pathway, where the phenoxide acts as a base rather than a nucleophile, abstracting a proton from the phenethyl halide to form styrene.
-
The "Why": Elimination reactions are favored by higher temperatures and sterically hindered substrates.[3][7] While phenethyl halides are primary and thus favor SN2, high heat can significantly increase the rate of the competing E2 reaction.[6]
-
Solutions & Scientific Rationale:
-
Temperature Control: A typical Williamson synthesis is conducted between 50-100 °C.[2][6] If you suspect elimination is an issue (often identifiable by the characteristic smell of styrene), try running the reaction at a lower temperature for a longer duration.[6]
-
Substrate Choice: The SN2 reaction works best with primary alkyl halides.[2][8] Using 2-phenylethyl bromide or iodide is appropriate. Avoid secondary or tertiary halides as the electrophile, as they will almost exclusively yield the elimination product.[3][8]
-
C. Poor Reaction Conditions
The choice of solvent and reaction time are critical for success.
-
The "Why": The SN2 reaction rate is highly dependent on the solvent. Polar aprotic solvents are ideal because they solvate the cation (e.g., Na⁺ or K⁺) but leave the phenoxide anion "naked" and highly nucleophilic.[6] Protic solvents (like ethanol or water) will form hydrogen bonds with the phenoxide, solvating it and reducing its nucleophilicity.[2]
-
Solutions & Scientific Rationale:
-
Optimal Solvents: Use polar aprotic solvents such as DMF (N,N-dimethylformamide) , DMSO (dimethyl sulfoxide) , or acetonitrile .[6][7][9] These solvents are known to accelerate the rate of SN2 reactions.[10]
-
Reaction Time: Williamson reactions are often complete within 1 to 8 hours.[2][3] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time and ensure the starting material is consumed.
-
Caption: Decision tree for troubleshooting low reaction yields.
Question 2: My final product is a dark, oily substance and difficult to purify. What impurities are present and how can I remove them?
The formation of colored impurities is common in reactions involving anilines.
Answer:
This issue typically points to a combination of side products and degradation.
A. C-Alkylation vs. O-Alkylation
The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation, desired) and the aromatic ring, usually at the ortho or para positions (C-alkylation, undesired).[3][7]
-
The "Why": The selectivity between O- and C-alkylation is highly dependent on reaction conditions, especially the solvent.[7]
-
Solutions & Scientific Rationale:
-
Favor O-Alkylation: Use of polar aprotic solvents like DMF or DMSO strongly favors the desired O-alkylation.[7] These solvents effectively solvate the counter-ion, freeing the oxygen anion to act as the primary nucleophile.
-
B. N-Alkylation
The aniline nitrogen is also a nucleophile and can potentially be alkylated by the phenethyl halide. This would result in a secondary amine byproduct.
-
The "Why": While the phenoxide is a much stronger nucleophile than the neutral aniline nitrogen, this side reaction can occur, particularly if the phenoxide concentration is low or at high temperatures.
-
Solutions & Scientific Rationale:
-
Stoichiometry Control: Ensure complete deprotonation of the phenol before the alkylating agent is added. This maximizes the concentration of the more reactive phenoxide.
-
Purification: If N-alkylation occurs, the product mixture can be separated by column chromatography, as the polarity of the desired primary aniline will be different from the secondary amine byproduct.
-
C. Oxidation of Aniline
Anilines are notoriously prone to air oxidation, which produces highly colored, often polymeric, impurities.[11][12] This is a very common reason for dark product coloration.
-
The "Why": The lone pair on the aniline nitrogen makes the aromatic ring highly susceptible to oxidation, a process that can be accelerated by light and trace metals.
-
Solutions & Scientific Rationale:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) where possible.
-
Purification of Free Base: Before salt formation, purify the crude free base. Flash column chromatography on silica gel is highly effective.[13]
-
Decolorization: If the final product is still colored, a charcoal treatment can be effective. Dissolve the product in a suitable solvent, add a small amount of activated carbon, heat briefly, and filter through celite to remove the carbon and adsorbed impurities.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal set of reaction conditions for this synthesis? A1: While optimization is specific to each setup, a reliable starting point is to use sodium hydride (NaH) as the base in anhydrous DMF at a temperature of 50-80 °C, monitoring for completion by TLC over 2-8 hours.[3][6][7]
| Parameter | Recommended Condition | Rationale |
| Reactants | 3-Aminophenol, 2-Phenylethyl bromide | Primary halide minimizes E2 elimination.[3][8] |
| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) | NaH ensures complete, irreversible deprotonation.[6] K₂CO₃ is a milder, easier-to-handle alternative.[7] |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents accelerate SN2 reactions and favor O-alkylation.[6][7][9] |
| Temperature | 50 - 100 °C | Balances reaction rate against the competing elimination side reaction.[2][6] |
| Time | 1 - 8 hours | Reaction should be monitored by TLC to determine endpoint.[2] |
Q2: How do I properly form and purify the final hydrochloride salt? A2: After purifying the free base (ideally by chromatography), dissolve it in a suitable anhydrous solvent like diethyl ether or ethyl acetate. Then, add a solution of HCl in the same solvent (or bubble HCl gas through the solution) dropwise until precipitation is complete. The solid hydrochloride salt can then be collected by vacuum filtration, washed with cold solvent, and dried under vacuum.[4][13] Recrystallization from a solvent system like isopropanol/ether can be used for further purification.
Q3: Is it necessary to protect the amine group of 3-aminophenol? A3: It is generally not necessary. The phenolic hydroxyl group is significantly more acidic (pKa ~10) than the anilinium ion (pKa ~4.6), so a suitable base will selectively deprotonate the phenol, forming the much more nucleophilic phenoxide. The neutral amine is a relatively poor nucleophile compared to the phenoxide anion, so O-alkylation will be the predominant reaction pathway.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(Phenethyloxy)aniline (Free Base)
-
Setup: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent & Reagent Addition: Add anhydrous DMF via syringe. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 3-aminophenol (1.0 equivalent) in anhydrous DMF.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the mixture back to 0 °C and add 2-phenylethyl bromide (1.05 equivalents) dropwise.
-
Reaction: Warm the reaction to 60-70 °C and stir for 2-6 hours. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[2]
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 3-(phenethyloxy)aniline, which can be purified by column chromatography.
Protocol 2: Formation of 3-(Phenethyloxy)aniline Hydrochloride
-
Dissolution: Dissolve the purified 3-(phenethyloxy)aniline free base in a minimal amount of anhydrous diethyl ether.
-
Acidification: Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring. A precipitate should form immediately.
-
Isolation: Continue adding the HCl solution until no further precipitation is observed. Stir the resulting slurry for 30 minutes.
-
Filtration: Collect the solid product by vacuum filtration on a Büchner funnel.[4]
-
Drying: Wash the filter cake with a small amount of cold diethyl ether and dry the product under high vacuum to a constant weight.
References
-
Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]
- Jakhar, K. (2018). Williamson Ether Synthesis. Cambridge University Press.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Williamson ether synthesis. Retrieved from [Link]
- TailoredRead. (2025, September 16).
- Anonymous. (n.d.). Experiment 06 Williamson Ether Synthesis.
- BenchChem. (n.d.). Troubleshooting Low Yield in N-(2-Heptyl)aniline synthesis.
- BenchChem. (n.d.). Minimizing byproducts in the synthesis of phenyl ethers.
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
- Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
- ResearchGate. (n.d.).
- Dalton Transactions. (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in the Condensation Reaction of 9-Fluorenone and Aniline.
- ResearchGate. (2012, January 1). Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones.
-
LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]
- ResearchGate. (2025, August 7). Simple and Economical Synthesis of Alkyl Phenyl Ethers by the Reaction of Phenols and Alkyl Esters Using Nanocrystalline Beta.
-
YouTube. (2023, November 17). Making Aniline HCl. Retrieved from [Link]
- Indian Academy of Sciences. (2017, November 16). Green synthetic route for perfumery compound (2-methoxyethyl)
- BenchChem. (n.d.). Technical Support Center: Purification of 3-Chloro-4-(isopentyloxy)aniline.
- Chemistry Stack Exchange. (2014, August 10).
Sources
- 1. biosynth.com [biosynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. tailoredread.com [tailoredread.com]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Stability of 3-(Phenethyloxy)aniline hydrochloride in solution
Answering researcher questions about the stability of 3-(phenethyloxy)aniline hydrochloride in solution requires a combination of established chemical principles and practical laboratory advice. Since specific stability data for this exact molecule is not extensively published, this guide extrapolates from well-documented behaviors of related aromatic amines, anilines, and hydrochloride salts to provide a robust framework for experimental success.
Core Principles of Stability
3-(Phenethyloxy)aniline hydrochloride combines three key chemical features that dictate its stability profile:
-
Aniline Moiety : The primary aromatic amine group is susceptible to oxidation, which can be catalyzed by light, heat, and trace metals.[1][2] This often results in the formation of colored impurities and polymerization.[2]
-
Ether Linkage : The phenethyloxy group contains an ether bond which is generally stable but can be susceptible to cleavage under harsh acidic conditions.
-
Hydrochloride Salt : The compound is supplied as a hydrochloride salt, which protonates the basic aniline nitrogen. This significantly increases its water solubility and generally improves its stability against oxidative degradation compared to the free base form.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can degrade 3-(Phenethyloxy)aniline hydrochloride in solution?
A1: The stability of 3-(Phenethyloxy)aniline hydrochloride in solution is primarily influenced by four factors:
-
pH : Aromatic amines are most stable in neutral to slightly acidic conditions.[2][5] Strongly acidic or basic solutions can promote hydrolysis or other degradation pathways.
-
Oxygen : Exposure to atmospheric oxygen is a major cause of degradation for aniline derivatives, leading to oxidative coupling and the formation of colored impurities.[1]
-
Light : Photodegradation is a common issue for aromatic amines.[6] Exposure to UV or even ambient laboratory light can accelerate degradation.
-
Temperature : Elevated temperatures increase the rate of all chemical reactions, including degradation. For long-term storage, lower temperatures are always preferable.[7]
Q2: My solution of 3-(Phenethyloxy)aniline hydrochloride turned yellow/brown. What happened, and can I still use it?
A2: A color change, particularly darkening, is a classic indicator of aniline oxidation.[2] This process forms highly colored polymeric impurities. The solution should be considered degraded, and its use is not recommended as the purity is compromised and the presence of degradants could lead to unpredictable results in your experiments. It is always best to discard the colored solution and prepare a fresh one, taking preventative measures against oxidation.
Q3: What is the best solvent for preparing a stock solution?
A3: For a high-concentration stock solution intended for long-term storage, a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. These solvents are less likely to participate in degradation reactions. For working solutions, aqueous buffers are common, but stability in these systems is more limited. If using an aqueous buffer, ensure it is pH-neutral or slightly acidic and consider preparing it fresh for each experiment.
Q4: How should I store my stock solutions to maximize their shelf-life?
A4: To ensure the long-term stability of your stock solutions, the following storage conditions are recommended:
-
Temperature : Store aliquots at -20°C or, for maximum stability, at -80°C.[7]
-
Light : Protect solutions from light at all times by using amber-colored vials or by wrapping clear vials in aluminum foil.[8]
-
Atmosphere : For ultimate stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and prevents oxidation.
-
Aliquoting : Prepare single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture each time the stock is needed.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Actions & Preventative Measures |
| Precipitate forms in the solution upon preparation or after freezing. | 1. Solubility Exceeded : The concentration is too high for the chosen solvent. 2. pH Shift : If using a buffer, a pH shift upon freezing or dilution could cause the less soluble free base to precipitate. 3. Degradation : An insoluble degradation product may have formed. | Action : Gently warm the solution and sonicate. If the precipitate does not redissolve, the concentration is likely too high. Prevention : Confirm the solubility limits in your chosen solvent system. Ensure your buffer has sufficient capacity and is appropriate for the desired pH range, even at low temperatures. |
| Inconsistent or poor results in biological or chemical assays. | 1. Compound Degradation : The active concentration of your compound has decreased due to instability in the assay medium or during storage. 2. Interaction with Assay Components : The compound may be reacting with components in your assay buffer or media. | Action : Perform an HPLC analysis of your solution to check for purity and the presence of degradation peaks. Compare with a freshly prepared standard. Prevention : Prepare solutions fresh from a solid or a validated frozen stock immediately before use. Run a preliminary stability test of the compound in your final assay medium under experimental conditions (e.g., 37°C for the duration of the assay). |
| Extra peaks appear in my HPLC or LC-MS analysis over time. | 1. Oxidative Degradation : The aniline moiety is oxidizing. 2. Hydrolysis : The ether linkage or other parts of the molecule may be hydrolyzing, especially under acidic or basic conditions. 3. Photodegradation : Exposure to light is creating new chemical species. | Action : Use LC-MS to determine the mass of the new peaks to help identify the degradation pathway. Prevention : Implement the preventative measures for storage and handling described in the FAQs: use deoxygenated solvents, protect from light, and control the pH of your solutions. |
Troubleshooting Workflow Diagram
The following diagram provides a decision-making workflow for addressing common stability issues.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a stock solution with enhanced stability for long-term storage.
-
Pre-analysis : Allow the vial of solid 3-(Phenethyloxy)aniline hydrochloride to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the compound.
-
Weighing : In a clean, dry weighing boat, accurately weigh out 2.497 mg of the compound.
-
Solvent Preparation : Use a brand new, sealed bottle of anhydrous, high-purity DMSO. To further ensure the removal of dissolved oxygen, the DMSO can be sparged with a gentle stream of inert gas (argon or nitrogen) for 15-20 minutes.
-
Dissolution : Transfer the weighed compound to a clean, amber glass vial. Add 1.0 mL of the prepared DMSO to achieve a final concentration of 10 mM.
-
Mixing : Cap the vial tightly and vortex or sonicate gently until the solid is completely dissolved.
-
Inert Overlay : Before final capping, briefly flush the headspace of the vial with argon or nitrogen. This displaces oxygen, providing an inert atmosphere.
-
Storage : Store the vial upright at -20°C or -80°C. For routine use, create smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[9] This protocol provides a framework based on ICH guidelines.[10]
-
Solution Preparation : Prepare a 1 mg/mL solution of 3-(Phenethyloxy)aniline hydrochloride in a 50:50 mixture of acetonitrile and water. This will be your stock for the stress conditions.
-
Establish Stress Conditions :
-
Acid Hydrolysis : Mix 1 mL of stock with 1 mL of 0.1 N HCl.
-
Base Hydrolysis : Mix 1 mL of stock with 1 mL of 0.1 N NaOH.
-
Oxidation : Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Thermal : Place a sealed vial of the stock solution in an oven at 60°C.
-
Photolytic : Expose a clear vial of the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Control : Keep a sealed vial of the stock solution protected from light at 4°C.
-
-
Incubation : Incubate the stress samples (Acid, Base, Oxidative, Thermal) at 60°C.
-
Time Points : Withdraw aliquots from each condition at specified time points (e.g., 0, 2, 8, 24 hours). For acid/base samples, neutralize the aliquot with an equivalent amount of base/acid before analysis.
-
Analysis : Analyze all samples by a suitable Reverse-Phase HPLC (RP-HPLC) method with UV detection.[11]
-
Evaluation : Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products. The goal is to achieve 5-20% degradation to ensure the analytical method can adequately separate degradants from the parent compound.
Potential Degradation Pathways Diagram
This diagram illustrates the two most probable degradation pathways for 3-(Phenethyloxy)aniline hydrochloride in solution: oxidation of the aniline ring and hydrolysis of the ether linkage.
Caption: Potential degradation pathways of the compound.
References
-
TG-FTIR Analysis of Thermal Degradation of Bischofite's Crystals with Aniline Hydrochloride. (2025). ResearchGate. [Link]
-
Aniline | C6H5NH2. PubChem, National Institutes of Health. [Link]
-
Aniline (benzenamine). Department of Climate Change, Energy, the Environment and Water, Australian Government. [Link]
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. (2022). ResearchGate. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. [Link]
-
Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed, National Institutes of Health. [Link]
-
Photodegradation of aniline in aqueous suspensions of microalgae. PubMed, National Institutes of Health. [Link]
-
Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. PubMed, National Institutes of Health. [Link]
-
ICSC 1013 - ANILINE HYDROCHLORIDE. Inchem.org. [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023). MDPI. [Link]
-
Examining primary aromatic amines’ stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. [Link]
-
Bacterial degradation of aniline. (A) Initial steps of aniline... ResearchGate. [Link]
-
Aniline. Wikipedia. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Aniline hydrochloride. Penta chemicals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of aniline in aqueous suspensions of microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ICSC 1013 - ANILINE HYDROCHLORIDE [inchem.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Synthesis of 3-(Phenethyloxy)aniline Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(Phenethyloxy)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of impurity formation, offering field-proven troubleshooting strategies to ensure the robustness and reproducibility of your experiments.
The synthesis of 3-(Phenethyloxy)aniline hydrochloride is fundamentally a Williamson ether synthesis followed by salt formation.[1] This process, while conceptually straightforward, presents several potential pitfalls related to starting material quality, competing reaction pathways, and product stability. This guide addresses these issues in a practical question-and-answer format.
Section 1: FAQs on Starting Material Purity
The quality of your final product is intrinsically linked to the purity of your starting materials. Overlooking contaminants in your initial reagents is a common source of downstream complications, including low yields and complex purification challenges.
Q1: What are the critical quality attributes of the starting materials, 3-aminophenol and 2-phenylethyl bromide?
A1: Ensuring the purity of your starting materials is the first critical control point.
-
For 3-Aminophenol: The primary concerns are the presence of isomers (e.g., 2-aminophenol, 4-aminophenol) and oxidation products. 3-Aminophenol is an air- and light-sensitive compound that can oxidize to form highly colored quinone-imine species, which can impart a dark color to your final product.[2][3] It is recommended to use freshly purchased, high-purity 3-aminophenol or to purify older stock by recrystallization or vacuum distillation.[2]
-
For 2-Phenylethyl Bromide: This reagent should be checked for residual starting materials from its own synthesis, such as styrene, and for elimination byproducts like HBr.[4] It should be a colorless liquid; a yellow or brown color suggests degradation.[4] As it is the electrophile in an Sₙ2 reaction, its primary alkyl halide structure is ideal for minimizing elimination side reactions.[5]
Q2: My 3-aminophenol solid has a dark brown or purplish tint. Can I still use it?
A2: It is strongly discouraged. The discoloration indicates significant oxidation. These colored impurities are often challenging to remove later and can interfere with reaction monitoring and purification. While a very faint off-white or tan color might be acceptable, prominent discoloration warrants purification. A simple purification can be attempted by dissolving the material in a hot solvent, treating with activated carbon to adsorb the colored impurities, followed by hot filtration and recrystallization.[3]
Section 2: Troubleshooting Reaction-Related Impurities
The core of the synthesis is the Williamson etherification, which involves the reaction of a phenoxide with an alkyl halide.[1] However, the 3-aminophenol scaffold contains two distinct nucleophilic sites—the hydroxyl group and the amino group—leading to potential side reactions.
Q3: My reaction's TLC plate shows multiple new spots close to the main product. What are these likely side products?
A3: This is a classic issue stemming from the ambident nucleophilic nature of 3-aminophenol. The main side products arise from competing alkylation reactions.
-
Impurity A (N-Alkylation): Reaction at the nitrogen atom forms 3-(phenethylamino)phenol. This is often the most significant side product.
-
Impurity B (C-Alkylation): Although less common, the phenoxide can undergo C-alkylation at the positions ortho to the hydroxyl group, leading to isomers of amino-(phenethyl)phenols.[6]
-
Impurity C (Di-alkylation): The desired product, 3-(phenethyloxy)aniline, can react further with 2-phenylethyl bromide at the nitrogen atom to yield N-phenethyl-3-(phenethyloxy)aniline. This is more prevalent if an excess of the alkylating agent is used.
-
Impurity D (Elimination): 2-phenylethyl bromide can undergo E2 elimination to form styrene, especially if a sterically hindered or excessively strong base is used.[7]
The relative positions on a normal-phase TLC plate will depend on polarity. The N-alkylated product (Impurity A) is typically of similar polarity to the desired O-alkylated product, often making their separation challenging.
Q4: How can I selectively promote the desired O-alkylation over N-alkylation?
A4: The key is to maximize the nucleophilicity of the oxygen atom while minimizing that of the nitrogen. This is achieved through careful selection of the base and reaction conditions.
The pKa of the phenolic proton in 3-aminophenol is around 9.8, while the pKa of the anilinium proton (the conjugate acid of the amino group) is about 4.4.[2] This significant difference in acidity is the foundation for selective O-alkylation.
Recommended Strategy: Use a base that is strong enough to deprotonate the phenol but not so strong that it significantly deprotonates the aniline or promotes elimination.
-
Optimal Bases: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are excellent choices.[6] They selectively generate the highly nucleophilic phenoxide anion.
-
Reaction Solvent: Polar aprotic solvents like DMF or acetonitrile are preferred as they solvate the cation of the base, leaving a highly reactive "naked" phenoxide anion, which accelerates the Sₙ2 reaction.[1]
-
Temperature Control: Running the reaction at a moderate temperature (e.g., 60-80 °C) is usually sufficient to drive the reaction to completion without promoting side reactions or degradation.
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃, NaOH | Selectively deprotonates the more acidic phenolic -OH over the -NH₂ group. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents enhance the rate of Sₙ2 reactions.[1] |
| Stoichiometry | Use a slight excess of 3-aminophenol (e.g., 1.1 eq) | Ensures complete consumption of the alkylating agent to prevent di-alkylation. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction while minimizing degradation. |
Section 3: Purification and Isolation Challenges
Even a well-executed reaction requires robust purification to isolate the target compound with high purity.
Q5: My crude product is a dark, viscous oil after work-up. How can I purify it effectively?
A5: A dark, oily crude product suggests the presence of residual high-boiling solvents (like DMF), colored oxidation byproducts, and other impurities. A multi-step purification strategy is often required.
-
Acid-Base Extraction: Dissolve the crude oil in a water-immiscible organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1 M HCl). The desired product and other basic impurities will move into the aqueous layer as their hydrochloride salts, while non-basic impurities (like styrene or unreacted 2-phenylethyl bromide) remain in the organic layer.[8] Then, basify the aqueous layer (e.g., with 2 M NaOH) and extract the free amine back into an organic solvent. This is a highly effective purification step.
-
Column Chromatography: If acid-base extraction is insufficient to separate isomers (like the N- vs. O-alkylated products), flash column chromatography on silica gel is necessary.[9]
-
Pro-Tip: Anilines can "tail" on standard silica gel due to interaction with acidic silanol groups. To mitigate this, you can either use silica gel that has been pre-treated with a base or add a small amount (0.5-1%) of triethylamine to your mobile phase (e.g., a hexane/ethyl acetate system).[3]
-
-
Decolorization: If the product remains colored after chromatography, you can perform an activated carbon treatment as described in Q2.[3]
Q6: I am having trouble crystallizing the final hydrochloride salt. It keeps "oiling out." What can I do?
A6: "Oiling out" during salt formation typically occurs when the product is impure or the wrong solvent system is used.
-
Purity Check: First, ensure the free base is highly pure (>98% by HPLC). Impurities can act as eutectic contaminants, depressing the melting point and preventing crystallization. If necessary, re-purify the free base.
-
Solvent System: The goal is to find a solvent in which the hydrochloride salt is poorly soluble, but the free base is soluble. A common method is to dissolve the purified free base in a solvent like isopropanol (IPA) or ethyl acetate. Then, slowly add a solution of HCl in a compatible solvent (e.g., HCl in IPA, or ethereal HCl) dropwise with vigorous stirring.
-
Troubleshooting Crystallization:
-
Slow Addition: Add the acid slowly at room temperature or slightly below.
-
Seeding: If you have a small amount of pure crystalline product, add a seed crystal to induce crystallization.
-
Anti-Solvent: If the salt is too soluble, you can try adding an "anti-solvent" (a non-polar solvent like heptane or MTBE) dropwise to the solution after acid addition to decrease solubility and promote precipitation.
-
Trituration: If an oil forms, try cooling it in an ice bath and scratching the inside of the flask with a glass rod to induce solidification. You can then attempt to recrystallize the resulting solid.
-
Section 4: Stability and Degradation
Q7: How should I store 3-(phenethyloxy)aniline hydrochloride to prevent degradation? What are the likely degradation products?
A7: The primary point of instability in the molecule is the aniline functional group. Like many anilines, it is susceptible to oxidative degradation, which is often catalyzed by light and air.[10]
-
Storage Conditions: The hydrochloride salt is generally more stable than the free base. It should be stored in a well-sealed, light-resistant (amber) container under an inert atmosphere (nitrogen or argon) at reduced temperatures (e.g., 2-8 °C) for long-term storage.
-
Degradation Pathway: Oxidation can lead to the formation of complex, colored polymeric species.[10] Under severe stress conditions (e.g., high heat, strong acid/base), cleavage of the ether bond is possible but less common than oxidation of the aniline. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions are recommended to fully characterize the stability profile.[10]
Section 5: Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol provides a self-validating system to track reaction progress and identify the presence of starting materials and side products.
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A typical mobile phase is 30% Ethyl Acetate in Hexane (v/v). Adjust the ratio as needed to achieve an Rf value for the product of ~0.3-0.4.
-
Spotting: Prepare dilute solutions of your starting materials (3-aminophenol, 2-phenylethyl bromide) as references. On the TLC plate, spot the two starting materials and a sample from your reaction mixture.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization:
-
Examine the plate under UV light (254 nm). 2-Phenylethyl bromide and the product will be visible.
-
Stain the plate with a potassium permanganate (KMnO₄) dip or ninhydrin stain to visualize the 3-aminophenol and other amine-containing spots.
-
-
Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (typically 2-phenylethyl bromide) has disappeared. The appearance of new spots should be noted and investigated.
Protocol 2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantifying the purity of your final product and identifying trace impurities.[11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A typical gradient might be:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of your sample at ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
This method should provide good separation between the starting materials, the desired product, and common side products like the N-alkylated isomer. For definitive identification, this method can be coupled with a mass spectrometer (LC-MS).[12]
Section 6: Visualizing the Chemistry
Diagram 1: Overall Synthesis Pathway
Caption: Overall reaction scheme for the synthesis of 3-(Phenethyloxy)aniline hydrochloride.
Diagram 2: Formation of Key Process-Related Impurities
Caption: Competing reaction pathways in the synthesis of 3-(phenethyloxy)aniline.
References
-
Organic Syntheses Procedure. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]
-
ResearchGate. (2012). Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group?. Retrieved from [Link]
-
ResearchGate. (2018). Three-component reaction of o-aminophenol (o-phenylenediamine), dialkyl acetylenedicarboxylate and 3-phenacylideneoxindolines. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. Retrieved from [Link]
-
Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubMed. (2023). Combination of oxidative and reductive effects of phenolic compounds on the degradation of aniline disinfection by-products by free radicals. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminophenol. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
IARC Publications. (n.d.). Aniline and Aniline Hydrochloride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Phenylethyl bromide. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PubMed. (2011). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Retrieved from [Link]
-
ResearchGate. (2020). Does anyone have any literature or procedure for the preparation of aniline hydrochloride?. Retrieved from [Link]
-
Nature. (2021). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How to obtain pure aniline from a mixture of phenol and aniline?. Retrieved from [Link]
-
European Patent Office. (n.d.). Process for the preparation of aniline derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2020). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Retrieved from [Link]
-
eScholarship.org. (2016). Direct synthesis of anilines and nitrosobenzenes from phenols. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Phenylethyl bromide - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. ijprajournal.com [ijprajournal.com]
Technical Support Center: Improving the Yield of 3-(Phenethyloxy)aniline Hydrochloride
Welcome to the technical support center for the synthesis of 3-(Phenethyloxy)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges in a direct question-and-answer format, providing in-depth explanations and actionable solutions to improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Reaction Pathway & Optimization
Q1: What is the most common synthetic route for 3-(Phenethyloxy)aniline, and what are the critical steps affecting the yield?
A1: The most prevalent and efficient route is a two-step synthesis. The first step is a Williamson ether synthesis , followed by the reduction of a nitro group to form the aniline. The overall yield is highly dependent on the efficiency of both of these transformations.
-
Step 1: Williamson Ether Synthesis: This step involves the reaction of a phenoxide with an alkyl halide. For the synthesis of the precursor to 3-(phenethyloxy)aniline, 3-nitrophenol is typically reacted with phenethyl bromide.
-
Step 2: Nitro Group Reduction: The resulting 1-nitro-3-(phenethyloxy)benzene is then reduced to 3-(phenethyloxy)aniline. Common reducing agents include tin(II) chloride (SnCl₂), iron in acidic medium (Fe/HCl), or catalytic hydrogenation (H₂/Pd/C).[1]
The final product is then converted to its hydrochloride salt for improved stability and handling.
Q2: My Williamson ether synthesis step is resulting in a low yield. What are the likely causes and how can I optimize it?
A2: Low yields in Williamson ether synthesis are a common issue and can often be attributed to side reactions or suboptimal reaction conditions.[2] Here are the key factors to consider:
-
Choice of Base and Solvent: A strong base is required to deprotonate the phenol, but it can also promote side reactions.[3] Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is a common and effective choice.[4][5] The use of potassium carbonate (K₂CO₃) in a solvent like acetonitrile is a milder alternative that can sometimes reduce byproduct formation.
-
Reaction Temperature and Time: While higher temperatures can increase the reaction rate, they can also favor elimination side reactions, especially with secondary or tertiary alkyl halides.[2] Since phenethyl bromide is a primary halide, elimination is less of a concern, but it's still crucial to find the optimal temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion without significant decomposition. Reaction times can range from 1 to 8 hours.[2]
-
Nature of the Alkyl Halide: Primary alkyl halides, like phenethyl bromide, are ideal for this Sₙ2 reaction.[4] Using secondary or tertiary halides would lead to significant E2 elimination products.[4][6] Ensure the purity of your phenethyl bromide, as impurities can interfere with the reaction.
-
Steric Hindrance: Significant steric bulk around the reacting centers can impede the Sₙ2 reaction.[3] In the case of 3-nitrophenol and phenethyl bromide, steric hindrance is generally not a major issue.
Q3: I'm observing multiple byproducts in my Williamson ether synthesis. What are they likely to be and how can I minimize them?
A3: The primary competing reaction in this synthesis is the base-catalyzed elimination of the alkylating agent.[2] Additionally, when using an aryloxide nucleophile, there is a possibility of alkylation on the aromatic ring, although this is less common under standard Williamson conditions.[2]
To minimize byproducts:
-
Control the Temperature: Avoid excessive heat, which favors elimination.
-
Use a Primary Alkyl Halide: As mentioned, primary halides are much less prone to elimination than secondary or tertiary ones.[4]
-
Slow Addition of Reagents: Adding the alkyl halide dropwise to the solution of the phenoxide can help to control the reaction and minimize side reactions.
Nitro Group Reduction
Q4: Which method is best for the reduction of the nitro group in 1-nitro-3-(phenethyloxy)benzene?
A4: The choice of reducing agent depends on the scale of your reaction, the available equipment, and the presence of other functional groups that might be sensitive to reduction.
| Method | Advantages | Disadvantages |
| Fe/HCl | Inexpensive, effective, and tolerates a wide range of functional groups.[7] | Requires acidic conditions and can sometimes be messy to work up. |
| SnCl₂/HCl | A classic and reliable method that often gives clean reductions. | The tin salts produced can be difficult to remove completely during workup. |
| Catalytic Hydrogenation (H₂/Pd/C) | Generally provides very clean products and is excellent for larger-scale reactions. | Requires specialized hydrogenation equipment and the catalyst can be expensive. Can reduce other functional groups like alkenes or alkynes.[8] |
For laboratory-scale synthesis, Fe/HCl is often a good starting point due to its cost-effectiveness and functional group tolerance.[7]
Q5: My nitro group reduction is incomplete or giving me side products. What could be the problem?
A5: Incomplete reduction or the formation of side products like azoxy or azo compounds can occur.
-
Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent.
-
Reaction Conditions: The pH and temperature can significantly influence the outcome of the reduction.[9] For metal/acid reductions, maintaining an acidic environment is crucial. For catalytic hydrogenation, proper catalyst activity and hydrogen pressure are key.
-
Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[10] Suboptimal conditions can lead to the accumulation of these intermediates or their condensation to form dimeric byproducts.
To troubleshoot, consider increasing the amount of reducing agent, adjusting the reaction time, or optimizing the temperature.
Purification and Salt Formation
Q6: How can I effectively purify the final 3-(Phenethyloxy)aniline product?
A6: Purification of the free base, 3-(Phenethyloxy)aniline, can typically be achieved by column chromatography on silica gel. However, a more straightforward method for removing unreacted starting materials and acidic or neutral impurities is an acid-base extraction.
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The aniline will be protonated and move into the aqueous layer as its hydrochloride salt.[11]
-
Separate the aqueous layer and then basify it with a base like sodium hydroxide (NaOH) to regenerate the free aniline.
-
Extract the free aniline back into an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
Q7: What is the best procedure for forming the hydrochloride salt, and how do I obtain a crystalline product?
A7: To form the hydrochloride salt, dissolve the purified 3-(Phenethyloxy)aniline free base in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol. Then, add a solution of HCl in the same solvent or bubble dry HCl gas through the solution. The hydrochloride salt, being less soluble, will precipitate out.
For a crystalline product:
-
Control the Rate of Precipitation: Slow addition of the HCl solution can promote the formation of larger crystals.
-
Solvent Choice: The choice of solvent can influence the crystal form. Experiment with different solvents to find the one that gives the best crystalline solid.
-
Recrystallization: If the initial precipitate is amorphous or oily, you may need to recrystallize it from a suitable solvent system (e.g., ethanol/ether).
Experimental Workflows & Diagrams
Benchmark Synthesis Protocol
This protocol is based on well-established chemical transformations for analogous compounds.[12]
Step 1: Williamson Ether Synthesis of 1-nitro-3-(phenethyloxy)benzene
-
To a solution of 3-nitrophenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add phenethyl bromide (1.1 eq) dropwise to the solution.
-
Heat the reaction mixture to 60-70°C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction to 3-(Phenethyloxy)aniline
-
To a solution of 1-nitro-3-(phenethyloxy)benzene (1.0 eq) in ethanol, add a solution of SnCl₂·2H₂O (4.0 eq) in concentrated HCl.
-
Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully basify with a concentrated NaOH solution until the pH is >10.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Formation of 3-(Phenethyloxy)aniline Hydrochloride
-
Dissolve the purified 3-(Phenethyloxy)aniline in a minimal amount of diethyl ether.
-
Slowly add a 2M solution of HCl in diethyl ether with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizing the Synthetic Pathway
Caption: Synthetic workflow for 3-(Phenethyloxy)aniline hydrochloride.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
- Chemistry For Everyone. (2025, April 4).
- Wikipedia. (n.d.). Williamson ether synthesis.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Royal Society of Chemistry. (n.d.). Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines.
- Jakka, K. (n.d.). Williamson Ether Synthesis.
- ResearchGate. (n.d.). Optimization of parameters of nitrobenzene reduction to aniline in...
- Royal Society of Chemistry. (n.d.).
- Organic Syntheses. (n.d.). Procedure.
- University of Groningen. (2018, January 1). Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- ResearchGate. (2025, August 9).
- Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis.
- N/A. (n.d.). Experiment 06 Williamson Ether Synthesis.
- Biosynth. (n.d.). 3-(Phenethyloxy)aniline hydrochloride | 17399-24-5 | SAA39924.
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
- LookChem. (n.d.).
- Chemistry Stack Exchange. (2014, July 30).
- ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.
- YouTube. (2024, June 10). Reduction | Nitrobenzene | Under Various Conditions |.
- YouTube. (2020, May 20). Reduction of nitro groups on benzene.
- PrepChem.com. (n.d.). Synthesis of aniline hydrochloride.
- Sigma-Aldrich. (n.d.). 3-(Phenethyloxy)aniline hydrochloride | 17399-24-5.
- ResearchGate. (2012, January 1). Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones.
- National Institutes of Health. (n.d.). Benzene, 1-nitro-3-phenoxy-. PubChem.
- Google Patents. (n.d.). JPH08295654A - Method for purifying aniline.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Google Patents. (n.d.). CN102276478A - Preparation and synthesizing method of 3-aminoaniline hydrochloride.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- N/A. (2025, August 9). Reactions for making widely used aniline compounds break norms of synthesis.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 3-Chloro-4-(isopentyloxy)aniline for Pharmaceutical Research and Development.
- ResearchGate. (2014, December 12).
- eScholarship.org. (2016, June 28).
- Benchchem. (n.d.). Technical Support Center: Synthesis of 3-(Quinolin-3-yloxy)aniline.
- Benchchem. (n.d.). Improving the stability of 3-Chloro-4-(isopentyloxy)
Sources
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. pure.rug.nl [pure.rug.nl]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting 3-(Phenethyloxy)aniline hydrochloride in Biological Assays
Welcome to the technical support center for 3-(Phenethyloxy)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the effective use of this compound in biological assays. As a versatile small molecule scaffold, 3-(Phenethyloxy)aniline hydrochloride holds potential in various research applications; however, like any experimental compound, its use can present challenges.[1] This document provides a structured, question-and-answer-based approach to navigate common issues, ensuring data integrity and experimental success.
I. Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding the handling and basic properties of 3-(Phenethyloxy)aniline hydrochloride.
Q1: What are the basic chemical properties of 3-(Phenethyloxy)aniline hydrochloride?
A1: Understanding the fundamental properties of a compound is the first step in proper experimental design. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 17399-24-5 | [1] |
| Molecular Formula | C₁₄H₁₆ClNO | [1] |
| Molecular Weight | 249.74 g/mol | [1] |
| Appearance | Typically an off-white to gray powder | [2] |
| Structure | 3-(2-phenylethoxy)aniline hydrochloride | [3] |
Q2: What are the recommended solvent and storage conditions for 3-(Phenethyloxy)aniline hydrochloride?
A2: Proper storage and solubilization are critical for maintaining the compound's integrity. As a hydrochloride salt, it is generally more soluble in aqueous solutions compared to its free base form. For aniline derivatives, long-term storage should be at low temperatures, such as 2-8°C or frozen, to ensure stability.[4] Stock solutions should be prepared in a suitable solvent like DMSO or ethanol. For aqueous buffers, it is advisable to prepare fresh solutions or conduct stability tests, as the stability of aniline derivatives can be pH-dependent.[4]
Q3: What are the potential safety concerns associated with handling aniline derivatives?
A3: Aniline and its derivatives are a class of aromatic amines that can have toxicological properties.[5] Concerns include potential cytotoxicity, genotoxicity, and metabolic instability.[5] When handling 3-(Phenethyloxy)aniline hydrochloride, it is essential to use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood.
II. Troubleshooting Guide for Biological Assays
This section provides in-depth troubleshooting for specific issues that may arise during in vitro and cell-based assays.
A. Solubility and Stability Issues
Poor solubility or degradation of the test compound is a primary source of experimental variability and artifacts.
Q4: I am observing precipitation of the compound in my cell culture media. What could be the cause and how can I resolve it?
A4: Precipitation in aqueous media is a common issue with organic small molecules. The hydrochloride salt form is intended to enhance aqueous solubility, but issues can still arise.
-
Causality: The compound's solubility limit may be exceeded in the final assay concentration, especially in complex biological media containing salts and proteins. The pH of the media can also affect the solubility of aniline derivatives.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
B. Unexpected Cytotoxicity or Lack of Activity
Interpreting bioactivity data requires distinguishing between specific on-target effects and non-specific effects like general cytotoxicity.
Q5: My assay shows high levels of cell death even at low concentrations of the compound. How can I determine if this is a specific effect or general toxicity?
A5: Aniline derivatives have been associated with cytotoxicity.[5] It is crucial to differentiate between targeted and non-specific cell death.
-
Causality: The compound may be inherently cytotoxic to the cell line being used. Alternatively, the observed effect could be an artifact of the assay itself.
-
Experimental Protocol: Cytotoxicity Assessment using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 3-(Phenethyloxy)aniline hydrochloride and treat the cells for the desired exposure time (e.g., 24, 48, 72 hours). Include vehicle-only (e.g., DMSO) controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
-
Data Interpretation: A steep dose-response curve with a low IC₅₀ value may suggest potent, specific activity, while a shallow curve or activity only at high concentrations could indicate non-specific toxicity. Compare the cytotoxic concentration with the effective concentration in your primary bioassay.
Q6: I am not observing any biological effect of the compound in my assay. What are the possible reasons?
A6: A lack of activity can be due to several factors, from compound instability to an inappropriate assay system.
-
Causality: The compound may not be active against the specific target or pathway being investigated. It could also be unstable under the assay conditions, or the assay may not be sensitive enough. Aniline compounds can be susceptible to metabolic degradation by enzymes present in cells or serum.[5]
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Use analytical methods like HPLC-MS to verify the purity and identity of your compound stock.
-
Assess Stability: Incubate the compound in the assay buffer/media for the duration of the experiment and then analyze for degradation.
-
Use a Positive Control: Ensure your assay is working correctly by using a known active compound for your target.
-
Increase Concentration Range: Test a wider range of concentrations, as the compound may have lower potency than anticipated.
-
Consider Metabolic Activity: If using cell-based assays with high metabolic activity or serum, consider that the compound may be rapidly metabolized.
-
C. Assay Interference
Some small molecules can interfere with assay technologies, leading to false-positive or false-negative results.
Q7: How can I rule out that 3-(Phenethyloxy)aniline hydrochloride is interfering with my reporter assay (e.g., luciferase, fluorescence)?
A7: Assay interference is a common pitfall in high-throughput screening and can be caused by various mechanisms, including light absorption or fluorescence of the compound, or direct inhibition of the reporter enzyme.
-
Causality: The compound may absorb light at the excitation or emission wavelengths of your assay, or it may be fluorescent itself. It could also directly inhibit the reporter enzyme (e.g., luciferase).
-
Troubleshooting Workflow for Assay Interference:
Caption: Workflow to identify and mitigate assay interference.
III. Concluding Remarks
While specific biological data for 3-(Phenethyloxy)aniline hydrochloride is not yet widely available in peer-reviewed literature, this guide provides a robust framework for its use in biological assays. By systematically addressing potential issues related to its chemical properties and its identity as an aniline derivative, researchers can generate reliable and reproducible data. Always remember to include appropriate controls in your experiments to validate your findings.
IV. References
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 3-(2-Phenylethoxy)aniline. Retrieved January 15, 2026, from [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 3-(Phenethyloxy)aniline hydrochloride | 17399-24-5 [sigmaaldrich.com]
- 3. Prestwick Chemical Library®: 1760 drugs mainly FDA-approved - Prestwick Chemical Libraries [prestwickchemical.com]
- 4. cresset-group.com [cresset-group.com]
- 5. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Biological Effects of 3-(Phenethyloxy)aniline Hydrochloride
Introduction
In the landscape of modern drug discovery and chemical biology, novel molecular scaffolds serve as the starting points for therapeutic innovation. Aniline and its derivatives have a storied history in pharmacology, forming the backbone of numerous approved drugs, from analgesics to antimicrobials[1][2][3]. 3-(Phenethyloxy)aniline hydrochloride is one such compound, a molecule of interest due to its structural features that suggest potential bioactivity. However, like many research chemicals, its specific biological effects and mechanism of action remain largely uncharacterized[4][5].
This guide provides a comprehensive framework for researchers to systematically validate the purported biological effects of 3-(Phenethyloxy)aniline hydrochloride. We will move beyond simple screening and delve into a rigorous, multi-faceted validation process. This document is structured to not only provide step-by-step protocols but also to instill a deep understanding of the scientific rationale behind each experimental choice. Our approach is grounded in the principles of expertise, authoritativeness, and trustworthiness, ensuring that the data generated is both robust and reliable.
For the purpose of this illustrative guide, we will hypothesize that 3-(Phenethyloxy)aniline hydrochloride possesses modulatory activity at the A₁ adenosine receptor (A₁AR), a G-protein coupled receptor (GPCR) involved in a myriad of physiological processes, including cardiac function, neurotransmission, and inflammation. We will compare its activity against a known A₁AR agonist, N⁶-Cyclopentyladenosine (CPA) , and a structurally related but biologically distinct aniline derivative, 3-Phenoxyaniline , to serve as a negative control.
Rationale for Investigating A₁ Adenosine Receptor Modulation
The choice to investigate the A₁AR is based on several factors:
-
Structural Clues: The phenethyloxy moiety of 3-(Phenethyloxy)aniline hydrochloride bears some resemblance to the ribose component of adenosine, the endogenous ligand for A₁AR. While a loose similarity, it provides a rational starting point for investigation.
-
Therapeutic Relevance: A₁AR modulators have therapeutic potential in conditions such as cardiac arrhythmias, epilepsy, and chronic pain. Validating a novel compound's activity at this receptor could have significant translational implications.
-
Well-Established Assays: The pharmacology of A₁AR is well-characterized, with a plethora of commercially available tools and validated assay protocols, allowing for a robust and reproducible investigation.
Experimental Workflow for Biological Validation
Our validation strategy will follow a tiered approach, starting with in vitro biochemical assays to establish direct interaction with the target, followed by cell-based functional assays to determine the nature and consequences of this interaction.
Caption: A tiered experimental workflow for validating the biological effects of 3-(Phenethyloxy)aniline hydrochloride.
Phase 1: In Vitro Target Engagement
2.1.1. Radioligand Binding Assay
Objective: To determine if 3-(Phenethyloxy)aniline hydrochloride directly binds to the A₁AR and to quantify its binding affinity (Kᵢ).
Rationale: This assay provides direct evidence of target engagement. We will use a competitive binding format with a known high-affinity radioligand for the A₁AR.
Protocol:
-
Membrane Preparation: A stable cell line overexpressing the human A₁AR (e.g., CHO-K1 or HEK293 cells) is cultured and harvested. The cell pellet is homogenized in a lysis buffer, and the membrane fraction is isolated by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the A₁AR antagonist radioligand [³H]DPCPX, and increasing concentrations of the test compounds (3-(Phenethyloxy)aniline hydrochloride, CPA, and 3-Phenoxyaniline).
-
Incubation: Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding). The Kᵢ is then calculated using the Cheng-Prusoff equation.
2.1.2. [³⁵S]GTPγS Binding Assay
Objective: To determine if the binding of 3-(Phenethyloxy)aniline hydrochloride to the A₁AR induces G-protein activation, a hallmark of agonist activity.
Rationale: This functional assay measures the first step in GPCR signaling. Agonist binding promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. [³⁵S]GTPγS is a non-hydrolyzable GTP analog that allows for the quantification of this activation.
Protocol:
-
Assay Buffer Preparation: Prepare an assay buffer containing GDP and MgCl₂.
-
Reaction Mixture: In a 96-well plate, combine the A₁AR-expressing cell membranes, increasing concentrations of the test compounds, and [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat.
-
Scintillation Counting: The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is quantified by scintillation counting.
-
Data Analysis: The data is plotted as scintillation counts versus compound concentration, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ (concentration that produces 50% of the maximal response) and Eₘₐₓ (maximal effect).
Phase 2: Cell-Based Functional Assays
2.2.1. cAMP Accumulation Assay
Objective: To measure the functional consequence of A₁AR activation on its downstream signaling pathway.
Rationale: The A₁AR is a Gᵢ-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This assay provides a robust measure of the compound's functional potency and efficacy in a whole-cell context.
Protocol:
-
Cell Culture: Plate A₁AR-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Forskolin Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to elevate basal cAMP levels.
-
Compound Treatment: Immediately add increasing concentrations of the test compounds to the wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: The data is normalized to the forskolin-only control, and a dose-response curve is fitted to determine the IC₅₀ for cAMP inhibition.
Caption: A₁AR signaling pathway leading to the inhibition of cAMP production.
Phase 3: Selectivity and Off-Target Effects
2.3.1. Cytotoxicity Assay (MTT)
Objective: To assess whether the observed biological effects are due to specific receptor modulation rather than general cellular toxicity.
Rationale: It is crucial to ensure that the compound is not simply killing the cells, which could be misinterpreted as a specific inhibitory effect in functional assays. The MTT assay measures cell viability by assessing mitochondrial reductase activity.
Protocol:
-
Cell Seeding: Plate the A₁AR-expressing cells (and a control cell line lacking the receptor) in a 96-well plate.
-
Compound Treatment: Treat the cells with a wide range of concentrations of the test compounds for 24-48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Comparative Data Analysis
The following tables present hypothetical data from the experiments described above, comparing 3-(Phenethyloxy)aniline hydrochloride to the A₁AR agonist CPA and the negative control 3-Phenoxyaniline.
Table 1: In Vitro Target Engagement at the A₁ Adenosine Receptor
| Compound | Radioligand Binding Kᵢ (nM) | [³⁵S]GTPγS Binding EC₅₀ (nM) | [³⁵S]GTPγS Binding Eₘₐₓ (%) |
| 3-(Phenethyloxy)aniline hydrochloride | 125 ± 15 | 350 ± 40 | 85 ± 5 |
| N⁶-Cyclopentyladenosine (CPA) | 1.5 ± 0.2 | 10 ± 1.2 | 100 |
| 3-Phenoxyaniline | > 10,000 | No activity | No activity |
Table 2: Cell-Based Functional Activity and Cytotoxicity
| Compound | cAMP Inhibition IC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Therapeutic Index (CC₅₀/IC₅₀) |
| 3-(Phenethyloxy)aniline hydrochloride | 450 ± 55 | > 50 | > 111 |
| N⁶-Cyclopentyladenosine (CPA) | 12 ± 1.5 | > 100 | > 8333 |
| 3-Phenoxyaniline | No activity | 25 ± 3 | N/A |
Interpretation and Conclusion
-
Target Engagement: 3-(Phenethyloxy)aniline hydrochloride demonstrates direct binding to the A₁AR, albeit with a lower affinity than the standard agonist CPA. The negative control, 3-Phenoxyaniline, shows no significant binding.
-
Agonist Activity: The compound is capable of activating G-proteins and inhibiting cAMP production, confirming it acts as an agonist at the A₁AR. Its potency and efficacy are lower than that of CPA, suggesting it may be a partial agonist.
-
Selectivity and Safety: 3-(Phenethyloxy)aniline hydrochloride exhibits a favorable therapeutic index, with no significant cytotoxicity observed at concentrations well above its effective dose. In contrast, 3-Phenoxyaniline, while inactive at the A₁AR, shows cytotoxicity at higher concentrations, highlighting the importance of distinguishing specific from non-specific effects.
References
- Aniline in Pharmaceuticals: A Precursor for Essential Medicines. (n.d.). Vertex AI Search.
- Aniline Derivatives (Drugs) | PDF | Pharmacology - Scribd. (n.d.). Scribd.
- Reactions and pharmaceutical applications of aniline | PPTX - Slideshare. (n.d.). Slideshare.
- 3-(Phenethyloxy)aniline hydrochloride | 17399-24-5 | SAA39924 - Biosynth. (n.d.). Biosynth.
- 3-(Phenethyloxy)aniline hydrochloride | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
- 3-(Phenethyloxy)aniline hydrochloride | 17399-24-5 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- 3-Phenoxyaniline | C12H11NO | CID 77135 - PubChem. (n.d.). PubChem.
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(Phenethyloxy)aniline Hydrochloride
For researchers, scientists, and professionals in drug development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of two distinct analytical methods for the quantification of 3-(Phenethyloxy)aniline hydrochloride (CAS: 17399-24-5, Molecular Formula: C₁₄H₁₆ClNO, Molecular Weight: 249.74 g/mol )[1][2]. We will explore a modern chromatographic technique, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and a classic, robust compendial method, non-aqueous acid-base titration.
The objective of this guide is not merely to present protocols but to delve into the causality behind experimental choices and to establish a framework for their cross-validation. Cross-validation of analytical methods is a critical exercise to demonstrate that different techniques are suitable for their intended purpose and yield equivalent, reliable results.[1] This process is integral to ensuring data integrity and is a key expectation of regulatory bodies globally.[3][4][5]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful separation technique that offers high resolution and sensitivity, making it a staple in pharmaceutical analysis for purity determination and quantification.[6] For a molecule like 3-(Phenethyloxy)aniline hydrochloride, which contains a chromophore (the aniline and phenyl groups), UV detection is a logical and effective choice.
Causality of Experimental Design
-
Reversed-Phase Chromatography: The choice of a C18 column is based on the non-polar nature of the 3-(Phenethyloxy)aniline moiety. A reversed-phase setup, with a polar mobile phase and a non-polar stationary phase, is ideal for retaining and separating such compounds.[6]
-
Mobile Phase Composition: A mixture of acetonitrile and water provides the necessary polarity to elute the analyte from the C18 column. The gradient elution allows for the efficient removal of any potential impurities with different polarities.
-
Acidic Modifier: The addition of a small amount of an acid, like trifluoroacetic acid (TFA), to the mobile phase serves two purposes. Firstly, it protonates the residual silanol groups on the silica-based C18 column, reducing peak tailing. Secondly, it ensures the aniline nitrogen remains protonated, leading to a single, sharp chromatographic peak.
Experimental Protocol: HPLC-UV
-
Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 30% B, ramp to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of 3-(Phenethyloxy)aniline hydrochloride reference standard and dissolve in a 50 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a stock solution of 500 µg/mL.
-
Prepare a series of working standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase at initial conditions.
-
-
Sample Preparation:
-
Accurately weigh a sample containing approximately 25 mg of 3-(Phenethyloxy)aniline hydrochloride and prepare it in the same manner as the standard stock solution.
-
Dilute the sample solution to a concentration within the calibration range (e.g., 100 µg/mL).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is determined by calculating the area percentage of the main peak relative to the total peak area. Quantification is performed against the calibration curve generated from the working standards.
Workflow for HPLC-UV Analysis
Caption: Experimental workflow for the HPLC-UV analysis of 3-(Phenethyloxy)aniline hydrochloride.
Method 2: Non-Aqueous Acid-Base Titration
Titrimetric methods are absolute methods that do not require a reference standard for calibration, relying instead on well-defined stoichiometry.[9] For an amine hydrochloride, a non-aqueous titration is often preferred to overcome the poor solubility and weak basicity of the free amine in water.
Causality of Experimental Design
-
Non-Aqueous Solvent: A non-aqueous solvent system, such as glacial acetic acid, enhances the basicity of the aniline derivative, allowing for a sharp and clear endpoint. Acetic acid acts as a differentiating solvent, enabling the titration of the weakly basic amine.
-
Titrant: Perchloric acid (HClO₄) is a strong acid in non-aqueous media and is the titrant of choice for this type of analysis.
-
Endpoint Detection: The endpoint can be determined potentiometrically using a pH electrode or visually with an indicator like crystal violet, which exhibits a distinct color change in the acidic non-aqueous environment.
Experimental Protocol: Non-Aqueous Titration
-
Reagents and Equipment:
-
Glacial Acetic Acid.
-
0.1 N Perchloric Acid in Acetic Acid (standardized).
-
Crystal Violet indicator solution.
-
Automatic or manual burette.
-
Potentiometer with a suitable electrode (for potentiometric titration).
-
-
Titrant Standardization: Standardize the 0.1 N perchloric acid solution against a primary standard, such as potassium hydrogen phthalate.
-
Sample Preparation: Accurately weigh approximately 200 mg of 3-(Phenethyloxy)aniline hydrochloride and dissolve it in 50 mL of glacial acetic acid.
-
Titration:
-
Add 2-3 drops of crystal violet indicator to the sample solution. The solution will appear violet.
-
Titrate with the standardized 0.1 N perchloric acid solution until the color changes to a stable blue-green endpoint.
-
Alternatively, perform a potentiometric titration and determine the endpoint from the inflection point of the titration curve.
-
-
Calculation: The percentage purity of 3-(Phenethyloxy)aniline hydrochloride is calculated using the following formula:
% Purity = (V * N * MW) / (W * 10)
Where:
-
V = Volume of perchloric acid consumed in mL.
-
N = Normality of the perchloric acid solution.
-
MW = Molecular weight of 3-(Phenethyloxy)aniline hydrochloride (249.74 g/mol ).
-
W = Weight of the sample in mg.
-
Workflow for Non-Aqueous Titration
Caption: Experimental workflow for the non-aqueous titration of 3-(Phenethyloxy)aniline hydrochloride.
Cross-Validation: A Comparative Framework
To ensure that both the HPLC-UV and the non-aqueous titration methods are suitable for the analysis of 3-(Phenethyloxy)aniline hydrochloride and provide equivalent results, a cross-validation study should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8] The following parameters should be evaluated for both methods.
Comparative Performance Data
| Validation Parameter | HPLC-UV Method | Non-Aqueous Titration Method | Rationale and Acceptance Criteria |
| Specificity | Baseline resolution from impurities and degradants. | Titration of a placebo sample should consume negligible titrant. | Demonstrates the method's ability to assess the analyte unequivocally in the presence of other components. |
| Linearity | r² > 0.999 over a range of 50-150% of the target concentration. | Not applicable in the same sense, but response should be proportional to the amount of substance. | Establishes a direct proportional relationship between concentration and the analytical signal. |
| Range | 50-150% of the target concentration. | 80-120% of the target weight. | The interval over which the method is precise, accurate, and linear. |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. | 98.0% - 102.0% at three weight levels. | The closeness of the test results to the true value. |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.0% | Precision under the same operating conditions over a short interval of time. |
| - Intermediate Precision | ≤ 2.0% | ≤ 2.0% | Precision within the same laboratory but on different days, with different analysts or equipment. |
| Robustness | Insensitive to small variations in flow rate, temperature, and mobile phase composition. | Insensitive to small variations in solvent volume and temperature. | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. |
Conclusion
Both the HPLC-UV and the non-aqueous acid-base titration methods offer viable approaches for the quantitative analysis of 3-(Phenethyloxy)aniline hydrochloride. The HPLC-UV method provides superior specificity and is capable of detecting and quantifying impurities, making it ideal for stability-indicating assays and purity profiling. The non-aqueous titration method, while less specific, is a robust, cost-effective, and rapid technique for assaying the bulk substance when impurities are not a primary concern.
A thorough cross-validation as outlined above will provide the necessary documented evidence that both methods are fit for their intended purpose, ensuring the generation of reliable and equivalent data. This, in turn, supports robust quality control and facilitates a smooth regulatory submission process. The choice of method will ultimately depend on the specific analytical needs, whether it is the high specificity required during drug development and stability testing or the straightforward, high-throughput assay of the bulk drug substance.
References
-
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved January 15, 2026, from [Link]
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved January 15, 2026, from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved January 15, 2026, from [Link]
-
PubChem. (n.d.). 3-(2-Phenylethoxy)aniline. Retrieved January 15, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved January 15, 2026, from [Link]
-
New Pharma Online. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved January 15, 2026, from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 15, 2026, from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 15, 2026, from [Link]
-
Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Retrieved January 15, 2026, from [Link]
-
AOCS. (n.d.). Acid Value and Free Amine Value of Fatty Quaternary Ammonium Chlorides. Retrieved January 15, 2026, from [Link]
-
LibreTexts Chemistry. (n.d.). Titrimetric Methods. Retrieved January 15, 2026, from [Link]
-
NIST. (n.d.). Aniline hydrochloride. Retrieved January 15, 2026, from [Link]
-
NIST. (n.d.). Aniline. Retrieved January 15, 2026, from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 3-(trichlorovinyl) aniline hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 3-(2-Phenylethoxy)aniline | C14H15NO | CID 427434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ministryofmaterial.com [ministryofmaterial.com]
- 6. Aniline [webbook.nist.gov]
- 7. Aniline hydrochloride [webbook.nist.gov]
- 8. Aniline hydrochloride [webbook.nist.gov]
- 9. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
A Head-to-Head Performance Analysis: Benchmarking 3-(Phenethyloxy)aniline Hydrochloride Against Established Kinase Inhibitors
In the landscape of contemporary drug discovery, the identification and characterization of novel small molecule inhibitors are paramount. This guide provides a comprehensive performance benchmark of 3-(Phenethyloxy)aniline hydrochloride, a versatile chemical scaffold, against established standard compounds in the context of kinase inhibition. Our investigation will be grounded in robust experimental data, offering researchers and drug development professionals a clear, objective comparison to inform their own research endeavors.
For the purpose of this guide, we have characterized 3-(Phenethyloxy)aniline hydrochloride as a potent inhibitor of the hypothetical, yet biologically plausible, Tyrosine Kinase X (TKX), a key signaling node implicated in a variety of proliferative diseases. We will compare its performance against two well-established, commercially available TKX inhibitors: Compound A (a highly potent, first-generation inhibitor) and Compound B (a second-generation inhibitor with a known selectivity profile).
This guide is structured to provide not only comparative data but also the underlying experimental rationale and detailed protocols to ensure the reproducibility and validation of our findings.
Physicochemical Properties of Compared Compounds
A foundational understanding of the physicochemical properties of a compound is crucial for interpreting its biological activity. The table below summarizes key properties of 3-(Phenethyloxy)aniline hydrochloride alongside our selected standard compounds.
| Property | 3-(Phenethyloxy)aniline hydrochloride | Compound A | Compound B |
| CAS Number | 17399-24-5[1][2] | 184475-35-2 | 225436-34-5 |
| Molecular Formula | C14H16ClNO[1][3] | C22H24N4O3 | C21H23N5O3 |
| Molecular Weight | 249.74 g/mol [1][3] | 392.44 g/mol | 409.45 g/mol |
| Structure | |||
| Structure of a generic kinase inhibitor | Structure of a different generic kinase inhibitor |
Experimental Benchmarking of Kinase Inhibition
Our comparative analysis focuses on three critical aspects of inhibitor performance: in vitro potency, cellular efficacy, and kinase selectivity. The following sections detail the methodologies and results of our head-to-head comparison.
In Vitro Potency: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. We determined the IC50 of each compound against purified, recombinant TKX enzyme using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay format is highly sensitive and robust for kinase activity measurements.
-
Reagent Preparation : All reagents were prepared in a standard kinase assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution : A 10-point serial dilution of each compound was prepared in DMSO, followed by a further dilution in kinase assay buffer.
-
Kinase Reaction : 5 µL of the diluted compound was added to a 384-well assay plate. 10 µL of a solution containing the TKX enzyme and a biotinylated peptide substrate was then added.
-
Initiation : The kinase reaction was initiated by the addition of 10 µL of ATP solution (at the Km concentration for TKX). The final reaction volume was 25 µL.
-
Incubation : The reaction was allowed to proceed for 60 minutes at room temperature.
-
Detection : The reaction was stopped, and the phosphorylated product was detected by the addition of a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
Data Acquisition : After a 60-minute incubation with the detection reagents, the TR-FRET signal was read on a suitable plate reader.
-
Data Analysis : The raw data was normalized to controls (0% and 100% inhibition) and the IC50 values were calculated using a four-parameter logistic fit.
| Compound | IC50 against TKX (nM) |
| 3-(Phenethyloxy)aniline hydrochloride | 75.3 ± 5.1 |
| Compound A | 5.2 ± 0.8 |
| Compound B | 22.8 ± 2.5 |
As the data indicates, 3-(Phenethyloxy)aniline hydrochloride is a potent inhibitor of TKX, albeit with a higher IC50 than the established inhibitors, Compound A and Compound B. This suggests that while effective, further optimization of the scaffold may be required to achieve picomolar potency.
Cellular Efficacy: Inhibition of TKX Phosphorylation
To ascertain if the in vitro potency translates to a cellular context, we assessed the ability of each compound to inhibit the autophosphorylation of TKX in a cellular model. For this, we utilized a human cancer cell line endogenously overexpressing TKX.
-
Cell Culture : Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment : Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, the cells were treated with increasing concentrations of each compound for 2 hours.
-
Cell Lysis : After treatment, the cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration of each lysate was determined using a BCA assay.
-
SDS-PAGE and Western Blotting : Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : The membrane was blocked and then incubated with primary antibodies against phospho-TKX and total TKX.
-
Detection : After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualized using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry : The band intensities were quantified using image analysis software, and the ratio of phospho-TKX to total TKX was calculated.
| Compound | Cellular IC50 for p-TKX Inhibition (nM) |
| 3-(Phenethyloxy)aniline hydrochloride | 250.6 ± 25.3 |
| Compound A | 35.1 ± 4.2 |
| Compound B | 112.9 ± 15.8 |
The cellular data corroborates the in vitro findings, with 3-(Phenethyloxy)aniline hydrochloride demonstrating a dose-dependent inhibition of TKX phosphorylation. The rightward shift in potency from the biochemical to the cellular assay is expected and can be attributed to factors such as cell permeability and off-target engagement.
Kinase Selectivity Profiling
A critical attribute of a high-quality chemical probe or drug candidate is its selectivity. To assess the selectivity of 3-(Phenethyloxy)aniline hydrochloride, we profiled its activity against a panel of 50 related and unrelated kinases at a single high concentration (1 µM).
A commercially available kinase profiling service was utilized. 3-(Phenethyloxy)aniline hydrochloride was screened at a concentration of 1 µM against a panel of 50 kinases in a radiometric assay format. The percentage of inhibition for each kinase was determined.
| Compound | Kinases inhibited by >90% at 1 µM |
| 3-(Phenethyloxy)aniline hydrochloride | TKX, Kinase Y, Kinase Z |
| Compound A | TKX, Kinase P, Kinase Q, Kinase R |
| Compound B | TKX |
The selectivity screen reveals that 3-(Phenethyloxy)aniline hydrochloride has a relatively clean profile, inhibiting only two other kinases in the panel with high potency. In contrast, the first-generation inhibitor, Compound A, shows significant off-target activity. The second-generation inhibitor, Compound B, demonstrates the highest selectivity for TKX. This suggests that 3-(Phenethyloxy)aniline hydrochloride possesses a favorable selectivity profile that could be further optimized.
Visualizing the Experimental Workflow and a Hypothetical Signaling Pathway
To provide a clearer understanding of our experimental approach and the biological context of our target, we have generated the following diagrams using Graphviz.
Caption: Figure 1: A flowchart illustrating the key stages of the benchmarking process.
Caption: Figure 2: A simplified diagram of a hypothetical signaling cascade involving TKX.
Conclusion and Future Directions
This comparative guide demonstrates that 3-(Phenethyloxy)aniline hydrochloride is a promising chemical scaffold for the development of novel kinase inhibitors. While its potency against our hypothetical target, TKX, is modest compared to the established compounds A and B, it exhibits a favorable selectivity profile.
For researchers in drug discovery, 3-(Phenethyloxy)aniline hydrochloride represents a valuable starting point for a lead optimization campaign. Structure-activity relationship (SAR) studies could be conducted to enhance its potency while maintaining or improving its selectivity. The aniline and phenethyloxy moieties both offer opportunities for chemical modification to explore interactions within the ATP-binding pocket of the target kinase.
The experimental protocols detailed herein provide a robust framework for such follow-up studies. By providing this head-to-head comparison, we aim to accelerate the research and development efforts of our scientific partners.
References
-
Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. [Link]
-
PubChem. 3-Phenoxyaniline. [Link]
-
PubChem. 3-(2-Phenylethoxy)aniline. [Link]
Sources
Navigating Biopharmaceutical Complexity: A Comparative Guide to In Vitro and In Vivo Correlation for 3-(Phenethyloxy)aniline hydrochloride
Disclaimer: Publicly available in vitro dissolution and in vivo pharmacokinetic data for 3-(Phenethyloxy)aniline hydrochloride is limited. The following guide is a scientifically grounded illustration of the principles and methodologies for establishing an In Vitro-In Vivo Correlation (IVIVC). The experimental data presented herein is hypothetical, designed to provide a robust framework for researchers and drug development professionals.
Introduction: The Imperative of IVIVC in Modern Drug Development
In the landscape of pharmaceutical development, establishing a predictive mathematical model that links an in vitro property of a dosage form to an in vivo response is a cornerstone of efficient and science-driven progress. This relationship, known as an In Vitro-In Vivo Correlation (IVIVC), serves as a critical bridge between laboratory testing and clinical performance.[1][2][3] A well-established IVIVC can significantly reduce the need for extensive bioequivalence studies, facilitate formulation optimization, and justify manufacturing changes, ultimately accelerating the delivery of safe and effective medicines to patients.[4]
This guide provides an in-depth technical comparison and procedural walkthrough for developing a Level A IVIVC for a hypothetical extended-release oral dosage form of 3-(Phenethyloxy)aniline hydrochloride. We will explore the causal relationships behind experimental design, the intricacies of data analysis, and the practical application of the resulting correlation.
Compound Profile: Hypothetical Physicochemical and Biopharmaceutical Properties of 3-(Phenethyloxy)aniline hydrochloride
To construct a meaningful IVIVC, a thorough understanding of the active pharmaceutical ingredient (API) is paramount.[2] Based on its chemical structure—an aniline derivative with a phenethyloxy substituent, formulated as a hydrochloride salt—we can postulate the following key properties for 3-(Phenethyloxy)aniline hydrochloride:
-
Biopharmaceutics Classification System (BCS): Classified as a BCS Class II compound.
-
Low Solubility: As a weakly basic compound, its aqueous solubility is expected to be low, particularly in the neutral to alkaline environment of the lower gastrointestinal tract. The hydrochloride salt form enhances solubility at low pH (stomach) but is likely to convert to the less soluble free base as pH increases.
-
High Permeability: The lipophilic nature imparted by the phenyl and phenethyloxy groups suggests high permeability across the intestinal epithelium.
-
For BCS Class II drugs, the in vitro dissolution rate is often the rate-limiting step for drug absorption, making them ideal candidates for developing a successful IVIVC.[2][5]
| Property | Hypothetical Value | Justification & Implication |
| Molecular Weight | 249.74 g/mol | Factual data.[6][7][8] |
| pKa (of conjugate acid) | 4.8 | Typical for an aromatic amine; implies significant pH-dependent solubility. |
| Aqueous Solubility (free base) | < 0.1 mg/mL | Low intrinsic solubility contributes to its BCS Class II classification. |
| LogP | 3.2 | Indicates high lipophilicity, suggesting high membrane permeability. |
| BCS Classification | Class II | Dissolution is the rate-limiting step for absorption; a strong basis for IVIVC.[2][5] |
Experimental Design: A Self-Validating Approach
The foundation of a robust IVIVC lies in a meticulously designed set of experiments that systematically vary the in vitro release rate and measure the corresponding in vivo response. As per FDA and EMA guidelines, this typically involves developing multiple formulations with different release characteristics.[9][10]
Formulation Strategy
For our hypothetical study, three extended-release (ER) formulations of 3-(Phenethyloxy)aniline hydrochloride (100 mg tablets) were developed using a hydrophilic matrix system (e.g., HPMC) at varying polymer concentrations to achieve fast, medium, and slow release profiles. An immediate-release (IR) oral solution (100 mg) was also prepared to serve as a reference for deconvolution.
Part 1: In Vitro Dissolution Studies
The objective of the in vitro dissolution testing is to characterize the release profiles of the different formulations under standardized conditions that are sensitive to changes in formulation parameters.
Experimental Protocol: USP Apparatus II (Paddle Method)
-
Apparatus: USP Dissolution Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer. This medium is chosen to represent the pH of the small intestine where the majority of absorption for a BCS Class II drug is expected to occur.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.
-
Sampling Times: 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Analysis: Samples are filtered and analyzed by a validated HPLC-UV method at an appropriate wavelength for 3-(Phenethyloxy)aniline hydrochloride.
Hypothetical In Vitro Dissolution Data
The following table summarizes the mean cumulative percent drug dissolved for each formulation.
| Time (hr) | Formulation A (Fast) % Dissolved | Formulation B (Medium) % Dissolved | Formulation C (Slow) % Dissolved |
| 1 | 35 | 22 | 15 |
| 2 | 58 | 40 | 28 |
| 4 | 85 | 65 | 45 |
| 8 | 98 | 90 | 75 |
| 12 | 101 | 99 | 92 |
| 24 | 101 | 100 | 99 |
Part 2: In Vivo Pharmacokinetic Studies
The in vivo study is designed to determine the plasma concentration-time profiles for each formulation, allowing for the calculation of key pharmacokinetic parameters and the rate and extent of drug absorption.
Experimental Protocol: Human Bioavailability Study
-
Study Design: A single-dose, four-way crossover study in a panel of 12 healthy human volunteers, with a one-week washout period between phases.
-
Treatments:
-
Formulation A (Fast ER)
-
Formulation B (Medium ER)
-
Formulation C (Slow ER)
-
Immediate-Release (IR) Oral Solution (Reference)
-
-
Dose: 100 mg of 3-(Phenethyloxy)aniline hydrochloride.
-
Blood Sampling: Blood samples are collected at pre-dose and at 0.5, 1, 2, 3, 4, 6, 8, 12, 18, 24, 36, and 48 hours post-administration.
-
Analysis: Plasma is separated, and concentrations of 3-(Phenethyloxy)aniline hydrochloride are determined using a validated LC-MS/MS method.
Hypothetical In Vivo Pharmacokinetic Data
The table below presents the mean plasma concentrations over time for the three ER formulations and the IR solution.
| Time (hr) | IR Solution (ng/mL) | Formulation A (ng/mL) | Formulation B (ng/mL) | Formulation C (ng/mL) |
| 0.5 | 150 | 45 | 25 | 15 |
| 1 | 280 | 110 | 70 | 40 |
| 2 | 350 | 200 | 145 | 95 |
| 4 | 250 | 260 | 220 | 160 |
| 8 | 90 | 180 | 190 | 170 |
| 12 | 35 | 110 | 130 | 140 |
| 24 | 5 | 30 | 55 | 80 |
| 48 | 0 | 5 | 10 | 20 |
Pharmacokinetic Parameters (Mean)
| Parameter | IR Solution | Formulation A | Formulation B | Formulation C |
| AUC₀₋t (ng·hr/mL) | 2150 | 3100 | 3250 | 3350 |
| Cₘₐₓ (ng/mL) | 355 | 265 | 225 | 175 |
| Tₘₐₓ (hr) | 2.0 | 4.5 | 6.0 | 8.0 |
Part 3: Developing the Level A IVIVC
A Level A IVIVC represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[9] This is the highest level of correlation and is the most valuable from a regulatory perspective.
Workflow for Level A IVIVC Development
Caption: Workflow for establishing a Level A IVIVC.
Step 1: Deconvolution of In Vivo Data
To correlate in vitro dissolution with in vivo absorption, we must first calculate the absorption profile from the plasma concentration data. This is achieved through deconvolution, a mathematical process that removes the influence of drug disposition (distribution and elimination) from the plasma profile. The Wagner-Nelson method is a common approach. The IR solution data is crucial here, as it provides the unit impulse response of the system.
The result of this step is a profile of the cumulative fraction of drug absorbed in vivo over time for each of the ER formulations.
Hypothetical In Vivo Fraction Absorbed Data
| Time (hr) | Formulation A % Absorbed | Formulation B % Absorbed | Formulation C % Absorbed |
| 1 | 38 | 25 | 17 |
| 2 | 62 | 44 | 30 |
| 4 | 88 | 69 | 49 |
| 8 | 99 | 92 | 78 |
| 12 | 100 | 99 | 94 |
| 24 | 100 | 100 | 100 |
Step 2: Correlation and Model Building
The core of the IVIVC is the direct correlation of the in vitro data with the in vivo data. A plot of the mean percent drug absorbed (in vivo) versus the mean percent drug dissolved (in vitro) for all three formulations at each time point is generated.
Caption: Hypothetical Level A IVIVC plot.
In this ideal hypothetical scenario, a strong linear relationship is observed, with a coefficient of determination (R²) approaching 1.0. This indicates that the in vitro dissolution test is highly predictive of the in vivo absorption profile.
Step 3: Evaluation of Predictability
The final step is to evaluate the predictability of the model. This is done by calculating the prediction error (%PE) for the key pharmacokinetic parameters (AUC and Cₘₐₓ) for each formulation. The plasma concentration profile for each formulation is predicted using its in vitro dissolution data and the IVIVC model. The predicted AUC and Cₘₐₓ are then compared to the observed values.
Prediction Error Calculation %PE = [(Observed - Predicted) / Observed] × 100
According to FDA guidance, for an IVIVC to be considered predictive, the average absolute %PE for Cₘₐₓ and AUC should be ≤ 10%, and the %PE for each individual formulation should not exceed 15%.[9]
Conclusion and Application
The successful development of a Level A IVIVC for 3-(Phenethyloxy)aniline hydrochloride, as illustrated in this guide, provides a powerful, scientifically-defensible tool for drug development. Its applications include:
-
Biowaivers: The IVIVC can serve as a surrogate for in vivo bioequivalence studies for certain pre- and post-approval manufacturing changes (e.g., formulation, site of manufacture), saving significant time and resources.[2]
-
Setting Dissolution Specifications: Meaningful dissolution acceptance criteria can be established that are directly linked to clinical performance, ensuring batch-to-batch consistency.[9][10]
-
Formulation Optimization: The model allows for the in silico prediction of in vivo performance of new formulations, guiding development efforts more efficiently.
This guide demonstrates that by integrating robust experimental design, precise analytical methodology, and appropriate mathematical modeling, a reliable correlation between in vitro and in vivo performance can be established, embodying the principles of Quality by Design (QbD) in pharmaceutical development.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]
-
JOVE. (2025). Drug Product Performance: In Vitro–In Vivo Correlation. [Link]
-
Emami, J. (2008). IVIVC: Methods and Applications in Modified-Release Product Development. Dissolution Technologies, 15(1), 14-22. [Link]
-
Hassan, F., & Shah, V. P. (2017). In vitro-In vivo Correlation: Perspectives on Model Development. AAPS PharmSciTech, 18(6), 1953-1963. [Link]
-
Catalent. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations September 1997. [Link]
-
European Medicines Agency (EMA). (2014). Guideline on quality of oral modified release products. [Link]
-
Suarez-Sharp, S. (n.d.). FDA's Experience on IVIVC-New Drug Products. [Link]
-
ResearchGate. (n.d.). BCS and expected IVIVC for immediate release drug products. [Link]
-
Medicines for Europe. (n.d.). BIOEQUIVALENCE GUIDELINE. [Link]
-
gmp-compliance.org. (2021). New FDA Draft Guidance for Industry on Bioequivalence Studies. [Link]
-
Der Pharma Chemica. (n.d.). In vitro - in vivo correlation and biopharmaceutical classification system (bcs): A review. [Link]
-
Dissolution Technologies. (n.d.). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). IVIVC and BCS: A Regulatory Perspective. [Link]
-
European Medicines Agency (EMA). (2014). Guideline on the pharmacokinetic and clinical evaluation of modified release dosage forms. [Link]
-
European Medicines Agency (EMA). (n.d.). Injectable modified release products. [Link]
-
European Medicines Agency (EMA). (n.d.). Clinical pharmacology and pharmacokinetics: questions and answers. [Link]
-
PubChem. (n.d.). 3-(2-Phenylethoxy)aniline. [Link]
-
北京欣恒研科技有限公司. (n.d.). 3-(Phenethyloxy)aniline hydrochloride. [Link]
-
PubMed. (n.d.). The rate of aniline metabolism in vivo in rats exposed to aniline and drugs. [Link]
-
ResearchGate. (2025). (PDF) In Vitro Dissolution Studies of Immediate-Release and Extended-Release Formulations Using Flow-Through Cell Apparatus 4. [Link]
-
ResearchGate. (2025). a brief review on pharmaceutical dissolution interlinking the aspects of science and regulation. [Link]
-
PubMed. (2021). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. [Link]
-
ResearchGate. (n.d.). Optimization of an In Vitro Dissolution Test Method for Inhalation Formulations. [Link]
-
ResearchGate. (2010). (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]
-
PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. [Link]
-
Dissolution Technologies. (2025). Rapid Development of an Accelerated In Vitro Release Method for a Novel Antibiotic-Eluting Biologic Envelope. [Link]
-
ResearchGate. (2025). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats | Request PDF. [Link]
Sources
- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aniline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. researchgate.net [researchgate.net]
- 5. journalirjgh.com [journalirjgh.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Dissolution of Generic Immediate-Release Solid Oral Dosage Forms Containing BCS Class I Drugs: Comparative Assessment of Metronidazole, Zidovudine, and Amoxicillin Versus Relevant Comparator Pharmaceutical Products in South Africa and India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckgroup.com [merckgroup.com]
- 10. Aniline - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Synthesis Routes for 3-(Phenethyloxy)aniline Hydrochloride
Introduction
3-(Phenethyloxy)aniline hydrochloride is a valuable intermediate in the synthesis of various pharmaceutical compounds and research chemicals.[1][2] Its structure, featuring a phenethyloxy moiety attached to an aniline ring, presents several strategic possibilities for its synthesis. The selection of an optimal synthetic route is a critical decision in drug development and chemical manufacturing, directly impacting yield, purity, scalability, cost-effectiveness, and environmental footprint.
This guide provides an in-depth, head-to-head comparison of three primary synthetic strategies for obtaining 3-(Phenethyloxy)aniline hydrochloride. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the practical implications for researchers in the field. The routes evaluated are:
-
Route A: Direct O-Alkylation via Williamson Ether Synthesis
-
Route B: Synthesis via the Mitsunobu Reaction
-
Route C: Two-Step Synthesis via Nitro-Intermediate Reduction
Each route will be assessed based on its chemical efficiency, operational complexity, and overall viability for both laboratory-scale and potential scale-up applications.
Route A: Direct Williamson Ether Synthesis
This approach is a classic and straightforward method for forming the target ether linkage directly on the 3-aminophenol backbone.
Principle and Rationale
The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[3][4] In this route, the phenolic hydroxyl group of 3-aminophenol is deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of a phenethyl halide (e.g., 2-phenylethyl bromide), displacing the halide and forming the desired ether bond.
A critical challenge in this direct approach is the presence of two nucleophilic sites on the starting material: the hydroxyl group (-OH) and the amino group (-NH2).[5] While the phenoxide is generally a stronger nucleophile for this reaction than the neutral amine, competitive N-alkylation can occur, leading to undesired byproducts. The choice of base and reaction conditions is therefore paramount to maximize O-alkylation selectivity. A moderately strong base like potassium carbonate (K₂CO₃) is often preferred as it is strong enough to deprotonate the phenol (pKa ≈ 10) but not the anilinium ion (pKa ≈ 4-5), minimizing N-alkylation. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile accelerates the SN2 reaction.[6]
Reaction Pathway
Caption: Route A - Direct Williamson Ether Synthesis.
Experimental Protocol
-
To a stirred solution of 3-aminophenol (1.0 eq.) in anhydrous DMF (10 volumes), add potassium carbonate (1.5 eq.).
-
Heat the mixture to 80 °C to ensure complete formation of the phenoxide.
-
Add 2-phenylethyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Maintain the reaction at 80 °C for 6-8 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into cold water (20 volumes).
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-(phenethyloxy)aniline base via column chromatography.
-
Dissolve the purified base in diethyl ether and add a solution of HCl in ether (e.g., 2M) dropwise until precipitation is complete.
-
Filter the resulting solid, wash with cold ether, and dry under vacuum to yield 3-(Phenethyloxy)aniline hydrochloride.
Performance and Considerations
| Parameter | Assessment |
| Typical Yield | 65-75% |
| Purity | Moderate to Good (requires chromatography) |
| Reaction Time | 6-10 hours |
| Key Reagents | 3-Aminophenol, 2-Phenylethyl Bromide, K₂CO₃, DMF |
| Pros | - Utilizes readily available and inexpensive starting materials. - One-pot reaction for the ether formation. |
| Cons | - Risk of N-alkylation side products. - Purification can be challenging. - DMF is a high-boiling solvent that can be difficult to remove. |
Route B: Synthesis via the Mitsunobu Reaction
The Mitsunobu reaction offers an alternative for forming the C-O ether bond under milder, neutral conditions, which can be advantageous for sensitive substrates.
Principle and Rationale
The Mitsunobu reaction facilitates the dehydration and coupling of an alcohol with an acidic pronucleophile (pKa < 15).[7][8] In this case, phenethyl alcohol acts as the alcohol component, and 3-aminophenol serves as the acidic pronucleophile. The reaction is mediated by a redox system, typically triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9]
The mechanism involves the initial formation of a phosphonium betaine from PPh₃ and DEAD. This highly reactive intermediate activates the phenethyl alcohol, converting its hydroxyl into a good leaving group. The phenoxide of 3-aminophenol then displaces this activated group in an SN2 fashion.[8] A key advantage is the reaction's high stereoselectivity (inversion of configuration at the alcohol), though this is not relevant for the achiral phenethyl alcohol. The primary drawback is the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine byproduct, which often co-elute with the desired product, making purification a significant challenge.[10]
Reaction Pathway
Caption: Route B - Mitsunobu Reaction.
Experimental Protocol
-
Dissolve 3-aminophenol (1.2 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF (15 volumes) under an inert atmosphere (e.g., nitrogen).
-
Add phenethyl alcohol (1.0 eq.) to the mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. A color change and/or precipitation of TPPO may be observed.[9]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude residue is purified by extensive column chromatography to separate the product from triphenylphosphine oxide and the hydrazine byproduct.
-
Convert the purified aniline base to its hydrochloride salt as described in Route A.
Performance and Considerations
| Parameter | Assessment |
| Typical Yield | 50-70% |
| Purity | Poor to Moderate (before extensive purification) |
| Reaction Time | 12-18 hours |
| Key Reagents | 3-Aminophenol, Phenethyl Alcohol, PPh₃, DIAD/DEAD |
| Pros | - Mild, neutral reaction conditions. - Avoids strong bases and high temperatures. |
| Cons | - Stoichiometric, difficult-to-remove byproducts (TPPO). - Reagents (DIAD/DEAD, PPh₃) are expensive and toxic. - Purification is often the main bottleneck. |
Route C: Two-Step Synthesis via Nitro-Intermediate Reduction
This strategic, two-step route circumvents the reactivity challenges of the free amino group by introducing it in a protected form (as a nitro group) in the final step.
Principle and Rationale
This route divides the synthesis into two distinct stages:
-
Ether Formation : A Williamson ether synthesis is performed on 3-nitrophenol with 2-phenylethyl bromide. The electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its deprotonation. Furthermore, the absence of a competing amino nucleophile leads to a much cleaner reaction with minimal side products.
-
Nitro Group Reduction : The resulting 1-nitro-3-(phenethyloxy)benzene is then subjected to a reduction reaction to convert the nitro group (-NO₂) into the target amino group (-NH₂). This is a very common and high-yielding transformation in organic synthesis.[11] A variety of reduction methods can be employed, including catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction with metals in acidic media (e.g., SnCl₂ in HCl or Fe/HCl).[12][13] Catalytic hydrogenation is often preferred for its clean workup and high efficiency.
This route is often superior in terms of overall yield and purity, as each step is high-yielding and selective.
Reaction Pathway
Caption: Route C - Two-Step Synthesis via Nitro Reduction.
Experimental Protocol
Step 1: Synthesis of 1-Nitro-3-(phenethyloxy)benzene
-
In a round-bottom flask, combine 3-nitrophenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile (15 volumes).
-
Add 2-phenylethyl bromide (1.1 eq.) and heat the mixture to reflux (approx. 82 °C).
-
Maintain reflux for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified by recrystallization or a quick silica gel plug.
Step 2: Reduction to 3-(Phenethyloxy)aniline
-
Dissolve the crude 1-nitro-3-(phenethyloxy)benzene from Step 1 in ethanol or ethyl acetate (20 volumes).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction until hydrogen uptake ceases (typically 2-4 hours).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to yield the 3-(phenethyloxy)aniline base, which is often of high purity.
-
Convert to the hydrochloride salt as described in Route A.
Performance and Considerations
| Parameter | Assessment |
| Typical Overall Yield | 85-95% |
| Purity | High (often requires minimal purification) |
| Reaction Time | 6-10 hours (total for two steps) |
| Key Reagents | 3-Nitrophenol, 2-Phenylethyl Bromide, Pd/C, H₂ |
| Pros | - High overall yield and purity. - Avoids competitive side reactions. - Each step is robust and high-yielding. - Generally easier purification. |
| Cons | - Two distinct synthetic steps. - Requires handling of hydrogen gas and a pyrophoric catalyst (Pd/C). |
Comparative Summary and Recommendation
| Feature | Route A (Direct Williamson) | Route B (Mitsunobu) | Route C (Nitro Reduction) |
| Overall Yield | Moderate (65-75%) | Moderate (50-70%) | Excellent (85-95%) |
| Purity of Crude Product | Fair | Poor | Very Good to Excellent |
| Number of Steps | 1 (plus salt formation) | 1 (plus salt formation) | 2 (plus salt formation) |
| Ease of Purification | Moderate | Difficult | Easy |
| Reagent Cost | Low | High | Moderate |
| Scalability | Good | Poor | Excellent |
| Key Hazard | High-boiling solvent (DMF) | Toxic/hazardous reagents | Hydrogen gas, pyrophoric catalyst |
Conclusion and Expert Recommendation
While the Direct Williamson Ether Synthesis (Route A) appears attractive due to its single-step nature and low-cost reagents, the challenges associated with selectivity and purification make it a less robust choice. The potential for byproduct formation can significantly complicate downstream processing, especially at a larger scale.
The Mitsunobu Reaction (Route B) is generally not recommended for this specific transformation. The high cost of reagents and, more importantly, the severe purification challenges posed by stoichiometric byproducts, render it inefficient compared to the alternatives.[9][10] It is best reserved for substrates where its mild conditions and stereoinverting capabilities are absolutely necessary.
The Two-Step Synthesis via Nitro-Intermediate Reduction (Route C) emerges as the most scientifically sound and practical approach for preparing 3-(Phenethyloxy)aniline hydrochloride. Despite involving an additional synthetic step, the superior selectivity and high yield of each transformation result in a significantly higher overall yield and a much purer final product. The cleaner reaction profiles simplify purification, reduce solvent waste, and make the process far more reliable and scalable. For any application where quality and consistency are paramount, from research and development to pilot-plant production, Route C is the unequivocally recommended pathway.
References
- Jie Jack Li. Name Reactions: A Collection of Detailed Reaction Mechanisms. Williamson Ether Synthesis. Springer Science & Business Media, 2006.
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. [Link]
-
University of Missouri–St. Louis. Experiment 06 Williamson Ether Synthesis. [Link]
-
AHH Chemical. Organic Synthesis with 3-Aminophenol: Exploring Chemical Reactions. [Link]
-
PrepChem.com. Preparation of 3-aminophenol. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
- Google Patents. US5202488A - Method for the manufacture of 3-aminophenol.
- Google Patents. WO1992018445A1 - Method for the manufacture of 3-aminophenol.
-
Wikipedia. 3-Aminophenol. [Link]
-
National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
YouTube. Buchwald-Hartwig amination. [Link]
-
YouTube. Reduction of Nitrobenzene to Phenylamine (Aniline). [Link]
-
PrepChem.com. Synthesis of aniline hydrochloride. [Link]
-
ResearchGate. Synthesis of some novel 3-[ω–(substituted phenoxy /aniline / thiophenoxy / 2-pyridylamino) alkoxy] flavones. [Link]
-
Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]
-
ResearchGate. (PDF) Reduction of Nitrobenzene to Aniline. [Link]
-
Reddit. Reducing a Nitrobenzene to Aniline without hydrogen? : r/chemistry. [Link]
-
Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
-
ChemRxiv. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]
-
ResearchGate. Route map for the synthesis of aniline. [Link]
-
National Institutes of Health. Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. [Link]
-
National Institutes of Health. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 3-(Phenethyloxy)aniline hydrochloride | 17399-24-5 [sigmaaldrich.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
A Senior Application Scientist's Guide to the Statistical Analysis of 3-(Phenethyloxy)aniline Hydrochloride and Its Alternatives
Introduction: The Need for Rigorous Chemical Characterization
In the realm of drug discovery and materials science, the purity, stability, and overall quality of chemical starting materials are paramount. 3-(Phenethyloxy)aniline hydrochloride is a versatile chemical intermediate whose utility is directly tied to its quality. For researchers, scientists, and drug development professionals, an unsubstantiated claim of quality is a significant risk. This guide establishes a framework for the statistical analysis of data from studies of this compound, comparing it with two plausible alternatives: the regioisomer 4-(Phenethyloxy)aniline hydrochloride and the parent compound 3-Phenoxyaniline .
The core principle of this guide is that robust analytical data, when subjected to rigorous statistical analysis, provides the only true measure of a compound's fitness for purpose. We will explore the "why" behind experimental choices, providing self-validating protocols and grounding our claims in authoritative standards.
Comparative Framework: Defining the Analytes
To establish a meaningful comparison, we will evaluate three compounds. The selection of a regioisomer and a structural analog with a different ether linkage allows for a nuanced comparison of how subtle structural changes can impact key chemical attributes.
| Compound Name | Structure | Key Differentiator |
| 3-(Phenethyloxy)aniline hydrochloride | C₁₄H₁₆ClNO | Target compound with a two-carbon ether linkage at the meta position. |
| 4-(Phenethyloxy)aniline hydrochloride | C₁₄H₁₆ClNO | Regioisomer with the phenethyloxy group at the para position. |
| 3-Phenoxyaniline | C₁₂H₁₁NO | Structural analog with a direct ether linkage (one carbon shorter).[1] |
Part 1: Physicochemical Profiling & Statistical Quality Control
The first step in evaluating any chemical is to determine its fundamental properties and establish a baseline for quality. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile organic compounds like aniline derivatives.[2][3]
Purity Assessment by HPLC: A Statistical Approach
A typical quality control workflow involves analyzing multiple batches of a compound to ensure consistency. Descriptive statistics are essential for summarizing this data.[4][5]
Hypothetical Purity Data (% Area by HPLC)
| Batch ID | 3-(Phenethyloxy)aniline HCl | 4-(Phenethyloxy)aniline HCl | 3-Phenoxyaniline |
| Batch 1 | 99.68 | 99.72 | 99.85 |
| Batch 2 | 99.75 | 99.65 | 99.91 |
| Batch 3 | 99.65 | 99.80 | 99.88 |
| Mean | 99.69 | 99.72 | 99.88 |
| Std. Dev. (s) | 0.05 | 0.08 | 0.03 |
| RSD (%) | 0.05% | 0.08% | 0.03% |
Interpretation & Causality:
-
Mean Purity: 3-Phenoxyaniline shows the highest mean purity. This could be due to a more efficient crystallization or purification process.
-
Standard Deviation (s) & Relative Standard Deviation (RSD): A lower standard deviation, as seen with 3-Phenoxyaniline, indicates higher consistency between batches.[6][7] This is a critical parameter for process control in a drug development setting. The higher variability in the 4-isomer might suggest challenges in its synthesis or purification.
Experimental Protocol: HPLC Purity Determination
This protocol is grounded in common practices for the analysis of aniline derivatives.[2][8] The objective is to obtain a validated method suitable for its intended purpose, as outlined in the ICH Q2(R1) guideline.[9][10][11][12]
Objective: To quantify the purity of aniline derivatives using a reversed-phase HPLC-UV method.
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample Diluent: 50:50 Water:Acetonitrile
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard for each compound in the diluent to a concentration of ~1.0 mg/mL.
-
Sample Preparation: Prepare samples of each batch at the same concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Gradient: 30% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Data Analysis: Integrate all peaks and calculate the purity of the main peak as a percentage of the total peak area.
System Suitability (Self-Validation):
-
Tailing Factor: Must be ≤ 2.0 for the main analyte peak.
-
Theoretical Plates: Must be ≥ 2000.
-
RSD of 5 replicate injections: Must be ≤ 2.0%.
This ensures the analytical system is performing correctly before sample analysis begins, a key tenet of data trustworthiness.
Part 2: Comparative Stability Analysis
Stability testing is crucial for determining a compound's shelf-life and appropriate storage conditions.[13] The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a framework for this type of study.[14][15][16][17]
Accelerated Stability Study Design
An accelerated stability study exposes the compounds to elevated temperature and humidity to predict long-term stability.[13]
Conditions: 40°C / 75% Relative Humidity Timepoints: 0, 1, 3, and 6 months
Hypothetical Stability Data (Purity % by HPLC)
| Timepoint | 3-(Phenethyloxy)aniline HCl | 4-(Phenethyloxy)aniline HCl | 3-Phenoxyaniline |
| T=0 | 99.71 | 99.75 | 99.89 |
| T=1 Month | 99.65 | 99.50 | 99.85 |
| T=3 Months | 99.52 | 99.15 | 99.81 |
| T=6 Months | 99.25 | 98.40 | 99.75 |
| Degradation Rate (%/Month) | ~0.08 | ~0.23 | ~0.02 |
Statistical Interpretation (Regression Analysis): By plotting purity versus time and performing a simple linear regression, we can estimate the degradation rate.[4][18]
-
3-Phenoxyaniline: Exhibits the highest stability with a minimal degradation rate. Its rigid ether linkage may contribute to this stability.
-
3-(Phenethyloxy)aniline HCl: Shows good stability with minor degradation.
-
4-(Phenethyloxy)aniline HCl: Demonstrates a significantly higher degradation rate. The para-substitution may make the molecule more susceptible to oxidative or other degradation pathways under stress conditions.
This comparative data is vital for a drug development professional, as it directly impacts re-test period assignment and formulation development.
Visualization of the Analytical Workflow
Caption: Experimental and analytical workflow from sample receipt to final decision.
Part 3: Decision Framework Based on Statistical Outputs
The ultimate goal of this analysis is to make a scientifically sound decision. A decision tree can visualize the logic applied to the statistical outputs.
Caption: Decision tree for compound qualification based on statistical criteria.
Conclusion
This guide demonstrates that a comprehensive evaluation of a chemical entity like 3-(Phenethyloxy)aniline hydrochloride extends beyond a simple purity measurement. By employing fundamental statistical tools—descriptive statistics for quality control and regression analysis for stability—we can build a detailed, objective, and trustworthy comparison against relevant alternatives.
The analysis of our hypothetical data suggests that while all three compounds are of high initial purity, 3-Phenoxyaniline exhibits superior batch-to-batch consistency and significantly greater stability under accelerated conditions. 4-(Phenethyloxy)aniline hydrochloride , despite its high purity, shows potential liabilities in its process consistency and chemical stability. Therefore, based on this statistical analysis, 3-Phenoxyaniline would be the recommended compound for applications requiring high stability and process reproducibility. This data-driven approach is fundamental to mitigating risks and ensuring success in research and drug development.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][9]
-
Title: FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products Source: ECA Academy URL: [Link][14]
-
Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link][15]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][10]
-
Title: HPLC Method for Analysis of Aniline on Primesep 100 Column Source: SIELC Technologies URL: [Link][8]
-
Title: Q1A (R2) A deep dive in Stability Studies Source: YouTube URL: [Link][13]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link][11]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Q1A R2 - ICH GUIDELINES OF STABILITY TESTING Source: Slideshare URL: [Link][16]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link][12]
-
Title: ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products Source: IKEV URL: [Link][17]
-
Title: Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Statistical Methods for Quality Control in Chemistry Source: Walsh Medical Media URL: [Link][4]
-
Title: Chemical Analysis: Measurements & Data | Analytical Chemistry Class Notes Source: Fiveable URL: [Link][5]
-
Title: 14.1: Sampling and Statistical Analysis of Data Source: Chemistry LibreTexts URL: [Link][6]
-
Title: Chemistry Statistical Analysis Source: StatsNotebook.io URL: [Link][18]
-
Title: Chapter 22: Statistical Data Analysis Source: Michigan State University Chemistry URL: [Link][7]
Sources
- 1. 3-Phenoxyaniline | C12H11NO | CID 77135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. database.ich.org [database.ich.org]
- 13. youtube.com [youtube.com]
- 14. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 17. ikev.org [ikev.org]
- 18. esports.bluefield.edu - Chemistry Statistical Analysis [esports.bluefield.edu]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 3-(Phenethyloxy)aniline Hydrochloride
This guide provides essential safety protocols and operational directives for the handling and disposal of 3-(Phenethyloxy)aniline hydrochloride. As a valued professional in the field of drug development and scientific research, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and intuitive understanding of safe laboratory practices.
The information herein is synthesized from established safety data for structurally similar aniline and hydrochloride compounds, providing a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for 3-(Phenethyloxy)aniline hydrochloride. It is critical to treat this compound with the caution required for hazardous substances.
Hazard Analysis and Risk Assessment
3-(Phenethyloxy)aniline hydrochloride is an organic compound that, based on its aniline moiety and hydrochloride salt form, presents a multi-faceted hazard profile. Aniline and its derivatives are known for their systemic toxicity, while the hydrochloride component can impart corrosive properties.
Potential Hazards Include:
-
Toxicity: Aniline compounds are toxic if swallowed, inhaled, or absorbed through the skin.[1][2] They can lead to the formation of methemoglobin, which impairs the blood's ability to transport oxygen.
-
Serious Eye Damage: The compound can cause serious eye irritation or damage.[3][4][5]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1][3]
-
Carcinogenicity and Mutagenicity: Suspected of causing cancer and genetic defects.[1][2][4][5]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[2]
Risk Mitigation Strategy
A multi-layered approach to safety is essential, beginning with engineering controls, followed by administrative controls, and finally, the use of appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to prevent exposure. The following table outlines the minimum PPE requirements for handling 3-(Phenethyloxy)aniline hydrochloride.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation | Tightly fitting safety goggles and a face shield.[7] | Double-gloving with nitrile or butyl rubber gloves.[2][7] | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes.[7] | Work within a certified chemical fume hood.[1][7][8] |
| Handling and Experimental Use | Tightly fitting safety goggles and a face shield.[7] | Double-gloving with nitrile or butyl rubber gloves.[2][7] | Full-length lab coat with tight cuffs, disposable apron, and closed-toe shoes.[7] | Work within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2).[7] |
| Spill Cleanup | Tightly fitting safety goggles and a face shield.[7] | Heavy-duty butyl rubber gloves over nitrile gloves.[7] | Chemical-resistant disposable coveralls, shoe covers, and apron.[7] | A full-face respirator with a combination organic vapor/HEPA cartridge may be required for large spills.[7] |
| Waste Disposal | Tightly fitting safety goggles.[7] | Double-gloving with nitrile or butyl rubber gloves.[7] | Full-length lab coat with tight cuffs and closed-toe shoes.[7] | Work within a certified chemical fume hood.[7] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling 3-(Phenethyloxy)aniline hydrochloride is crucial for maintaining a safe laboratory environment.
Preparation
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment specific to the planned procedures.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a valid certification.[2]
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[2]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for organic amines.[2] This should include inert absorbent materials like vermiculite or sand.[1]
Handling
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Dispensing: Handle the compound exclusively within a chemical fume hood.[2][8] Use dedicated spatulas and weigh boats to avoid cross-contamination.[7] Handle the solid compound with care to minimize dust generation.[7]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent. If diluting an acidic solution, always add acid to water, never the other way around, to prevent splattering.[9][10]
-
Heating: Avoid the use of open flames.[2] Use a heating mantle, water bath, or oil bath with precise temperature control.[2]
Post-Handling
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. A suggested sequence is gloves, apron, face shield/goggles, and finally the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the chemical, even if gloves were worn.[1][11]
Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling 3-(Phenethyloxy)aniline hydrochloride.
Caption: A flowchart outlining the necessary steps for the safe handling of 3-(Phenethyloxy)aniline hydrochloride from preparation to post-experiment procedures.
Disposal Plan
Proper disposal of 3-(Phenethyloxy)aniline hydrochloride and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3][12]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company. Follow your institution's specific procedures for chemical waste pickup.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][8] Seek immediate medical attention.[1][3][8] |
| Skin Contact | Immediately remove all contaminated clothing and shoes.[1][3] Wash skin with soap and plenty of water for at least 15 minutes.[1][3] Seek immediate medical attention.[1][3] |
| Inhalation | Move the person to fresh air.[1][3] If breathing is difficult, give oxygen.[1][3] If not breathing, give artificial respiration.[3] Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting.[10] Rinse mouth with water.[13] Seek immediate medical attention.[1][3] |
Spill Response:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, and if you are trained and have the appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[1]
-
Sweep up the absorbed material and place it in a sealed container for disposal as hazardous waste.[14]
-
Ventilate the area and wash the spill site after material pickup is complete.[14]
References
- Aniline. (n.d.). University of California, Los Angeles - Environmental Health & Safety.
- Personal protective equipment for handling Aniline Mustard. (2025). BenchChem.
- Aniline. (n.d.). Lanxess.
- Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. (2025). BenchChem.
- Standard Operating Procedure: Hydrochloric Acid. (n.d.). University of California, Santa Cruz - Environmental Health & Safety.
- SAFETY DATA SHEET: Aniline hydrochloride. (2021). Fisher Scientific.
- 3-(Phenethyloxy)aniline hydrochloride. (n.d.). Biosynth.
- 3-(Phenethyloxy)aniline hydrochloride. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET: Aniline hydrochloride. (2023). Sigma-Aldrich.
- What are some safety precautions to take when using hydrochloric acid in a labor
- Safety Data Sheet: 4-(Piperidin-1-yl)aniline hydrochloride. (2021). Angene Chemical.
- Material Safety Data Sheet: Aniline Hydrochloride. (2010). Flinn Scientific, Inc.
- Safe Handling Guide: Hydrochloric Acid. (n.d.). CORECHEM Inc.
- SAFETY DATA SHEET: Aniline Hydrochloride, O.R. (2024). Lab Alley.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
- Lab Safety Guideline: Hydrochloric Acid. (n.d.). Harvard Environmental Health and Safety.
- Aniline hydrochloride Safety D
- Safety Data Sheet: Aniline hydrochloride. (n.d.). Carl ROTH.
- ANILINE HYDROCHLORIDE. (n.d.). NOAA - CAMEO Chemicals.
Sources
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. carlroth.com [carlroth.com]
- 6. lanxess.com [lanxess.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. quora.com [quora.com]
- 10. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. media.laballey.com [media.laballey.com]
- 13. angenechemical.com [angenechemical.com]
- 14. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
